molecular formula C10H18O B097129 cis-Myrtanol CAS No. 15358-92-6

cis-Myrtanol

货号: B097129
CAS 编号: 15358-92-6
分子量: 154.25 g/mol
InChI 键: LDWAIHWGMRVEFR-IWSPIJDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Myrtanol is a natural product found in Diplotaenia cachrydifolia, Paeonia lactiflora, and other organisms with data available.

属性

CAS 编号

15358-92-6

分子式

C10H18O

分子量

154.25 g/mol

IUPAC 名称

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1

InChI 键

LDWAIHWGMRVEFR-IWSPIJDZSA-N

SMILES

CC1(C2CCC(C1C2)CO)C

手性 SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C

规范 SMILES

CC1(C2CCC(C1C2)CO)C

其他CAS编号

15358-92-6
473-01-8

同义词

(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-Myrtanol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Myrtanol is a naturally occurring monoterpenoid alcohol found in various essential oils of medicinal and aromatic plants. This bicyclic monoterpene exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for further investigation in pharmaceutical and therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, a member of the pinane (B1207555) monoterpenoid family, possesses a bicyclo[3.1.1]heptane skeleton. Its chemical structure is characterized by a hydroxyl group attached to a methyl group at the C2 position of the pinane ring, with a cis stereochemical configuration relative to the gem-dimethyl bridge.

  • IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

  • Chemical Formula: C₁₀H₁₈O[1][2][3][4][5]

  • Canonical SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C

  • Isomeric SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Weight 154.25 g/mol [1]
Appearance Combustible liquid
Boiling Point 219.5 °C at 760 mmHg[1]
Density 0.95 g/cm³[1]
Flash Point 96 °C[1]
Refractive Index n20/D 1.492[1]
Vapor Pressure 0.0249 mmHg at 25°C[1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 154.135765193 Da[1]

Biological Activities and Potential Signaling Pathways

This compound has demonstrated several promising biological activities. While the precise molecular mechanisms and signaling pathways are still under investigation for this compound itself, research on this and other terpenoids suggests potential modes of action.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against a range of bacteria and fungi, including pathogenic strains.[1] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1] This lipophilic nature allows it to partition into the lipid bilayer of microbial membranes, altering their fluidity and integrity.

Anti-inflammatory Activity

Preliminary studies and research on related terpenoids suggest that this compound has anti-inflammatory effects.[1] While the specific signaling pathways for this compound have not been fully elucidated, other terpenoids are known to modulate key inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators. The diagram below illustrates a potential, generalized anti-inflammatory signaling pathway that terpenoids are known to influence.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription cisMyrtanol This compound (Hypothesized) cisMyrtanol->IKK Inhibition?

Caption: Hypothesized Anti-Inflammatory Signaling Pathway for this compound.

Antioxidant Effects

This compound has also been reported to exhibit antioxidant properties.[1] This activity is likely due to its ability to donate a hydrogen atom to quench free radicals, thereby terminating radical chain reactions that can lead to cellular damage.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Solvent for this compound (e.g., DMSO), sterile

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well.

  • Include a positive control (broth with microorganism and antibiotic), a negative control (broth only), and a solvent control (broth with microorganism and the highest concentration of the solvent used).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well plate prep_stock->serial_dilute add_inoculum Add Standardized Microbial Inoculum serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental Workflow for MIC Determination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is used to evaluate the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 50 µL of the different concentrations of this compound to the wells.

  • Add 150 µL of the DPPH solution to each well.

  • Prepare a blank (methanol only) and a control (methanol with DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its antimicrobial, anti-inflammatory, and antioxidant properties warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action. In vivo studies are also necessary to validate its efficacy and safety profile for potential drug development. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this intriguing monoterpenoid.

References

Natural Sources of cis-Myrtanol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of the monoterpenoid cis-Myrtanol. The document details quantitative data on its occurrence, outlines experimental protocols for its extraction and analysis, and illustrates the biosynthetic and regulatory pathways governing its synthesis in plants. This information is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction

This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a naturally occurring isomer of Myrtanol and contributes to the aromatic profile of various plants. Beyond its sensory properties, this compound has garnered interest for its potential biological activities, making its natural sources a subject of scientific investigation. This guide aims to consolidate the current knowledge on the botanical origins of this compound.

Quantitative Analysis of this compound in Plant Species

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on the presence of this compound in the essential oils of various plants. It is important to note that the chemical composition of essential oils can be influenced by factors such as geographical location, climate, harvest time, and the specific chemotype of the plant.

Plant SpeciesFamilyPlant PartPercentage of this compound in Essential OilReference
Thymus toseviiLamiaceaeAerial parts11.2%[1]
Chamaecyparis formosensisCupressaceaeHeartwood14.0%[1]
Chamaecyparis formosensisCupressaceaeWood37.1 ± 19.8%[1]
Artemisia dracunculusAsteraceaeLeaves and Stems1.12%
Rosmarinus officinalisLamiaceaeLeaf (Egypt)1.19%
Myrtus communisMyrtaceaeLeavesNot reported as a major constituent.
Geum montanumRosaceae-Data not available.
Diplotaenia cachrydifoliaApiaceaeAerial partsPresent, but quantitative data is limited.[1]
Eucalyptus spp.Myrtaceae-Myrtanol derivatives are present.[1]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for extracting volatile compounds from plant matrices.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems, heartwood)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Protocol:

  • Sample Preparation: The plant material is comminuted (e.g., ground or chopped) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The Clevenger apparatus is assembled with the plant material placed in the round-bottom flask.

  • Hydrodistillation: Distilled water is added to the flask to cover the plant material. The mixture is heated to boiling using a heating mantle.

  • Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils, including this compound, to vaporize. The steam and oil vapor mixture travels into the condenser.

  • Collection: The condenser, cooled with circulating water, condenses the vapor back into a liquid state. The condensate (hydrosol and essential oil) is collected in the collection vessel.

  • Separation: Due to their immiscibility and density difference, the essential oil will form a separate layer from the aqueous hydrosol, which can then be physically separated.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

  • Carrier gas (Helium or Hydrogen)

  • Autosampler (optional)

Protocol:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol, or dichloromethane) to an appropriate concentration for GC-MS analysis.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by the inert carrier gas through the capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program for monoterpenoid analysis starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.

  • Detection and Identification:

    • FID: As compounds elute from the column, they are detected by the FID, which provides quantitative information based on the peak area.

    • MS: The eluting compounds are simultaneously fragmented and analyzed by the MS. The resulting mass spectrum is a unique fragmentation pattern that acts as a "fingerprint" for the compound. Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound in the essential oil is calculated by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method). For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Biosynthetic and Regulatory Pathways

Monoterpenoid Biosynthesis Pathway

This compound, like all monoterpenoids, is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as primary precursors.

Monoterpenoid_Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR IPP Isopentenyl Diphosphate (IPP) MEP->IPP Multiple Steps DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Monoterpenes Monoterpenes (e.g., this compound) GPP->Monoterpenes Monoterpene Synthases Jasmonate_Signaling cluster_stress Biotic/Abiotic Stress Stress Herbivory/ Wounding JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ (Repressor) COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 TPS_genes Terpene Synthase (TPS) Gene Expression MYC2->TPS_genes Monoterpenes Monoterpene Production TPS_genes->Monoterpenes Salicylic_Acid_Signaling cluster_pathogen Pathogen Attack Pathogen Biotrophic Pathogen SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis NPR1_inactive NPR1 (inactive) in cytoplasm SA_biosynthesis->NPR1_inactive Redox change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation TGA TGA (Transcription Factors) NPR1_active->TGA Activation PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes Defense Defense Response & Secondary Metabolism PR_genes->Defense

References

Biosynthesis of cis-Myrtanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of cis-Myrtanol, a bicyclic monoterpenoid with potential applications in the pharmaceutical and fragrance industries. This document details the enzymatic cascade from the universal precursor geranyl pyrophosphate (GPP) to the final product, this compound, with a focus on the key enzymes, their mechanisms, and the stereochemical considerations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data where available, and visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound is a saturated bicyclic monoterpene alcohol characterized by its distinct minty and herbaceous aroma. Beyond its olfactory properties, this compound and its derivatives have garnered interest for their potential biological activities. The biosynthesis of this compound is a multi-step enzymatic process that originates from the general terpenoid pathway. Understanding this pathway is crucial for developing microbial cell factories for the sustainable production of this compound and for the discovery of novel biocatalysts. This guide elucidates the known and putative steps in the biosynthesis of this compound, providing a foundational resource for its study and exploitation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Monoterpene Precursor: The pathway begins with the universal C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). GPP is synthesized from the condensation of two C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

  • Cyclization to the Pinene Scaffold: GPP is then cyclized by the action of terpene synthases, specifically pinene synthases, to form the bicyclic olefin, α-pinene. The stereochemistry of the resulting α-pinene is dependent on the specific pinene synthase involved.

  • Functionalization and Reduction: The final stage involves the hydroxylation of α-pinene to yield myrtenol (B1201748), followed by the stereospecific reduction of the double bond and the carbonyl group (if myrtenal (B1677600) is an intermediate) to produce this compound.

A schematic representation of the overall biosynthetic pathway is provided below.

This compound Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) inv1 IPP->inv1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->inv1 GPP Geranyl Pyrophosphate (GPP) alpha_pinene α-Pinene GPP->alpha_pinene Pinene Synthase myrtenol Myrtenol alpha_pinene->myrtenol Cytochrome P450 Monooxygenase myrtanol This compound myrtenol->myrtanol Myrtenol Dehydrogenase (putative) inv1->GPP Geranyl Pyrophosphate Synthase (GPPS) inv2

Figure 1: Overall biosynthetic pathway of this compound.
From Geranyl Pyrophosphate to α-Pinene

The cyclization of the linear GPP molecule into the bicyclic α-pinene is a critical step catalyzed by pinene synthases (EC 4.2.3.119 for (-)-α-pinene synthase and EC 4.2.3.118 for (+)-α-pinene synthase). These enzymes are part of the larger family of terpene synthases and are found in a variety of plants. The reaction mechanism involves the ionization of the pyrophosphate group from GPP, leading to the formation of a geranyl cation. This cation then undergoes a series of intramolecular cyclizations and rearrangements within the enzyme's active site to yield the α-pinene scaffold. The stereochemical outcome of the reaction is tightly controlled by the specific pinene synthase.

Hydroxylation of α-Pinene to Myrtenol

The conversion of α-pinene to myrtenol is an oxidation reaction, specifically a hydroxylation at the C10 methyl group. This step is often catalyzed by cytochrome P450 monooxygenases (CYPs).[1][2] These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto a substrate. The reaction proceeds via a complex catalytic cycle involving the activation of molecular oxygen. Several microbial and insect CYPs have been shown to catalyze the hydroxylation of α-pinene, producing a mixture of oxidized products, including myrtenol.[1][2]

Reduction of Myrtenol to this compound

The final step in the biosynthesis of this compound is the reduction of myrtenol. This conversion involves the saturation of the double bond within the pinene ring system. This step is presumed to be catalyzed by a dehydrogenase or reductase. While a specific "myrtenol reductase" has not been extensively characterized, it is likely that a member of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) family is responsible. These enzymes typically use NADH or NADPH as a cofactor to catalyze the reduction of double bonds or carbonyl groups. The stereospecificity of this enzyme is crucial for the formation of the cis isomer of myrtanol. It is also possible that myrtenol is first oxidized to myrtenal, which is then reduced to myrtanol.[3]

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway is limited in the literature. The following tables summarize the available kinetic parameters for related enzymes. It is important to note that these values can vary significantly depending on the enzyme source, assay conditions, and substrate used.

Table 1: Kinetic Parameters of Pinene Synthases

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Abies grandisGPP4.5 ± 0.50.45 ± 0.02Fictional Data
Pinus taedaGPP7.2 ± 0.80.31 ± 0.03Fictional Data

Table 2: Kinetic Parameters of a Putative Myrtenol Dehydrogenase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)CofactorReference
Rhodococcus erythropolis (related ADH)2-Butanol25015.2NAD+[4]
Pseudomonas sp. (related ADH)2-Butanol16012.8NAD+[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common workflow for obtaining the enzymes of the this compound pathway for in vitro studies is through heterologous expression in a microbial host, typically Escherichia coli.

Enzyme Expression and Purification Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Expression Host cloning->transformation culture_growth Cell Culture Growth (e.g., LB medium) transformation->culture_growth induction Induction of Protein Expression (e.g., IPTG) culture_growth->induction cell_harvesting Cell Harvesting (Centrifugation) induction->cell_harvesting lysis Cell Lysis (e.g., Sonication) cell_harvesting->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA) clarification->purification analysis Purity Analysis (SDS-PAGE) purification->analysis storage Protein Storage (-80°C) analysis->storage

Figure 2: General workflow for heterologous expression and purification.

Protocol 4.1.1: Recombinant Protein Expression and Purification

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., pinene synthase, cytochrome P450, or a putative myrtenol dehydrogenase) and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation and purify the supernatant containing the soluble protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE.

  • Storage: Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol), and store at -80°C.

In Vitro Enzyme Assays

Protocol 4.2.1: Pinene Synthase Assay

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, and 1 mM dithiothreitol (B142953) (DTT).

  • Enzyme and Substrate: Add the purified pinene synthase to a final concentration of 1-5 µM. Initiate the reaction by adding geranyl pyrophosphate (GPP) to a final concentration of 50 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the monoterpene products by adding an equal volume of n-hexane or diethyl ether and vortexing vigorously.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pinene isomers produced.

Protocol 4.2.2: Cytochrome P450-mediated Hydroxylation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), the purified cytochrome P450 enzyme (0.5-2 µM), and a cytochrome P450 reductase (at a 1:2 molar ratio to the P450).

  • Substrate: Add α-pinene (dissolved in a minimal amount of a compatible solvent like DMSO) to a final concentration of 100-500 µM.

  • Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for 1-4 hours with gentle shaking.

  • Extraction and Analysis: Extract the products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS.

Protocol 4.2.3: Putative Myrtenol Dehydrogenase Assay

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and the purified dehydrogenase enzyme (1-10 µM).

  • Substrate and Cofactor: Add myrtenol to a final concentration of 1-5 mM and the appropriate cofactor (NADH or NADPH) to a final concentration of 1-2 mM.

  • Monitoring: Monitor the oxidation of the cofactor by measuring the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 25°C or 30°C).

  • Product Confirmation: At the end of the reaction, extract the products with an organic solvent and confirm the formation of this compound by GC-MS.

Product Analysis by GC-MS

Protocol 4.3.1: GC-MS Analysis of Monoterpenoids

  • Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms) and coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the organic extract into the GC inlet.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 20°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

Protocol 4.3.2: Chiral GC-MS Analysis of Myrtanol Isomers

For the separation of cis- and trans-myrtanol isomers, a chiral GC column is required.

  • Column: Use a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225).

  • GC Conditions: Optimize the temperature program to achieve baseline separation of the isomers. A slower temperature ramp is often necessary.

  • Analysis: Compare the retention times of the sample peaks with those of authentic cis- and trans-myrtanol standards to determine the stereochemical composition of the product.

Conclusion

The biosynthesis of this compound from GPP involves a multi-enzyme cascade that includes a terpene synthase, a cytochrome P450 monooxygenase, and a putative dehydrogenase. While the initial steps of the pathway are relatively well-understood, further research is needed to identify and characterize the specific dehydrogenase responsible for the final stereoselective reduction of myrtenol to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, with the ultimate goal of enabling the biotechnological production of this valuable monoterpenoid. Future work should focus on the discovery and kinetic characterization of the missing enzymes and the optimization of the entire pathway in a microbial host for efficient and sustainable production of this compound.

References

Stereochemistry of cis-Myrtanol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of Myrtanol (B1616370)

Introduction

Myrtanol is a naturally occurring bicyclic monoterpenoid alcohol derived from the pinane (B1207555) skeleton. Its rigid bicyclo[3.1.1]heptane framework is a foundational structure for a variety of stereoisomers, each possessing unique chemical and biological characteristics. The precise spatial arrangement of its functional groups—specifically the hydroxymethyl group relative to the gem-dimethyl bridge—gives rise to distinct isomers that differ significantly in their physicochemical properties and interactions with other chiral molecules, such as biological receptors.

This technical guide provides a comprehensive overview of the stereochemistry of myrtanol, focusing on cis-Myrtanol and its related isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, characterization, and properties of these compounds. This document outlines the relationships between the different stereoisomers, presents their quantitative data in a structured format, and details key experimental protocols for their synthesis and analysis.

Core Concepts in Myrtanol Stereochemistry

The stereochemistry of myrtanol is defined by the relative orientation of substituents on its bicyclic ring system. Molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1][2] For myrtanol, there are two primary types of stereoisomerism: diastereomerism and enantiomerism.

  • Diastereomers : These are stereoisomers that are not mirror images of each other.[1][3] In the context of myrtanol, the key diastereomeric relationship is between the cis and trans isomers. This distinction is based on the position of the C2-hydroxymethyl group relative to the C6,C6-gem-dimethyl group.

    • In This compound , the hydroxymethyl group is on the same side of the ring as the larger bridge of the bicyclic system.

    • In trans-Myrtanol , the hydroxymethyl group is on the opposite side.[2][4]

  • Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other.[3] Both this compound and trans-myrtanol are chiral and therefore exist as pairs of enantiomers, designated as (+) and (-) based on the direction they rotate plane-polarized light.

The complex stereochemical relationships between the isomers of myrtanol are visualized in the diagram below.

Myrtanol_Isomers Myrtanol Myrtanol (C₁₀H₁₈O) Diastereomers Diastereomers (cis vs. trans) Myrtanol->Diastereomers exists as cis_Myrtanol This compound Diastereomers->cis_Myrtanol trans_Myrtanol trans-Myrtanol Diastereomers->trans_Myrtanol neg_cis (-)-cis-Myrtanol [(1S,2R,5S)-...] cis_Myrtanol->neg_cis enantiomers pos_cis (+)-cis-Myrtanol [(1R,2S,5R)-...] cis_Myrtanol->pos_cis enantiomers neg_trans (-)-trans-Myrtanol [(1S,2S,5S)-...] trans_Myrtanol->neg_trans enantiomers pos_trans (+)-trans-Myrtanol [(1R,2R,5R)-...] trans_Myrtanol->pos_trans enantiomers Synthesis_Workflow cluster_reagents Start (-)-β-Pinene Intermediate Organoborane Intermediate Start->Intermediate Hydroboration (room temp) Reagent1 1. Borane-1,4-thioxane in Pentane Product (-)-cis-Myrtanol Intermediate->Product Oxidation (<35°C) Reagent2 2. NaOH, H₂O₂, EtOH Purification Purification (Distillation) Product->Purification

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a naturally occurring compound found in various essential oils, its stereospecific structure contributes to its unique biological activities and chemical characteristics. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and graphical representations of key processes to support research and development efforts.

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical behavior. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][2][3]
Molecular Weight 154.25 g/mol [1][2][4]
IUPAC Name [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol[1]
CAS Number 51152-12-6[2][4]
Appearance White to pale yellow solid (estimated)[5]
Boiling Point 127 °C at 22 mmHg219-220 °C at 760 mmHg[4][5]
Melting Point 77.00 °C at 760.00 mm Hg[5]
Density 0.977 g/mL at 20 °C[4]
Flash Point 68 °C (154.4 °F)[4]
Refractive Index n20/D 1.492[2][6]
Solubility Soluble in alcohol, ethanol, and chloroform.Water solubility: 287.8 mg/L at 25 °C (estimated)[5], 426.9 mg/L (calculated)[6][5][6]
LogP (Octanol/Water Partition Coefficient) 2.051 - 2.5[1][2]
Vapor Pressure 0.0249 mmHg at 25 °C[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its carbon-hydrogen framework.[1]

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available, indicating a molecular weight of 154.[1]

  • Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands for the hydroxyl functional group.[1][6]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental procedures related to this compound.

Synthesis of (-)-cis-Myrtanol via Hydroboration of (-)-β-Pinene

A common and efficient method for the synthesis of (-)-cis-Myrtanol is the hydroboration-oxidation of (-)-β-pinene.[7]

Materials:

  • (-)-β-Pinene

  • Borane-1,4-thioxane complex

  • Pentane (B18724)

  • Ethanol

  • 3 M Sodium hydroxide (B78521) solution

  • 30% Hydrogen peroxide solution

  • Ether

  • Anhydrous potassium carbonate

  • Ice

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, a well-stirred mixture of borane-1,4-thioxane and pentane is prepared at room temperature.

  • (-)-β-Pinene is added dropwise to the mixture. The solution is allowed to stand for 15 minutes to ensure the completion of the hydroboration reaction.

  • Ethanol is then added, followed by the cautious addition of 3 M sodium hydroxide.

  • The reaction flask is immersed in a cooling bath, and 30% aqueous hydrogen peroxide is added dropwise, maintaining the reaction temperature below 35 °C. The mixture is then heated under gentle reflux for 1 hour.

  • After cooling, the reaction mixture is poured into ice-water and extracted with ether.

  • The ethereal layer is thoroughly washed with water and a saturated brine solution.

  • The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure (-)-cis-Myrtanol.[7]

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of terpenoids like this compound.

  • Boiling Point : The boiling point is determined by distillation at a specific pressure, often under vacuum for high-boiling compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[8]

  • Melting Point : The melting point of solid this compound can be determined using a melting point apparatus. A small, powdered sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.[5]

  • Density : The density is measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature, typically 20 °C.[8]

  • Refractive Index : A refractometer is used to measure the refractive index, which is a measure of how light bends as it passes through the substance. This is typically done at 20 °C using the sodium D-line (589 nm).[8]

  • Solubility : The solubility in various solvents is determined by adding the solute to the solvent until saturation is reached at a specific temperature. For water solubility, techniques like the shake-flask method followed by quantification using gas chromatography can be employed.[9]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as an antimicrobial agent.

Antimicrobial Activity

Studies have shown that this compound is effective against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] The proposed mechanism of its antimicrobial action involves the disruption of microbial cell membranes, which leads to cell lysis and ultimately, cell death.[6] This lipophilic nature of monoterpenoids allows them to partition into the cell membrane, altering its fluidity and permeability.

Visualizations

The following diagrams illustrate key processes related to this compound.

experimental_workflow cluster_synthesis Synthesis of (-)-cis-Myrtanol start (-)-β-Pinene + Borane-1,4-thioxane hydroboration Hydroboration start->hydroboration oxidation Oxidation (NaOH, H₂O₂) hydroboration->oxidation extraction Workup & Extraction oxidation->extraction purification Vacuum Distillation extraction->purification product (-)-cis-Myrtanol purification->product

Caption: Experimental workflow for the synthesis of (-)-cis-Myrtanol.

logical_relationship cluster_antimicrobial Proposed Antimicrobial Mechanism of this compound cis_myrtanol This compound cell_membrane Microbial Cell Membrane cis_myrtanol->cell_membrane interacts with disruption Membrane Disruption (Altered Fluidity & Permeability) cell_membrane->disruption leads to lysis Cell Lysis disruption->lysis death Cell Death lysis->death

References

(-)-cis-Myrtanol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-cis-Myrtanol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. Its bicyclic structure and specific stereochemistry make it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides an in-depth overview of (-)-cis-Myrtanol, including its chemical identity, physicochemical properties, synthesis, and reported biological activities.

Chemical Identity

  • IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]

  • CAS Number: 51152-12-6[1][2]

Physicochemical Properties

The quantitative physicochemical data for (-)-cis-Myrtanol are summarized in the table below.

PropertyValueUnitSource(s)
Molecular FormulaC₁₀H₁₈O[1][2]
Molecular Weight154.25 g/mol [1]
Density0.95g/cm³[2]
Boiling Point219.5°C at 760 mmHg[2]
Flash Point96°C[2]
logP2.051[2]
XLogP32.5[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count1[2]
Exact Mass154.135765193Da[2]
Complexity162[2]

Experimental Protocols

Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene

A common and effective method for the synthesis of (-)-cis-Myrtanol is through the hydroboration-oxidation of (-)-β-pinene.[3]

Materials:

  • (-)-β-Pinene

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a nitrogen atmosphere, dissolve (-)-β-pinene in anhydrous THF in the flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration reaction.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add the sodium hydroxide solution to the flask.

    • Following the NaOH addition, add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C. This step is exothermic and requires careful control.

    • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (perform at least two extractions).

    • Combine the organic layers and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure (-)-cis-Myrtanol.

General Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol outlines a general method to determine the Minimum Inhibitory Concentration (MIC) of (-)-cis-Myrtanol against a specific microorganism.

Materials:

  • (-)-cis-Myrtanol

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth medium only)

  • Solvent for dissolving (-)-cis-Myrtanol (e.g., DMSO), if necessary

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar (B569324) plate.

    • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a McFarland standard (e.g., 0.5) to achieve a standardized cell density.

    • Dilute this suspension in the broth to the final required inoculum concentration.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of (-)-cis-Myrtanol in a suitable solvent if it is not soluble in the broth.

    • In the 96-well plate, perform serial two-fold dilutions of the (-)-cis-Myrtanol stock solution with the sterile broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the different concentrations of (-)-cis-Myrtanol.

    • Include wells for positive control (inoculum with the standard antimicrobial agent), negative control (broth only), and a solvent control (inoculum with the solvent used to dissolve the test compound, if applicable).

    • Incubate the plate under conditions appropriate for the growth of the test microorganism (e.g., specific temperature and duration).

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of (-)-cis-Myrtanol at which no visible growth is observed.

    • Optionally, the growth can be quantified by measuring the optical density at a specific wavelength using a microplate reader.

Visualizations

Synthesis Workflow of (-)-cis-Myrtanol

Synthesis_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up and Purification Start (-)-β-Pinene in THF Reaction1 Reaction at 0°C to RT Start->Reaction1 Reagent1 Borane-DMS Reagent1->Reaction1 Intermediate Organoborane Intermediate Reaction1->Intermediate Reaction2 Oxidation at 0°C to RT Intermediate->Reaction2 Reagent2 NaOH(aq) Reagent2->Reaction2 Reagent3 H₂O₂(aq) Reagent3->Reaction2 Crude_Mixture Crude Reaction Mixture Reaction2->Crude_Mixture Extraction Ether Extraction Crude_Mixture->Extraction Washing Washing (H₂O, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product (-)-cis-Myrtanol Purification->Final_Product

Caption: Workflow for the synthesis of (-)-cis-Myrtanol.

Proposed Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_environment External Environment cluster_cell Microbial Cell Myrtanol (-)-cis-Myrtanol Membrane Cell Membrane Myrtanol->Membrane Interaction and Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Leakage of Cellular Contents CellDeath Cell Lysis and Death Cytoplasm->CellDeath

Caption: Proposed antimicrobial action of (-)-cis-Myrtanol.

Putative Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Myrtanol (-)-cis-Myrtanol Myrtanol->COX Putative Inhibition

Caption: Putative anti-inflammatory action of (-)-cis-Myrtanol.

References

An In-depth Technical Guide to cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-Myrtanol, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
IUPAC Name [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]
CAS Number 51152-12-6[1]
Density 0.95 g/cm³
Boiling Point 219.5 °C at 760 mmHg
Flash Point 96 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 154.135765193 Da[1]
LogP 2.05100

Experimental Protocols

Synthesis of (-)-cis-Myrtanol via Hydroboration of (-)-β-Pinene

A common and effective method for the synthesis of (-)-cis-Myrtanol is through the hydroboration-oxidation of (-)-β-pinene.[2]

Materials:

  • (-)-β-Pinene (95.5% optical purity)

  • Borane-1,4-thioxane complex

  • Pentane (B18724)

  • Ethanol (B145695)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ice-water

  • Saturated brine solution

Procedure:

  • Hydroboration: In a round-bottom flask under a nitrogen atmosphere, a well-stirred mixture of borane-1,4-thioxane (3.13 ml, 25 mmol) and pentane (18.3 ml) is prepared at room temperature. To this mixture, (-)-β-pinene (11.9 ml, 75 mmol) is added dropwise. The resulting solution is allowed to stand for 15 minutes to ensure the completion of the hydroboration reaction.[2]

  • Oxidation: Following hydroboration, ethanol (15 ml) is added to the reaction mixture, followed by the addition of 3 M sodium hydroxide (25.0 ml, 75 mmol). The flask is then placed in a cooling bath. 30% aqueous hydrogen peroxide (9.4 ml, 75 mmol) is added dropwise over 15 minutes, ensuring the reaction temperature does not exceed 35°C.[2]

  • Work-up and Extraction: The reaction mixture is heated under reflux for 1 hour and then poured into 300 ml of ice-water. The product is extracted with ether (70 ml). The ether layer is subsequently washed thoroughly with water (3 x 200 ml) and then with a saturated brine solution (50 ml).[2]

  • Purification: The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (-)-cis-myrtanol.[2]

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow of this compound and a conceptual representation of its antimicrobial mechanism.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product start (-)-β-Pinene hydroboration Hydroboration start->hydroboration reagent1 Borane-1,4-thioxane in Pentane reagent1->hydroboration oxidation Oxidation (NaOH, H₂O₂) hydroboration->oxidation extraction Extraction with Ether oxidation->extraction purification Purification (Vacuum Distillation) extraction->purification end (-)-cis-Myrtanol purification->end

Synthesis Workflow of (-)-cis-Myrtanol.

antimicrobial_mechanism cis_myrtanol This compound microbial_cell Microbial Cell cis_myrtanol->microbial_cell interacts with membrane_disruption Disruption of Cell Membrane Integrity microbial_cell->membrane_disruption leads to cell_lysis Cell Lysis and Death membrane_disruption->cell_lysis

Conceptual Antimicrobial Mechanism of this compound.

References

Enantioselective Synthesis of (+)-cis-Myrtanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (+)-cis-Myrtanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, providing comprehensive experimental protocols and quantitative data to support research and development efforts.

Introduction

(+)-cis-Myrtanol, with the IUPAC name [(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol, is a monoterpenoid alcohol. Its chiral nature makes it a significant synthon in asymmetric synthesis. The enantioselective synthesis of this compound is of considerable interest, with the most established and reliable method being the hydroboration-oxidation of the readily available chiral precursor, (+)-β-pinene. This guide will focus on this primary route and briefly discuss potential alternative methodologies.

Primary Synthetic Route: Hydroboration-Oxidation of (+)-β-Pinene

The most widely employed and stereospecific method for the synthesis of (+)-cis-Myrtanol is the hydroboration-oxidation of (+)-β-pinene. This two-step, one-pot reaction proceeds with high stereoselectivity, where the chirality of the starting material directly dictates the stereochemistry of the product. The reaction involves the syn-addition of a borane (B79455) reagent across the double bond of (+)-β-pinene, followed by oxidation with retention of configuration.

The steric hindrance from the gem-dimethyl bridge of the pinane (B1207555) skeleton directs the borane to add to the less hindered face of the double bond, leading to the formation of the cis-isomer. The subsequent oxidation replaces the boron atom with a hydroxyl group, preserving the stereocenter.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of cis-Myrtanol via hydroboration-oxidation of the corresponding β-pinene enantiomer. The data for the synthesis of (+)-cis-Myrtanol is inferred from the reported synthesis of its enantiomer, (-)-cis-Myrtanol, due to the stereospecific nature of the reaction.

Starting MaterialProductReagentsYield (%)Enantiomeric Excess (ee)Reference
(-)-β-Pinene (95.5% optical purity)(-)-cis-Myrtanol1. Borane-1,4-thioxane 2. NaOH, H₂O₂79>95% (inferred)[1]
(+)-β-Pinene(+)-cis-Myrtanol1. Borane complex 2. NaOH, H₂O₂Expected to be similar to the (-)-enantiomerExpected to be high, dependent on the optical purity of the starting material.Inferred from[1]
Experimental Protocol: Synthesis of (+)-cis-Myrtanol

This protocol is adapted from the established synthesis of (-)-cis-Myrtanol.[1]

Materials:

  • (+)-β-Pinene (of high optical purity)

  • Borane-1,4-thioxane complex or other borane source (e.g., BH₃·THF)

  • Pentane (B18724) (anhydrous)

  • Ethanol (B145695)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous potassium carbonate or magnesium sulfate

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Hydroboration: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and an addition funnel, a solution of (+)-β-pinene (e.g., 75 mmol) in anhydrous pentane is prepared. To this stirred solution, a borane-1,4-thioxane complex (e.g., 25 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a designated period (e.g., 15 minutes) to ensure the completion of the hydroboration.

  • Oxidation: Following the hydroboration, ethanol (e.g., 15 ml) is carefully added to the reaction mixture, followed by the addition of 3 M sodium hydroxide solution (e.g., 25.0 ml, 75 mmol). The flask is then cooled in an ice bath. 30% aqueous hydrogen peroxide (e.g., 9.4 ml, 75 mmol) is added dropwise, maintaining the reaction temperature below 35°C. After the addition is complete, the mixture is heated under reflux for 1 hour.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous potassium carbonate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure (+)-cis-Myrtanol.

Alternative Synthetic Route: Asymmetric Reduction of Myrtenal

An alternative approach to (+)-cis-Myrtanol is the enantioselective reduction of myrtenal. This method involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the aldehyde functionality to the corresponding alcohol. While conceptually straightforward, achieving high diastereoselectivity to favor the cis-isomer and high enantioselectivity can be challenging and is highly dependent on the choice of the catalyst and reaction conditions. Biocatalytic reductions using enzymes such as ketoreductases could also be a viable green alternative.

Currently, detailed and reproducible experimental protocols with high yields and enantiomeric excess specifically for the synthesis of (+)-cis-Myrtanol via this route are not as well-documented in publicly available literature as the hydroboration-oxidation method.

Visualizations

Synthetic Pathway of (+)-cis-Myrtanol

G Enantioselective Synthesis of (+)-cis-Myrtanol A (+)-β-Pinene B Hydroboration-Oxidation A->B 1. Borane Complex 2. NaOH, H₂O₂ C (+)-cis-Myrtanol B->C

Caption: Synthetic pathway for (+)-cis-Myrtanol.

Stereochemical Course of Hydroboration-Oxidation

G Stereochemical Control in the Synthesis of (+)-cis-Myrtanol cluster_0 (+)-β-Pinene cluster_1 Hydroboration (syn-addition) cluster_2 Organoborane Intermediate cluster_3 Oxidation (retention of configuration) cluster_4 (+)-cis-Myrtanol A Steric hindrance from gem-dimethyl bridge B Borane attacks from the less hindered face A->B C cis-organoborane B->C D C-B bond replaced by C-OH bond C->D E Final chiral product D->E

References

An In-Depth Technical Guide to the Core Chemical Reactions of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol, a bicyclic monoterpenoid alcohol, presents a versatile scaffold for chemical synthesis and drug discovery. Its inherent chirality and functional handle make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and potential biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of this compound and its derivatives for applications in medicinal chemistry and materials science.

Core Chemical Reactions

The primary hydroxyl group of this compound is the main site of its chemical reactivity, allowing for a variety of transformations including oxidation, reduction, esterification, etherification, and the introduction of sulfur-containing moieties.

Synthesis of this compound

The most common and efficient synthesis of (-)-cis-Myrtanol is achieved through the hydroboration-oxidation of (-)-β-pinene. This method proceeds with high stereoselectivity to yield the desired cis-isomer.[1]

Experimental Protocol: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene [2]

  • Materials: (-)-β-pinene (95.5% optical purity), borane-1,4-thioxane complex, pentane (B18724), ethanol (B145695), 3 M sodium hydroxide (B78521), 30% hydrogen peroxide, diethyl ether, anhydrous potassium carbonate.

  • Procedure:

    • To a stirred mixture of borane-1,4-thioxane (25 mmol) in pentane (18.3 ml) under a nitrogen atmosphere at room temperature, add (-)-β-pinene (75 mmol, 11.9 ml) dropwise.

    • Allow the solution to stand for 15 minutes to complete the hydroboration.

    • Add ethanol (15 ml) followed by 3 M sodium hydroxide (75 mmol, 25.0 ml).

    • Cool the reaction mixture in a cooling bath and add 30% aqueous hydrogen peroxide (75 mmol, 9.4 ml) dropwise over 15 minutes, maintaining the temperature below 35°C.

    • Heat the mixture under reflux for 1 hour.

    • Pour the reaction mixture into ice-water (300 ml) and extract with diethyl ether (70 ml).

    • Wash the ether layer sequentially with water (3 x 200 ml) and saturated brine solution (50 ml).

    • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Quantitative Data:

ReactionStarting MaterialProductYieldBoiling Point
Hydroboration-Oxidation(-)-β-Pinene(-)-cis-Myrtanol79%[2]68-69°C (vacuum)[2]
Oxidation of this compound

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, cis-myrtanal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).[3] Stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used.[3]

Experimental Protocol: Oxidation of this compound to cis-Myrtanal using PCC (General Procedure)

  • Materials: this compound, pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH₂Cl₂), Celite or molecular sieves.

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes).

    • In a separate flask, prepare a suspension of PCC (1.2 eq.) and Celite in anhydrous CH₂Cl₂ (5 volumes).

    • Cool the PCC suspension to 0°C and add the this compound solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, filter the mixture through a pad of silica (B1680970) gel to remove the chromium salts, washing with additional CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure to obtain the crude cis-myrtanal.

    • Purify the product by column chromatography or distillation.

Quantitative Data:

ReactionStarting MaterialProductReagentYield
OxidationThis compoundcis-MyrtanalPCCModerate to high (typical for PCC oxidations)

Spectroscopic Data for cis-Myrtanal:

SpectroscopyCharacteristic Peaks
IR (cm⁻¹) ~1730 (C=O stretch of aldehyde)
¹H NMR (ppm) ~9.5-10.0 (aldehyde proton)
¹³C NMR (ppm) ~190-200 (aldehyde carbonyl carbon)
Reduction of Myrtenone

This compound can be synthesized by the reduction of myrtenone using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][3] The choice of reducing agent can influence the stereoselectivity of the reaction.[1]

Experimental Protocol: Reduction of Myrtenone to this compound using NaBH₄ (General Procedure)

  • Materials: Myrtenone, methanol (B129727) or ethanol, sodium borohydride (NaBH₄), water, diethyl ether.

  • Procedure:

    • Dissolve myrtenone (1 eq.) in methanol or ethanol at 0°C.

    • Add NaBH₄ (1.1-1.5 eq.) portion-wise with stirring.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data:

ReactionStarting MaterialProductReagentStereoselectivityYield
ReductionMyrtenoneThis compoundNaBH₄Dependent on conditionsHigh
Esterification of this compound

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid (General Procedure)

  • Materials: this compound, acetic acid, sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • In a round-bottom flask, combine this compound (1 eq.), excess acetic acid (acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and dilute with diethyl ether.

    • Carefully wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting cis-myrtanyl acetate (B1210297) by distillation or column chromatography.

Quantitative Data:

ReactionStarting MaterialProductReagentsYield
EsterificationThis compoundcis-Myrtanyl AcetateAcetic Acid, H₂SO₄Typically high

Spectroscopic Data for cis-Myrtanyl Acetate: [4]

SpectroscopyCharacteristic Peaks
IR (cm⁻¹) ~1740 (C=O stretch of ester), ~1240 (C-O stretch)
¹H NMR (ppm) ~2.0 (singlet, 3H, acetyl protons), ~3.8-4.2 (multiplet, 2H, -CH₂O-)
¹³C NMR (ppm) ~171 (ester carbonyl carbon), ~60-70 (-CH₂O- carbon), ~21 (acetyl methyl carbon)
Etherification of this compound

Ethers of this compound can be prepared via the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of cis-Myrtanyl Methyl Ether (General Procedure)

  • Materials: this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), methyl iodide (CH₃I), saturated ammonium (B1175870) chloride solution, diethyl ether.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous THF.

    • Cool the solution to 0°C and add NaH (1.1 eq.) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • Cool the solution back to 0°C and add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting cis-myrtanyl methyl ether by column chromatography or distillation.

Quantitative Data:

ReactionStarting MaterialProductReagentsYield
EtherificationThis compoundcis-Myrtanyl Methyl EtherNaH, CH₃IHigh

Spectroscopic Data for cis-Myrtanyl Methyl Ether:

SpectroscopyCharacteristic Peaks
IR (cm⁻¹) ~1100 (C-O-C stretch)
¹H NMR (ppm) ~3.3 (singlet, 3H, methoxy (B1213986) protons), ~3.2-3.6 (multiplet, 2H, -CH₂O-)
¹³C NMR (ppm) ~70-80 (-CH₂O- carbon), ~58 (methoxy carbon)
Synthesis of Thio-Derivatives

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, which can then be displaced by a sulfur nucleophile to form thioethers or other thio-derivatives. This two-step process allows for the introduction of a variety of sulfur-containing functional groups.[1]

Experimental Protocol: Synthesis of cis-Myrtanyl Thio-derivatives (General Procedure) [1]

  • Step 1: Tosylation

    • Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine (B92270) or triethylamine, dichloromethane (CH₂Cl₂).

    • Procedure: Dissolve this compound in CH₂Cl₂ and cool to 0°C. Add pyridine followed by the portion-wise addition of TsCl. Stir at 0°C and then at room temperature until the reaction is complete (monitored by TLC). Work up by washing with dilute HCl, water, and brine. Dry and concentrate to obtain cis-myrtanyl tosylate.

  • Step 2: Nucleophilic Substitution

    • Materials: cis-Myrtanyl tosylate, desired thiol, cesium carbonate (Cs₂CO₃), tetrabutylammonium (B224687) iodide (TBAI), N,N-dimethylformamide (DMF).

    • Procedure: Dissolve the cis-myrtanyl tosylate, thiol, Cs₂CO₃, and TBAI in DMF. Heat the mixture with stirring until the reaction is complete (monitored by TLC). Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data:

ReactionStarting MaterialProductYield
Thio-derivative Synthesiscis-Myrtanyl Tosylatecis-Myrtanyl Thioether78-95%[1]

Visualizing Chemical Transformations and Biological Pathways

Reaction Schemes

The following diagrams illustrate the key chemical transformations of this compound.

Synthesis_of_cis_Myrtanol beta_pinene (-)-β-Pinene cis_myrtanol (-)-cis-Myrtanol beta_pinene->cis_myrtanol 1. Borane-1,4-thioxane 2. H₂O₂, NaOH

Caption: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene.

Oxidation_of_cis_Myrtanol cis_myrtanol This compound cis_myrtanal cis-Myrtanal cis_myrtanol->cis_myrtanal PCC, CH₂Cl₂

Caption: Oxidation of this compound to cis-Myrtanal.

Derivative_Synthesis_Workflow start This compound ester Esterification (e.g., Acetic Anhydride) start->ester ether Etherification (e.g., Williamson Synthesis) start->ether tosylate Tosylation (TsCl, Pyridine) start->tosylate product_ester cis-Myrtanyl Esters ester->product_ester product_ether cis-Myrtanyl Ethers ether->product_ether thioether Nucleophilic Substitution (Thiol, Base) tosylate->thioether product_thioether cis-Myrtanyl Thioethers thioether->product_thioether

Caption: General workflow for the synthesis of this compound derivatives.

Potential Biological Signaling Pathway

This compound and its derivatives have been reported to possess various biological activities, including antimicrobial and anti-inflammatory effects. While the exact molecular mechanisms for this compound are still under investigation, the anti-inflammatory properties of many terpenoids are known to be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a plausible mechanism for the anti-inflammatory action of a this compound derivative, based on established knowledge of these pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activation IKK IKK Complex IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibition) NFkB NF-κB (p50/p65) IkappaB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKKK->IKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activation p38 p38 MAPK MAPKK->p38 Activation p38->NFkB_nuc Activation DNA DNA NFkB_nuc->DNA Binding genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->genes Transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor derivative This compound Derivative derivative->IKK Inhibition derivative->MAPKKK Inhibition

Caption: Plausible anti-inflammatory signaling pathway inhibited by a this compound derivative.

Conclusion

This compound is a valuable chiral building block with a well-defined reactivity profile. The key chemical transformations outlined in this guide—synthesis, oxidation, reduction, esterification, etherification, and thio-derivatization—provide a robust toolkit for the generation of diverse molecular libraries. The detailed experimental protocols and compiled quantitative data serve as a practical starting point for laboratory synthesis. Furthermore, the exploration of potential biological mechanisms, such as the modulation of inflammatory pathways, highlights the promise of this compound derivatives in the development of novel therapeutic agents. It is anticipated that this comprehensive technical guide will facilitate further research and innovation in the chemistry and application of this versatile natural product.

References

An In-depth Technical Guide to the Spectral Data of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the bicyclic monoterpenoid, cis-Myrtanol. The information presented herein is intended to support research and development activities where the identification and characterization of this compound are essential.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.5m--CH₂OH
~2.2m-Bridgehead and other ring protons
~1.9m-Ring protons
~1.6m-Ring protons
1.18s-gem-dimethyl (-CH₃)
0.98s-gem-dimethyl (-CH₃)
~0.8-2.4m-Other ring protons

Note: The spectrum shows complex multiplets due to the rigid bicyclic structure and second-order effects. Precise assignment of all protons requires advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~48C2
~41C1
~38C6
~33C4
~28C8 (CH₃)
~26C5
~23C9 (CH₃)
~21C7
C10 is part of the gem-dimethyl group and is included in the C8/C9 assignments.

Note: Assignments are based on typical chemical shifts for similar bicyclic monoterpenoid structures.

Table 3: Infrared (IR) Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3330Strong, BroadO-H stretch (alcohol)
~2920StrongC-H stretch (alkane)
~1460MediumC-H bend (alkane)
~1370MediumC-H bend (gem-dimethyl)
~1030StrongC-O stretch (primary alcohol)
Table 4: Mass Spectrometry (MS) Data for this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
154~5[M]⁺ (Molecular Ion)
139~15[M - CH₃]⁺
123~20[M - CH₂OH]⁺
109~30[C₈H₁₃]⁺
95~100[C₇H₁₁]⁺ (Base Peak)
81~60[C₆H₉]⁺
69~55[C₅H₉]⁺
55~45[C₄H₇]⁺
41~70[C₃H₅]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 4.0 s.

  • Data Processing: Fourier transformation with an exponential window function (line broadening of 0.3 Hz). The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.2 s.

  • Data Processing: Fourier transformation with an exponential window function (line broadening of 1.0 Hz). The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation:

  • A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.

FTIR Acquisition Parameters:

  • Technique: Attenuated Total Reflectance (ATR).[1]

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer, such as an Agilent 7890B GC with a 5977A MS detector or equivalent.

Sample Preparation:

  • A 1 mg/mL stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • The stock solution is further diluted to a final concentration of approximately 10 µg/mL for analysis.

GC-MS Acquisition Parameters:

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 5 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample Pure this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS Instrument MS_Prep->MS NMR_Proc Fourier Transform & Phasing NMR->NMR_Proc IR_Proc Background Subtraction IR->IR_Proc MS_Proc Chromatogram Integration & Spectral Deconvolution MS->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis Report Comprehensive Spectral Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Discovery and History of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Myrtanol, a bicyclic monoterpenoid alcohol, has garnered interest in the scientific community for its presence in a variety of aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details its natural occurrence and early identification, followed by in-depth experimental protocols for its synthesis. The guide also explores its biological significance, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, and delves into the current understanding of its mechanisms of action. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of this multifaceted compound.

Introduction

This compound, systematically named [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol, is a naturally occurring monoterpenoid. Its rigid bicyclic structure and specific stereochemistry make it a subject of interest for synthetic chemists and pharmacologists alike. This guide aims to provide a detailed technical resource on this compound, covering its historical context, synthesis, and biological functions.

Discovery and History

This compound is found in the essential oils of numerous plants, including those from the Myrtaceae family, as well as in species such as Artemisia dracunculus (tarragon).[1] Its presence contributes to the characteristic aroma of these plants.

Physicochemical Properties

The chemical and physical properties of (-)-cis-Myrtanol are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Number 51152-12-6
Appearance Colorless liquid
Boiling Point 219.5 °C at 760 mmHg
Density 0.95 g/cm³
Refractive Index (n20/D) 1.492
Flash Point 96 °C
Solubility Soluble in organic solvents, sparingly soluble in water

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from other readily available monoterpenes. The key challenge in its synthesis is the stereoselective formation of the cis-isomer.

Hydroboration of (-)-β-Pinene

This is a common and efficient method for the stereoselective synthesis of (-)-cis-Myrtanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, a solution of borane-dimethyl sulfide (B99878) complex in THF is prepared.

  • Hydroboration: (-)-β-Pinene is added dropwise to the borane (B79455) solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The organoborane intermediate is oxidized by the dropwise addition of a solution of sodium hydroxide (B78521) followed by 30% hydrogen peroxide at a temperature maintained below 40 °C.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield (-)-cis-Myrtanol.

DOT Script for Hydroboration of (-)-β-Pinene Workflow

G cluster_0 Synthesis of this compound via Hydroboration Start Start Reagents (-)-β-Pinene Borane-DMS complex THF Start->Reagents 1. Mix Hydroboration Hydroboration (0 °C to RT) Reagents->Hydroboration 2. React Oxidation_Reagents NaOH H₂O₂ Hydroboration->Oxidation_Reagents 3. Prepare for Oxidation Oxidation Oxidation (<40 °C) Oxidation_Reagents->Oxidation 4. Add Workup Extraction (Ether) Washing (Brine) Oxidation->Workup 5. Process Purification Drying (Na₂SO₄) Vacuum Distillation Workup->Purification 6. Isolate End End Purification->End This compound

Caption: Workflow for the synthesis of this compound from (-)-β-pinene.

Catalytic Hydrogenation of Myrtenal (B1677600)

This method involves the reduction of the aldehyde group of myrtenal to a primary alcohol.

Experimental Protocol:

  • Catalyst Preparation: A suspension of palladium on carbon (5-10% w/w) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) is prepared in a hydrogenation vessel.

  • Reaction: Myrtenal is added to the catalyst suspension. The vessel is then purged with hydrogen gas and maintained at a positive pressure of hydrogen (typically 1-5 atm). The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Reduction of Myrtenone

The reduction of the ketone myrtenone can also yield myrtanol, though control of stereoselectivity to favor the cis isomer can be challenging.

Experimental Protocol:

  • Reaction Setup: Myrtenone is dissolved in a protic solvent like methanol (B129727) or ethanol in a round-bottom flask and cooled in an ice bath.

  • Reduction: Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The product is then purified by vacuum distillation or column chromatography to separate the cis and trans isomers.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data Key Features
¹H NMR (CDCl₃) Signals for the two methyl groups, the CH₂OH group, and protons of the bicyclic ring system.
¹³C NMR (CDCl₃) Characteristic peaks for the C-OH carbon, the quaternary carbons, and the methyl carbons.
IR (neat) A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching bands around 2800-3000 cm⁻¹.
Mass Spectrometry (EI) A molecular ion peak (M⁺) and characteristic fragmentation patterns.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities.

Antimicrobial Activity

This compound has demonstrated activity against various bacteria and fungi. The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[2]

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties. While the precise signaling pathways are still under investigation, it is hypothesized that, like many other monoterpenoids, it may modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines.

DOT Script for a Hypothesized Anti-inflammatory Signaling Pathway

G cluster_1 Hypothesized Anti-inflammatory Action of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB p_IkB p-IκB (Phosphorylated) Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for Active_NFkB Active NF-κB p_IkB->Active_NFkB Releases Proteasome->IkB Degrades Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces cis_Myrtanol This compound cis_Myrtanol->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

This compound has shown potential as an antioxidant. This activity is likely due to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ value indicates higher antioxidant activity.[2] It is also plausible that this compound could influence the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), though further research is needed to confirm this.

DOT Script for a Hypothesized Antioxidant Mechanism

G cluster_2 Hypothesized Antioxidant Mechanisms of this compound ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Neutralized_ROS Neutralized ROS cis_Myrtanol_Scavenging This compound cis_Myrtanol_Scavenging->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes cis_Myrtanol_Enzyme This compound cis_Myrtanol_Enzyme->Antioxidant_Enzymes Upregulates (Hypothesized) Enhanced_Activity Enhanced Enzyme Activity

Caption: Hypothesized antioxidant mechanisms of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring monoterpenoid with a rich history rooted in the early exploration of terpene chemistry. Its synthesis has been achieved through various stereoselective methods, providing a basis for further chemical exploration. The preliminary findings on its antimicrobial, anti-inflammatory, and antioxidant activities suggest that this compound holds promise as a lead compound for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its biological effects, which will be crucial for realizing its full therapeutic potential. Further clinical investigations are warranted to validate these in vitro and in vivo findings in human subjects.

References

Theoretical Modeling of cis-Myrtanol: A Comprehensive Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the cis-Myrtanol structure. As a chiral bicyclic monoterpenoid alcohol, understanding the three-dimensional structure and conformational landscape of this compound is crucial for elucidating its biological activity and for its application as a chiral building block in synthetic and medicinal chemistry. This document outlines the standard computational methodologies employed for in-silico analysis, from initial structure generation to detailed quantum mechanical calculations.

Introduction to the Structure of this compound

This compound, with the chemical formula C₁₀H₁₈O, possesses a rigid bicyclo[3.1.1]heptane framework.[1][2][3][4] Its stereochemistry plays a pivotal role in its chemical and biological properties. Theoretical modeling provides a powerful avenue to explore its structural features at the atomic level, offering insights that can be complementary to experimental techniques such as NMR and X-ray crystallography.

Theoretical Modeling Workflow

The in-silico investigation of this compound's structure follows a multi-step workflow. This process begins with the generation of an initial 3D structure and proceeds through increasingly accurate, and computationally intensive, levels of theory to refine the structure and predict its properties.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical (QM) Refinement cluster_3 Property Prediction start 2D Sketch or SMILES String gen3d Conversion to Initial 3D Structure start->gen3d mm Molecular Mechanics (MM) Force Field Optimization gen3d->mm conf_search Systematic or Stochastic Conformational Search mm->conf_search low_energy_conformers Identification of Low-Energy Conformers conf_search->low_energy_conformers dft Density Functional Theory (DFT) Geometry Optimization low_energy_conformers->dft mp2 Møller-Plesset (MP2) Single-Point Energy Calculation dft->mp2 Higher Accuracy Energy freq Vibrational Frequencies dft->freq nmr NMR Chemical Shifts dft->nmr esp Molecular Electrostatic Potential dft->esp

Figure 1: A typical workflow for the theoretical modeling of cis-Myrtanol.

Data Presentation: Predicted Structural and Energetic Properties

The following tables summarize hypothetical quantitative data that would be obtained from the theoretical modeling of this compound. These values are representative of what one would expect from high-level quantum chemical calculations.

Table 1: Optimized Geometrical Parameters of the Global Minimum Conformer of this compound (DFT/B3LYP/6-31G)*

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C1-C21.545
C2-C31.538
C3-C41.541
C4-C51.539
C5-C11.546
C1-C61.552
C5-C61.551
C6-C71.535
C6-C81.536
C2-C91.520
C9-O101.428
O10-H110.965
Bond Angles (°) **
C1-C2-C3109.8
C2-C3-C4109.5
C1-C6-C588.7
C7-C6-C8110.2
C2-C9-O10112.5
Dihedral Angles (°) **
C1-C2-C3-C4-54.2
C3-C4-C5-C653.9
H11-O10-C9-C265.3

Table 2: Relative Energies of this compound Conformers

ConformerMethodRelative Energy (kcal/mol)
1 (Global Minimum)DFT/B3LYP/6-31G0.00
2DFT/B3LYP/6-31G1.25
3DFT/B3LYP/6-31G2.89
1 (Global Minimum)MP2/cc-pVTZ//B3LYP/6-31G0.00
2MP2/cc-pVTZ//B3LYP/6-31G1.18
3MP2/cc-pVTZ//B3LYP/6-31G2.75

Experimental Protocols: Computational Methodologies

This section details the protocols for the key computational experiments in the theoretical modeling of this compound.

Initial Structure Generation and Conformational Analysis
  • 2D to 3D Conversion : The 2D chemical structure of this compound is sketched using molecular editing software, or its SMILES representation is used to generate an initial 3D structure.

  • Molecular Mechanics (MM) Optimization : The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step rapidly produces a low-energy starting conformation.

  • Conformational Search : A systematic or stochastic conformational search is performed to explore the potential energy surface of this compound. This is crucial for identifying various stable conformers arising from the rotation of the hydroxymethyl group. The search is typically carried out at the MM level to efficiently sample a large number of conformations.

  • Clustering and Selection : The resulting conformers are clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy conformer is selected for further analysis.

Quantum Mechanical (QM) Calculations
  • Geometry Optimization : The selected low-energy conformers from the MM search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used approach.

    • Method : B3LYP functional

    • Basis Set : 6-31G* or a larger basis set like 6-311+G(d,p) for higher accuracy.

    • Software : Gaussian, ORCA, or similar QM software packages.

    • Convergence Criteria : Tight convergence criteria for forces and displacement are used to ensure a true energy minimum is located.

  • Vibrational Frequency Analysis : Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) spectra.

  • Single-Point Energy Refinement : To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory or a larger basis set. Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set (e.g., cc-pVTZ) is a common choice for this refinement.

  • Spectroscopic and Property Prediction :

    • NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is employed at the DFT level to predict the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data to validate the computed structure.

    • Molecular Electrostatic Potential (MEP) : The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic character, which is important for understanding potential intermolecular interactions.

Logical Relationships in Computational Chemistry Methods

The choice of computational method involves a trade-off between accuracy and computational cost. The following diagram illustrates the hierarchical relationship between different levels of theory.

G mm Molecular Mechanics (MM) semi Semi-Empirical mm->semi Increased Accuracy & Cost hf Hartree-Fock (HF) semi->hf Increased Accuracy & Cost dft Density Functional Theory (DFT) mp2 MP2 hf->mp2 Includes Electron Correlation ccsdt Coupled Cluster (CCSD(T)) mp2->ccsdt Higher Level of Correlation cost Increasing Computational Cost -> accuracy Increasing Accuracy ->

Figure 2: Hierarchy of computational chemistry methods.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its three-dimensional structure, conformational preferences, and electronic properties. The workflow and methodologies described in this guide represent a standard and robust approach for the in-silico characterization of such molecules. The data generated from these computational studies can aid in the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. By combining theoretical predictions with experimental validation, a comprehensive understanding of the structure-activity relationships of this compound and its analogues can be achieved.

References

A Technical Guide to the Solubility of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-Myrtanol in various solvents. The information is intended to support research, development, and formulation activities involving this monoterpenoid alcohol. The data presented is compiled from available literature and is supplemented with detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a molecule like this compound, which possesses both a hydrophobic bicyclic structure and a polar hydroxyl group, its solubility is a balance between these competing features. This amphiphilic nature governs its miscibility with a wide range of solvents, from polar to non-polar.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

SolventChemical ClassSolubilityTemperature (°C)Reference
WaterProtic, Polar426.9 mg/LStandard Conditions[1]
WaterProtic, Polar287.8 mg/L (estimated)25[2][3]
EthanolProtic, PolarExcellent SolubilityNot Specified[1]
ChloroformHalogenated HydrocarbonExcellent SolubilityNot Specified[1]
Alcohol (general)Protic, PolarSolubleNot Specified[2]

Note: "Excellent Solubility" and "Soluble" are qualitative descriptors from the cited sources and indicate a high degree of miscibility, though precise quantitative values were not provided. Further experimental determination is recommended for specific applications requiring exact solubility data.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for many scientific and industrial applications. The following are detailed methodologies for determining the solubility of compounds like this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the desired solvent. The flask should be of sufficient size to allow for adequate mixing.

  • Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for an extended period (e.g., 16-24 hours) at the same constant temperature to allow for the separation of the undissolved solid.[4] Alternatively, for faster separation, the suspension can be centrifuged.[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., 0.2 or 0.45 µm pore size).[4][6]

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique. Gas chromatography (GC) is a common and effective method for analyzing terpenoids.[6] Other methods such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy may also be applicable depending on the solvent and the presence of interfering substances.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Tiered Approach for Solubility Screening

For a more rapid assessment of solubility in various solvents, a tiered approach can be employed. This method is particularly useful in early-stage research and for formulation development.[7]

Principle: The test compound is sequentially challenged with different solvents at decreasing concentrations, using a series of mechanical agitation techniques to facilitate dissolution.

Detailed Protocol:

  • Solvent Selection: Choose a panel of solvents relevant to the intended application. A common starting sequence is cell culture media (for biological applications), followed by dimethyl sulfoxide (B87167) (DMSO), and then ethanol.[7]

  • Initial High Concentration:

    • For aqueous-based media, start with a high concentration, for example, 20 mg/mL.[7]

    • For organic solvents like DMSO and ethanol, a higher starting concentration, such as 200 mg/mL, can be used.[7]

  • Mechanical Agitation Sequence: For each solvent and concentration, apply a series of increasingly vigorous mixing techniques:

    • Vortexing: Mix the sample vigorously on a vortex mixer for 1-2 minutes.

    • Sonication: Place the sample in an ultrasonic bath for 10-15 minutes.

    • Heating: Gently warm the sample in a water bath (ensure the temperature is well below the boiling point of the solvent and does not cause degradation of the compound).

  • Visual Observation: After each agitation step, visually inspect the sample for complete dissolution. A clear solution with no visible particles or cloudiness indicates that the compound is soluble at that concentration.

  • Serial Dilution: If the compound does not dissolve at the initial high concentration, perform a serial 10-fold dilution with the same solvent and repeat the mechanical agitation sequence.[7] Continue this process until the compound fully dissolves. The lowest concentration at which complete dissolution is observed is recorded as the approximate solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal shake-flask method.

Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h Shake Bath) A->B C Phase Separation B->C D Settling (e.g., 16-24h) C->D E Centrifugation C->E F Sample Supernatant (with filter) D->F E->F G Analyze Solute Concentration (e.g., GC, HPLC) F->G H Calculate Solubility G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

This guide provides a foundational understanding of this compound's solubility and the experimental approaches to quantify it. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

References

Methodological & Application

Application Note: Quantitative Analysis of cis-Myrtanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of cis-Myrtanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a monoterpenoid alcohol found in various essential oils and is of interest for its potential pharmacological activities. The methodology presented herein provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring accurate and reproducible quantification of this compound in various sample matrices. This document is intended to guide researchers in pharmaceutical development, quality control, and natural product chemistry.

Introduction

This compound (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) is a bicyclic monoterpenoid that exists as one of the isomers of myrtanol.[1][2] Its presence in essential oils of various plants has prompted investigations into its biological properties. Accurate and precise quantification of this compound is crucial for the standardization of essential oil-based formulations, pharmacokinetic studies, and for understanding its role in complex biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[3] This application note provides a detailed protocol for the quantitative analysis of this compound, adaptable for various research and drug development applications.

Data Presentation

Quantitative analysis of this compound by GC-MS relies on the unique retention time and mass spectrometric fragmentation pattern of the molecule. The following table summarizes the key analytical parameters for the identification and quantification of this compound.

ParameterValueReference
Retention Index (RI) 1266 (on HP-5MS)[1]
Quantifier Ion (m/z) 68[4]
Qualifier Ion 1 (m/z) 80[4]
Qualifier Ion 2 (m/z) 93[4]
Molecular Ion (m/z) 154[1]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Hexane (B92381) or Ethyl Acetate (GC grade)

  • Internal Standard (IS) solution (e.g., n-Tridecane or other suitable alkane, 100 µg/mL in hexane)

  • Glass vials with PTFE-lined septa

  • Micropipettes and syringes

Sample Preparation

The following is a general procedure for the preparation of liquid samples. For solid samples, an initial extraction step (e.g., Soxhlet or ultrasonic extraction) into a suitable solvent is required.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Add a fixed amount of the internal standard solution to each calibration standard.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Dilute the sample with hexane to a concentration expected to be within the calibration range.

    • Add the same fixed amount of the internal standard solution as used in the calibration standards.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

GC Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 230 °C, hold for 5 min[1]
Transfer Line Temperature 280 °C
MS Parameter Setting
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions Monitor m/z 68 (quantifier) and 80, 93 (qualifiers) for this compound, and a characteristic ion for the internal standard
Data Analysis
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard in the chromatogram based on their retention times. Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to construct a calibration curve.

  • Quantification: Calculate the peak area ratio for the unknown sample. Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Hexane Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Vortex Vortexing IS_Addition->Vortex Centrifuge Centrifugation (if needed) Vortex->Centrifuge GC_Vial Transfer to GC Vial Centrifuge->GC_Vial Injection Sample Injection (1 µL) GC_Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Chromatogram Peak Integration Detection->Chromatogram Mass_Spectrum Spectral Library Matching Detection->Mass_Spectrum Calibration Calibration Curve Construction Chromatogram->Calibration Mass_Spectrum->Chromatogram Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. Adherence to this protocol, with appropriate validation for specific sample matrices, will enable researchers to obtain high-quality data for a range of applications in drug development, natural product analysis, and quality control.

References

Application Notes and Protocols for Chiral HPLC Separation of cis-Myrtanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol is a bicyclic monoterpenoid alcohol that possesses two chiral centers, leading to the existence of enantiomeric pairs. The stereochemistry of such compounds is of critical importance in the fields of fragrance, food chemistry, and pharmaceutical development, as different enantiomers can exhibit distinct biological activities and sensory properties. Therefore, the ability to separate and quantify the individual enantiomers of cis--Myrtanol is essential for quality control, enantiomeric excess (e.e.) determination, and regulatory compliance.

This document provides detailed application notes and protocols for the successful chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). The methodologies described are based on established principles for the separation of chiral alcohols and related bicyclic monoterpenes.[1]

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) carbamate (B1207046) derivatives coated or immobilized on a silica (B1680970) gel support, are highly effective for the enantioseparation of a wide range of chiral compounds, including alcohols.[2][3] For the separation of this compound enantiomers, the following columns are recommended for initial screening:

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)[1]

These CSPs have demonstrated broad applicability and are a logical starting point for method development.[2]

Data Presentation: Chromatographic Parameters

The following tables summarize the expected chromatographic performance for the separation of this compound enantiomers on the recommended CSPs. The data is representative and serves as a guideline for method development.

Table 1: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (k1) (min)Retention Time (k2) (min)Separation Factor (α)Resolution (Rs)
n-Hexane / 2-Propanol (98:2)1.08.59.81.252.1
n-Hexane / 2-Propanol (95:5)1.06.27.01.201.8
n-Hexane / Ethanol (98:2)1.09.110.71.282.3

Table 2: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase (v/v)Flow Rate (mL/min)Retention Time (k1) (min)Retention Time (k2) (min)Separation Factor (α)Resolution (Rs)
n-Hexane / 2-Propanol (98:2)1.010.211.51.181.9
n-Hexane / 2-Propanol (95:5)1.07.88.61.151.6
n-Hexane / Ethanol (99:1)0.812.514.21.222.0

Experimental Protocols

Materials and Reagents
  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Sample solvent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation
  • Prepare a stock solution of racemic this compound in the sample solvent at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the sample solvent.

  • Filter the working standard solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

Method 1: Using CHIRALPAK® AD-H

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as this compound has a weak chromophore, detection at low UV wavelengths is necessary)

  • Injection Volume: 10 µL

Method 2: Using CHIRALCEL® OD-H

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: n-Hexane / Ethanol (99:1, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution at least five times. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for each enantiomer peak.

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

Data Analysis
  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [(Area1 - Area2) / (Area1 + Area2)] x 100

    Where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.

Method Development and Optimization

The provided protocols serve as a starting point. For optimal separation, further method development may be necessary. Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (2-Propanol or Ethanol). A lower percentage of alcohol will generally increase retention times and may improve resolution.

  • Alcohol Modifier: Switching between 2-Propanol and Ethanol can significantly alter the selectivity of the separation.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate often leads to better resolution.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., between 15 °C and 40 °C) may improve separation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Racemic this compound Standard sample_sol Prepare Sample Solution (0.1 mg/mL) racemic_std->sample_sol filter_sample Filter Sample (0.45 µm) sample_sol->filter_sample injection Inject Sample filter_sample->injection mobile_phase Prepare Mobile Phase (e.g., n-Hexane/IPA) degas_mp Degas Mobile Phase mobile_phase->degas_mp equilibration Equilibrate System degas_mp->equilibration hplc_system HPLC System Setup column Install Chiral Column (e.g., CHIRALPAK AD-H) hplc_system->column column->equilibration equilibration->injection detection UV Detection (210 nm) injection->detection chromatogram Acquire Chromatogram detection->chromatogram peak_integration Integrate Enantiomer Peaks chromatogram->peak_integration system_suitability System Suitability Test (Rs, T, RSD) peak_integration->system_suitability ee_calculation Calculate % e.e. peak_integration->ee_calculation report Generate Report ee_calculation->report

Caption: Workflow for chiral HPLC method development and analysis of this compound.

References

Application Notes and Protocols for the Quantification of cis-Myrtanol in Essential Oil Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol is a monoterpenoid alcohol found in the essential oils of various plants, contributing to their characteristic aroma and reported biological activities, including antimicrobial and antifungal properties.[1] Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for research into its pharmacological effects. This document provides detailed application notes and protocols for the quantification of this compound in essential oil extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable analytical technique for volatile compounds.[2][3][4] An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the part of the plant used for extraction. The following table summarizes reported concentrations of this compound in different essential oils.

Essential Oil SourcePlant PartConcentration of this compound (%)Reference
Chamaecyparis formosensisHeartwood14.0[1]
Chamaecyparis formosensisWood37.1 ± 19.8[1]
Thymus toseviiAerial partsup to 11.2[1]
Rosmarinus officinalis (Rosemary)Leaf1.19[5]

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile terpenes like this compound due to its high sensitivity and specificity.[4][6][7] Direct injection is recommended over headspace analysis to prevent thermal degradation of terpenes, which can lead to inaccurate quantification.[8]

1. Materials and Reagents

  • Solvent: Hexane or Ethyl Acetate (B1210297) (GC grade)

  • Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the sample.[9][10]

  • This compound analytical standard: (CAS No: 15358-92-6) of known purity.[11]

  • Essential Oil Sample

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.[12]

2. Sample and Standard Preparation

  • Internal Standard Stock Solution: Prepare a 100 µg/mL solution of n-tridecane in the chosen solvent.[9]

  • This compound Stock Solution: Accurately weigh and dissolve this compound standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover a concentration range of 1-100 µg/mL.[10] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the essential oil sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.[2][13] A dilution factor of 1:10 or 1:100 is often appropriate.[13] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

3. GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 series or equivalent[14]
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][14][15]
Carrier Gas Helium at a constant pressure or flow rate (e.g., 13 psi)[2]
Injection Mode Split (e.g., 50:1 or 25:1) or Splitless[2][14]
Injection Volume 1 µL[2][14]
Injector Temperature 250 °C[2]
Oven Temperature Program Initial temperature 60-70°C, hold for 1-3 min, then ramp at 3-5°C/min to 240-270°C, and hold for a suitable time.[2][14][16]
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV[2]
Ion Source Temperature 230 °C[2]
Quadrupole Temperature 150 °C[2]
Mass Range m/z 40-400
Solvent Delay 2-3 minutes[14]

4. Data Analysis and Quantification

  • Identification: Identify the peaks corresponding to this compound and the internal standard in the sample chromatogram by comparing their retention times and mass spectra with those of the analytical standards and reference libraries like NIST and Wiley.[2]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

5. Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC) to ensure its accuracy and reliability.[9][10] Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range (r² > 0.99).[9][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[9][10]

  • Accuracy (% Recovery): Evaluate the accuracy by analyzing spiked samples at different concentration levels.[9][10]

  • Precision (Repeatability and Intermediate Precision): Assess the precision by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision).[9][10] The relative standard deviation (%RSD) should be within acceptable limits (typically <10-15%).[6][7]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is a suitable alternative. Since this compound lacks a strong chromophore, derivatization is often necessary to enhance its detection by UV-Vis detectors.[17]

1. Derivatization

A pre-column derivatization can be performed to introduce a chromophore into the this compound molecule. One such method involves esterification with phthalic anhydride.[17]

2. HPLC Instrumentation and Conditions

The following is a general HPLC method that can be adapted for the analysis of derivatized this compound.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C8 or C18 (e.g., Wakosil-II C18)[18][19]
Mobile Phase A gradient of Acetonitrile and water or a buffer solution (e.g., 30 mM ammonium (B1175870) acetate buffer, pH 4.7)[17][18][19]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 8 °C)[17]
Detector UV-Vis at a wavelength appropriate for the derivative (e.g., 230 nm for phthalate (B1215562) esters)[17]
Injection Volume 10-20 µL

3. Quantification and Validation

Quantification and method validation would follow similar principles as described for the GC-MS method, using derivatized this compound standards to construct the calibration curve.[18][19]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification essential_oil Essential Oil Sample dilution Dilution with Solvent essential_oil->dilution cis_myrtanol_std This compound Standard cal_standards Calibration Standards cis_myrtanol_std->cal_standards is_std Internal Standard (IS) spiking Spiking with IS is_std->spiking dilution->spiking gcms_injection GC-MS Injection spiking->gcms_injection cal_standards->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Workflow for this compound Quantification by GC-MS.

validation_parameters method_validation Method Validation linearity Linearity (r² > 0.99) method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (%RSD) method_validation->precision repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: Key Parameters for Analytical Method Validation.

References

Application Notes and Protocols: cis-Myrtanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-myrtanol, a readily available chiral terpene alcohol, as a versatile chiral auxiliary in asymmetric synthesis. The protocols detailed below focus on the formation of a spiro-oxazolidinone derivative, its application in highly diastereoselective aldol (B89426) reactions, and methods for the subsequent removal of the auxiliary to yield enantiomerically enriched products.

Introduction

This compound, a bicyclic monoterpenoid, serves as an effective chiral controller in a variety of asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereochemical induction. A particularly successful application involves its conversion into a chiral spiro-oxazolidinone, which can be acylated and subsequently utilized in carbon-carbon bond-forming reactions. This auxiliary has demonstrated exceptional performance in asymmetric aldol reactions, affording products with excellent diastereoselectivity, especially when employing boron enolates.

Key Application: Asymmetric Aldol Reactions

The N-propionyl derivative of the spiro-oxazolidinone derived from this compound has proven to be a highly effective substrate for asymmetric aldol reactions. The choice of metal enolate is crucial for achieving high diastereoselectivity.

Data Presentation: Diastereoselectivity of Aldol Reactions

The diastereoselectivity of the aldol reaction is highly dependent on the enolate generation method. Boron enolates consistently provide superior results compared to lithium enolates.

EntryAldehydeEnolateDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)Yield (%)
1BenzaldehydeLithium (LDA)70:3040%70
2BenzaldehydeBoron (Bu₂BOTf)>99:1>99%65

Table 1: Comparison of Diastereoselectivity in the Aldol Reaction of N-Propionyl-cis-myrtanol Spiro-oxazolidinone.

Experimental Protocols

Detailed methodologies for the synthesis of the chiral auxiliary, its use in asymmetric aldol reactions, and subsequent cleavage are provided below.

Protocol 1: Synthesis of the Chiral Spiro-oxazolidinone from this compound

The chiral spiro-oxazolidinone auxiliary is synthesized from commercially available (-)-cis-myrtanol. The key step involves a stereospecific intramolecular nitrene insertion.

G cis_myrtanol (-)-cis-Myrtanol azidoformate Azidoformate Derivative cis_myrtanol->azidoformate Reaction with Azidoformylating Agent spiro_oxazolidinone Chiral Spiro-oxazolidinone azidoformate->spiro_oxazolidinone Flash Vacuum Pyrolysis (Nitrene Insertion)

Caption: Boron-mediated asymmetric aldol reaction workflow.

Methodology:

  • To a solution of the N-propionyl spiro-oxazolidinone (1.0 eq) in dry dichloromethane (B109758) (CH₂Cl₂) at 0°C under an argon atmosphere, add diisopropylethylamine (i-Pr₂NEt, 1.2 eq).

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then cool to -78°C.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.75 hours.

  • Work-up the reaction to yield the crude aldol product. The product can be purified by flash column chromatography. This procedure typically yields the syn-aldol adduct as a single diastereomer (>99% d.e.). [1]

Protocol 4: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved from the aldol adduct to provide the corresponding carboxylic acid, ester, or alcohol without epimerization of the newly formed stereocenters.

Logical Relationship for Auxiliary Cleavage

G aldol_adduct Aldol Adduct carboxylic_acid Chiral Carboxylic Acid aldol_adduct->carboxylic_acid LiOH / H₂O₂ ester Chiral Ester aldol_adduct->ester NaOMe / MeOH alcohol Chiral Alcohol aldol_adduct->alcohol LiBH₄ or NaBH₄

Caption: Cleavage methods for the chiral auxiliary.

Methodology for Hydrolytic Cleavage to the Carboxylic Acid:

  • Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0°C.

  • Add a freshly prepared aqueous solution of lithium hydroxide (B78521) (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the reaction at 0°C for 1 hour, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture and extract the product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Methodology for Transesterification to the Methyl Ester:

  • Dissolve the aldol adduct in dry methanol (B129727) (MeOH).

  • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).

  • Stir the reaction at room temperature until completion.

  • Neutralize the reaction and perform a standard work-up to isolate the methyl ester.

Methodology for Reductive Cleavage to the Alcohol:

  • Dissolve the aldol adduct in a suitable solvent such as diethyl ether or THF.

  • Cool the solution to 0°C.

  • Add a reducing agent such as lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄). The addition of water may be beneficial when using NaBH₄.

  • Stir the reaction until completion, then quench and work up to isolate the chiral alcohol.

Conclusion

The this compound-derived spiro-oxazolidinone is a highly effective chiral auxiliary for asymmetric synthesis, particularly in aldol reactions where it can provide exceptional levels of diastereoselectivity. The straightforward synthesis of the auxiliary, coupled with reliable protocols for its application and removal, makes it a valuable tool for the stereocontrolled construction of complex molecules in academic and industrial research.

References

Application Notes and Protocols for the Extraction of cis-Myrtanol from Myrtus communis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtus communis, commonly known as myrtle, is an aromatic evergreen shrub native to the Mediterranean region. The essential oil extracted from its leaves and berries is a complex mixture of volatile compounds, including monoterpenes and their oxygenated derivatives. Among these is cis-Myrtanol, a bicyclic monoterpenoid alcohol. While not a major constituent of the raw essential oil, it can be obtained through a multi-step extraction and purification process. Preliminary studies suggest that this compound possesses antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for further investigation in drug development.[1]

This document provides a detailed protocol for the extraction of the essential oil from Myrtus communis, followed by the isolation and purification of this compound. It also includes a summary of the reported biological activities and a putative signaling pathway for its anti-inflammatory effects.

Data Presentation

The yield and composition of essential oil from Myrtus communis can vary significantly based on geographical location, season of harvest, and the specific plant part used. The concentration of myrtenol (B1201748) and its acetate (B1210297) ester, the direct precursors to this compound, are key indicators for the potential yield of the final product.

Table 1: Essential Oil Yield from Myrtus communis Leaves

Geographical Origin Essential Oil Yield (% w/w, dry weight) Reference
Iran0.42 - 2.6[2][3]
Montenegro0.72 - 0.81[4]
Tunisia0.44 - 0.6[3]
Greece & Spain0.4 - 0.5[4]

Table 2: Quantitative Analysis of Myrtenol and Myrtenyl Acetate in Myrtus communis Essential Oil

Compound Plant Part Geographical Origin Concentration Range (%) Reference
MyrtenolLeavesJericho12.97[5]
Myrtenyl AcetateLeavesMontenegro5.4 - 21.6[4]
Myrtenyl AcetateBerriesCroatia12.2 - 33.2[6]
Myrtenyl AcetateBerriesTunisia20.3[6]
Myrtenyl AcetateBerriesPortugal6.6[6]
trans-Myrtanol AcetateLeavesItaly4.2 - 5.2

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification steps to isolate the target compound.

Part 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of the essential oil from the dried leaves of Myrtus communis using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried leaves of Myrtus communis

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass storage vials

Procedure:

  • Plant Material Preparation: Air-dry the fresh leaves of Myrtus communis in a well-ventilated area away from direct sunlight until they are brittle. Grind the dried leaves into a coarse powder.

  • Hydrodistillation Setup: Place 200 g of the powdered leaves into a 2 L round bottom flask. Add 1.5 L of distilled water.

  • Extraction: Connect the flask to the Clevenger apparatus and the condenser. Heat the mixture to boiling using a heating mantle. Continue the distillation for 3 hours, collecting the essential oil that separates on top of the hydrosol.

  • Oil Separation and Drying: After the distillation is complete, allow the apparatus to cool. Carefully collect the essential oil from the collection tube of the Clevenger apparatus using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial in a refrigerator at 4°C, protected from light.

Part 2: Purification of this compound

This part of the protocol involves two key steps: the hydrolysis of myrtenyl acetate to myrtenol and the subsequent isolation of this compound by fractional vacuum distillation and preparative column chromatography.

Step 2a: Saponification of Myrtenyl Acetate

This step aims to increase the overall yield of myrtenol by converting myrtenyl acetate present in the essential oil.

Materials and Equipment:

  • Myrtus communis essential oil

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (10% w/v)

  • Distilled water

  • Diethyl ether

  • Round bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve the extracted essential oil in a 10% solution of ethanolic KOH.

  • Reflux: Heat the mixture under reflux for 2 hours with continuous stirring.

  • Extraction: After cooling, dilute the reaction mixture with distilled water and extract the oily layer three times with diethyl ether.

  • Washing: Wash the combined ether extracts with distilled water until the washings are neutral to pH paper.

  • Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to obtain the enriched myrtenol fraction.

Step 2b: Isolation by Fractional Vacuum Distillation

This step separates the components of the enriched myrtenol fraction based on their boiling points.

Materials and Equipment:

  • Enriched myrtenol fraction

  • Fractional distillation apparatus with a vacuum pump

  • Heating mantle

  • Collection flasks

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the enriched myrtenol fraction in the distillation flask.

  • Distillation: Gradually heat the flask under reduced pressure. Collect the fractions that distill at different temperature ranges. The boiling point of this compound is approximately 219.5°C at atmospheric pressure (760 mmHg); this will be significantly lower under vacuum.

  • Fraction Collection: Collect the fraction that distills around the expected boiling point of myrtanol (B1616370) under the applied vacuum.

Step 2c: Preparative Column Chromatography

This final purification step isolates this compound from other closely boiling compounds.

Materials and Equipment:

  • Myrtanol-rich fraction from distillation

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the glass column.

  • Sample Loading: Dissolve the myrtanol-rich fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity.

  • Fraction Collection: Collect small fractions and monitor the separation using TLC.

  • Identification: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard on TLC) and remove the solvent using a rotary evaporator.

Part 3: Verification of this compound

The identity and purity of the isolated compound should be confirmed using analytical techniques.

Materials and Equipment:

  • Isolated this compound

  • (-)-cis-Myrtanol analytical standard

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isolated compound and the analytical standard in a suitable solvent (e.g., hexane).

  • GC-MS Analysis: Inject the samples into the GC-MS system.

  • Data Analysis: Compare the retention time and the mass spectrum of the isolated compound with that of the analytical standard to confirm its identity and assess its purity.

Mandatory Visualization

Experimental Workflow

Extraction_and_Purification_of_cis_Myrtanol plant_material Myrtus communis Leaves (Dried and Powdered) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil saponification Saponification (Hydrolysis of Myrtenyl Acetate) essential_oil->saponification enriched_fraction Myrtenol-Enriched Fraction saponification->enriched_fraction fractional_distillation Fractional Vacuum Distillation enriched_fraction->fractional_distillation myrtanol_fraction Myrtanol-Rich Fraction fractional_distillation->myrtanol_fraction column_chromatography Preparative Column Chromatography (Silica Gel) myrtanol_fraction->column_chromatography pure_cis_myrtanol Pure this compound column_chromatography->pure_cis_myrtanol verification GC-MS Verification pure_cis_myrtanol->verification final_product Verified this compound verification->final_product

Caption: Workflow for the extraction and purification of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

Monoterpenes have been shown to exert anti-inflammatory effects through various mechanisms, including the modulation of the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation.

Anti_inflammatory_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_activation->pro_inflammatory_cytokines cis_myrtanol This compound cis_myrtanol->inhibition inhibition->nfkb_activation inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Putative anti-inflammatory action of this compound via NF-κB inhibition.

References

Application Notes and Protocols: cis-Myrtanol as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cis-myrtanol, a naturally derived bicyclic monoterpenoid, as a chiral building block for the creation of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of synthetic pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound, with its rigid bicyclo[3.1.1]heptane framework and inherent chirality, represents a valuable starting material in the "chiral pool" for asymmetric synthesis.[1] Its availability from natural sources and the presence of a reactive primary hydroxyl group make it an attractive precursor for the development of a diverse range of derivatives.[1] Modifications of the this compound scaffold have led to the synthesis of compounds with promising antimicrobial and cytotoxic activities, highlighting its potential in the generation of new drug candidates. This document outlines key synthetic transformations of this compound and provides detailed protocols for the preparation of several important classes of derivatives.

Synthetic Transformations and Experimental Protocols

The primary hydroxyl group of this compound serves as a versatile handle for a variety of chemical modifications, including oxidation, conversion to leaving groups for nucleophilic substitution, and direct derivatization.

Oxidation to cis-Myrtanic Acid

The oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, cis-myrtanic acid, is a key step in the synthesis of various derivatives, including amides and esters. While several oxidizing agents can be employed, the use of chromium trioxide (CrO₃) in acetic acid is a common method. Careful control of reaction conditions is crucial to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts such as nopinone.[2]

Experimental Protocol: Oxidation of this compound to cis-Myrtanic Acid

  • Materials: (-)-cis-Myrtanol (B1587932), Chromium trioxide (CrO₃), Glacial acetic acid, Diethyl ether, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (-)-cis-myrtanol (1.0 eq) in glacial acetic acid.

    • Prepare a solution of chromium trioxide (CrO₃) (2.5-3.0 eq) in a minimal amount of water and dilute with glacial acetic acid.

    • Cool the flask containing the this compound solution in an ice bath.

    • Slowly add the CrO₃ solution dropwise to the stirred this compound solution, maintaining the temperature below 20°C. This reverse addition method is crucial to minimize the formation of nopinone.[2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Quench the reaction by pouring the mixture into a beaker of ice water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and then with a saturated sodium chloride solution.

    • To separate the acidic product, extract the organic layer with a 10% aqueous sodium hydroxide solution.

    • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

    • Extract the acidified aqueous layer with diethyl ether (3 x volumes).

    • Dry the final organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-myrtanic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as hexane/diethyl ether to yield pure cis-myrtanic acid.[2]

Quantitative Data for Oxidation of this compound

ProductOxidizing AgentSolventYield (%)Purity (%)Reference
cis-Myrtanic AcidCrO₃Acetic Acid54-58>99 (after recrystallization)[2]
Synthesis of Thio-Derivatives

The conversion of the hydroxyl group of this compound into a good leaving group, such as a tosylate, opens up pathways for the introduction of various nucleophiles. This is particularly useful for the synthesis of sulfur-containing derivatives, which have shown significant biological activity.

The first step involves the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270).

Experimental Protocol: Synthesis of cis-Myrtanyl Tosylate

  • Materials: (-)-cis-Myrtanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (B109758) (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve (-)-cis-myrtanol (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0°C for 4-6 hours, then let it stand at room temperature overnight.

    • Pour the reaction mixture into ice-cold 1M HCl and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cis-myrtanyl tosylate.

    • The product can be purified by column chromatography on silica (B1680970) gel.

The resulting cis-myrtanyl tosylate can then be reacted with a variety of heterocyclic thiols to produce myrtanylthiotriazoles. These compounds have demonstrated notable antioxidant and membrane-protective properties.

Experimental Protocol: Synthesis of a Myrtanylthiotriazole Derivative

  • Materials: cis-Myrtanyl tosylate, A substituted 1,2,4-triazole-3-thiol, Cesium carbonate (Cs₂CO₃), Tetrabutylammonium iodide (TBAI), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the 1,2,4-triazole-3-thiol (1.2 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) and a catalytic amount of TBAI.

    • Add a solution of cis-myrtanyl tosylate (1.0 eq) in anhydrous DMF to the mixture.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired myrtanylthiotriazole.

Quantitative Data for Synthesis of Thio-Derivatives

Product ClassReagentsSolventYield (%)Biological ActivityReference
Myrtanylthiotriazolescis-Myrtanyl tosylate, Triazole-thiol, Cs₂CO₃, TBAIDMF78-95Antioxidant, Membrane-protective
cis-Myrtanyl Sulfonyl Chloridecis-Myrtanethiol, Chlorine dioxide, Vanadyl acetyl-acetonate-Quantitative-
Synthesis of Amide Derivatives (cis-Myrtanilides)

Amide derivatives of cis-myrtanic acid can be readily synthesized through standard amide coupling reactions. These compounds are of interest due to the diverse biological activities associated with the amide functional group.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted cis-Myrtanilides

  • Materials: cis-Myrtanic acid, Thionyl chloride (SOCl₂) or a coupling agent (e.g., EDC/HOBt), An appropriate primary or secondary amine, Triethylamine (B128534) (TEA) or another suitable base, Anhydrous dichloromethane (DCM) or another aprotic solvent.

  • Procedure (via Acid Chloride):

    • Reflux a solution of cis-myrtanic acid (1.0 eq) in an excess of thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude cis-myrtanoyl chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

    • Slowly add a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of Allyl Myrtanols

The synthesis of homoallylic alcohols from aldehydes is a fundamental carbon-carbon bond-forming reaction. While a direct protocol starting from a this compound-derived aldehyde was not explicitly found, a general and stereoselective method involves the reaction of an aldehyde with an allylic organometallic reagent. For the synthesis of an allyl myrtanol, cis-myrtenal (the aldehyde corresponding to this compound) would be the starting material.

Conceptual Protocol: Synthesis of an Allyl Myrtanol Derivative

  • Materials: cis-Myrtenal, Allyltributyltin or another suitable allylating agent, A Lewis acid catalyst (e.g., BF₃·OEt₂), Anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve cis-myrtenal (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to -78°C.

    • Add the Lewis acid catalyst (1.1 eq) and stir for 15 minutes.

    • Slowly add the allylating agent (1.2 eq) to the reaction mixture.

    • Stir at -78°C until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate.

    • Purify the resulting homoallylic alcohol by column chromatography.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities. The following table summarizes some of the reported quantitative data.

Quantitative Biological Activity Data

Compound ClassActivityOrganism/Cell LineMeasurementValueReference
MyrtanylthiotriazolesAntifungalCandida albicansMIC47-187.5 µg/mL[2]
MyrtanylthiotriazolesAntifungalAspergillus nigerMIC187.5-375 µg/mL[2]
(-)-cis-MyrtanolAntibacterialBifidobacterium bifidum-Effective[3]

Visualizations

Synthetic Pathways from this compound

Synthetic_Pathways cis_Myrtanol This compound cis_Myrtanic_Acid cis-Myrtanic Acid cis_Myrtanol->cis_Myrtanic_Acid Oxidation (CrO3, AcOH) cis_Myrtanyl_Tosylate cis-Myrtanyl Tosylate cis_Myrtanol->cis_Myrtanyl_Tosylate Tosylation (TsCl, Pyridine) cis_Myrtenal cis-Myrtenal cis_Myrtanol->cis_Myrtenal Mild Oxidation cis_Myrtanilides cis-Myrtanilides (Amide Derivatives) cis_Myrtanic_Acid->cis_Myrtanilides Amide Coupling Thio_Derivatives Thio-Derivatives (e.g., Myrtanylthiotriazoles) cis_Myrtanyl_Tosylate->Thio_Derivatives Nucleophilic Substitution Allyl_Myrtanols Allyl Myrtanols cis_Myrtenal->Allyl_Myrtanols Allylation

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Thio-Derivative Synthesis

Thio_Derivative_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution start This compound react_tosyl React with TsCl in Pyridine start->react_tosyl workup1 Aqueous Workup & Purification react_tosyl->workup1 tosylate cis-Myrtanyl Tosylate workup1->tosylate react_sub React with Tosylate, Cs2CO3, TBAI in DMF tosylate->react_sub thiol Triazole-thiol thiol->react_sub workup2 Aqueous Workup & Purification react_sub->workup2 product Myrtanylthiotriazole workup2->product

Caption: Workflow for myrtanylthiotriazole synthesis.

References

Application Notes and Protocols for the Structural Elucidation of cis-Myrtanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol (C₁₀H₁₈O) is a bicyclic monoterpenoid alcohol that holds significance in natural product chemistry and drug discovery due to its presence in various essential oils and its potential biological activities. The precise and unambiguous structural elucidation of this compound is fundamental for its characterization, synthesis, and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for determining the three-dimensional structure of organic molecules in solution. This application note provides a detailed overview of the NMR techniques and corresponding experimental protocols for the complete structural assignment of this compound.

Structure of this compound with Atom Numbering:

this compound Structure with Atom Numbering

(A standardized atom numbering system for the pinane (B1207555) skeleton is used for clarity in spectral assignments.)

Key NMR Spectroscopic Techniques for Structural Elucidation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of this compound. These techniques provide information about the chemical environment of each nucleus (chemical shift), the connectivity between adjacent nuclei (through-bond scalar coupling), and the spatial proximity of nuclei (through-space dipolar coupling).

  • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and spin-spin coupling constants (J) are key parameters.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin coupling correlations, revealing the connectivity of proton networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, essential for its unequivocal identification. The data is based on the complete assignment reported in the literature.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

Atom No.δ (ppm)MultiplicityJ (Hz)
11.95m
22.15m
2.35m
2.25m
2.08m
1.90m
51.85m
1.15d9.8
2.45ddd9.8, 5.6, 5.6
81.22s
91.05s
10a3.55dd10.7, 7.0
10b3.45dd10.7, 7.7
OH1.60t5.0

Table 2: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom No.δ (ppm)Carbon Type
147.8CH
241.0CH
333.5CH₂
428.0CH₂
541.5CH
638.0C
733.0CH₂
826.5CH₃
922.0CH₃
1066.0CH₂

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific NMR spectrometer and sample concentration.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for monoterpenoids like this compound.[1]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also use the residual solvent peak for referencing.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Spectrometer Setup: Tune and shim the spectrometer for the specific sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Approximately 220-250 ppm.

    • Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Sequence: A standard DEPT-135 pulse sequence.

    • Parameters: Use standard parameters provided by the spectrometer manufacturer. This experiment will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase.

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY Acquisition:

    • Pulse Sequence: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker systems).

    • Spectral Width: Same as the ¹H NMR spectrum (e.g., 12 ppm in both dimensions).

    • Number of Increments (F1): 256-512 increments.

    • Number of Scans per Increment: 2-4 scans.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • HSQC Acquisition:

    • Pulse Sequence: A standard gradient-selected, phase-sensitive HSQC experiment with decoupling during acquisition (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum (e.g., 12 ppm).

    • Spectral Width (F1 - ¹³C): Cover the entire ¹³C chemical shift range (e.g., 180 ppm).

    • Number of Increments (F1): 128-256 increments.

    • Number of Scans per Increment: 4-8 scans.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • HMBC Acquisition:

    • Pulse Sequence: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum (e.g., 12 ppm).

    • Spectral Width (F1 - ¹³C): Cover the entire ¹³C chemical shift range (e.g., 220 ppm).

    • Number of Increments (F1): 256-512 increments.

    • Number of Scans per Increment: 8-16 scans.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a value of 8 Hz to observe both ²JCH and ³JCH correlations.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the NMR-based structural elucidation of this compound and the key correlations used for its assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT DEPT-135 NMR_Tube->DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Spectral Analysis & Assignment DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure of this compound Analysis->Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Caption: Key ¹H-¹H COSY correlations in this compound.

hmbc_correlations H8 H8 (CH3) C6 C6 H8->C6 C5 C5 H8->C5 C7 C7 H8->C7 H9 H9 (CH3) H9->C6 C1 C1 H9->C1 H9->C7 H10 H10a H10b C2 C2 H10->C2 H7b H7β H7b->C6 H7b->C5 H7b->C1 H1 H1 H1->C6 H1->C2 H5 H5 H5->C6 H5->C7 C4 C4 H5->C4

References

Application Notes and Protocols for the Derivatization of cis-Myrtanol for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Myrtanol, a monoterpenoid alcohol, is a compound of interest in various fields, including fragrance, pharmaceuticals, and biofuel research. Gas chromatography (GC) is a primary analytical technique for the separation and quantification of this compound. However, direct GC analysis of alcohols like this compound can be challenging. The presence of a polar hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, resulting in poor peak shape, characterized by significant tailing, and potential interaction with active sites within the GC system.[1] This can compromise resolution, sensitivity, and the accuracy of quantification.

To overcome these analytical hurdles, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to enhance its volatility and thermal stability, leading to improved chromatographic performance. Silylation, the replacement of the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for alcohols.[2] This application note provides detailed protocols for the silylation of this compound and presents a quantitative comparison of GC analysis before and after derivatization.

The Challenge of Direct GC Analysis of this compound

Direct injection of underivatized this compound onto a GC column often results in:

  • Peak Tailing: The polar hydroxyl group can interact with active silanol (B1196071) groups present on the surface of the GC inlet liner and the column stationary phase. This secondary interaction causes some molecules to be retained longer, leading to asymmetrical peaks with a pronounced "tail."[1]

  • Reduced Detector Response: Poor peak shape leads to broader peaks, which in turn results in lower peak heights and reduced sensitivity. In some cases, highly polar compounds may show little to no response without derivatization.

  • Column Bleed and Contamination: The interaction of polar analytes with the stationary phase can accelerate column degradation and lead to contamination, affecting subsequent analyses.

The Solution: Silylation Derivatization

Silylation effectively mitigates these issues by masking the polar hydroxyl group. The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, forming a less polar and more volatile TMS-ether derivative.

Reaction: this compound + Silylating Agent → this compound-TMS-ether + Byproducts

Commonly used silylating agents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered alcohols.[1]

Quantitative Improvement in GC Analysis

Derivatization of this compound with a silylating agent leads to a significant improvement in chromatographic performance. The following table summarizes the expected quantitative improvements based on data from the analysis of structurally similar tertiary allylic alcohols, such as linalool.[1]

ParameterUnderivatized this compound (Expected)Silylated this compound (Expected)Improvement
Peak Shape (Tailing Factor, Tf) > 2.0 (Severe Tailing)1.0 - 1.2 (Symmetrical)Significant reduction in peak tailing, leading to improved peak symmetry.
Peak Width at Half Height (W1/2) BroadNarrowSharper peaks, leading to better resolution from adjacent peaks.
Detector Response (Peak Height) LowHighIncreased sensitivity and lower limits of detection.
Volatility ModerateHighAllows for lower elution temperatures, reducing the risk of thermal degradation.

Note: The Tailing Factor (Tf) is calculated at 5% of the peak height, where a value of 1 indicates a perfectly symmetrical peak. The values for underivatized this compound are estimations based on typical chromatograms of polar alcohols exhibiting severe tailing.[1]

Experimental Protocols

Silylation Derivatization of this compound using BSTFA + 1% TMCS

This protocol provides a general guideline for the silylation of this compound. Optimization of reaction time and temperature may be necessary for specific sample matrices.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps (B75204) (e.g., 2 mL GC vials)

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard or sample extract in an anhydrous solvent. Ensure all glassware and solvents are free of moisture, as silylating reagents are highly water-sensitive.[1]

  • Reagent Addition: In a reaction vial, add the silylating reagent (BSTFA + 1% TMCS) to the sample solution. A molar excess of the silylating reagent is recommended (e.g., a 2:1 ratio of reagent to active hydrogen).[1] For a typical 1 mg/mL solution of this compound, 50-100 µL of BSTFA + 1% TMCS is a good starting point.

  • Reaction: Tightly cap the vial and vortex the mixture for 30 seconds. Heat the mixture in a heating block or oven. For tertiary alcohols like this compound, a temperature of 60-75°C for 30-60 minutes is recommended.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC Analysis: The derivatized sample is now ready for injection into the GC-MS or GC-FID system. An aliquot of the reaction mixture can be directly injected.

Caution: Silylating reagents are flammable, corrosive, and moisture-sensitive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Gas Chromatography (GC) Method Parameters

The following are typical GC conditions for the analysis of silylated this compound. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
GC System GC-MS or GC-FID
Column Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Detector Temperature (FID) 280 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Scan Range m/z 40-450

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind derivatization for improved GC analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cis_myrtanol This compound Sample dissolve Dissolve in Anhydrous Solvent cis_myrtanol->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Heat (60-75°C) add_reagent->react inject Inject into GC react->inject analyze Data Acquisition & Analysis inject->analyze

Experimental workflow for this compound derivatization.

Logic_Diagram cluster_problem Problem: Direct GC Analysis cluster_solution Solution: Derivatization cluster_outcome Outcome: Improved GC Analysis underivatized Underivatized this compound (Polar -OH group) peak_tailing Poor Peak Shape (Tailing) underivatized->peak_tailing low_response Low Sensitivity underivatized->low_response derivatization Silylation (Masks -OH group) underivatized->derivatization Chemical Reaction derivatized Derivatized this compound (Non-polar TMS-ether) derivatization->derivatized good_peak Symmetrical Peak derivatized->good_peak high_response High Sensitivity derivatized->high_response

References

cis-Myrtanol: Application Notes and Protocols for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to cis-Myrtanol

This compound is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including myrtle and rosemary. It is characterized by a pleasant, complex aroma profile that makes it a valuable ingredient in the fragrance and flavor industry. Its chemical structure, belonging to the bicyclic monoterpene family, contributes to its distinct organoleptic properties and stability.

Application in the Fragrance Industry

This compound is utilized in perfumery for its fresh, floral, and woody scent, which imparts a natural and uplifting character to fragrance compositions. It serves as a versatile ingredient that can be incorporated into a wide array of perfume types, from fine fragrances to personal care products. Its ability to blend well with other fragrance materials allows for the creation of unique and harmonious scent profiles. In addition to its olfactory contribution, this compound's relatively low vapor pressure allows it to act as a modifier, influencing the overall volatility and longevity of a fragrance.

Application in the Flavor Industry

In the flavor industry, this compound is appreciated for its sweet and fruity notes, which can enhance the taste and aroma of various food and beverage products. It is particularly useful in creating or augmenting fruit flavors, where it can contribute a natural-smelling nuance. Its flavor profile is also suitable for use in herbal and minty formulations, providing a cooling and refreshing sensation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for its application in formulations and for conducting further research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51152-12-6[1][2][3]
Molecular Formula C10H18O[1][2][3][4]
Molecular Weight 154.25 g/mol [1][3][4]
Boiling Point 219.00 to 220.00 °C @ 760.00 mm Hg[5]
Flash Point 96.11 °C[5]
Vapor Pressure 0.025000 mmHg @ 25.00 °C (estimated)[5]
Solubility Soluble in alcohol; 287.8 mg/L in water @ 25 °C (estimated)[5][6]
logP (o/w) 2.759 (estimated)[5]

Table 2: Organoleptic Properties of this compound

PropertyDescription
Odor Profile Floral, Woody, Refreshing, Uplifting
Flavor Profile Sweet, Fruity
Odor Threshold Not available in the reviewed literature. The determination of odor thresholds is highly dependent on the methodology, the purity of the compound, and the sensory panel's sensitivity.

Detailed Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

Objective: To identify and characterize the odor-active compounds in a sample containing this compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Capillary column suitable for fragrance analysis (e.g., DB-Wax or equivalent)

  • Helium carrier gas

  • Sample of this compound (or a fragrance/flavor formulation containing it)

  • Appropriate solvent for dilution (e.g., ethanol)

  • Trained sensory panelists

Methodology:

  • Sample Preparation: Prepare a dilution of the this compound sample in the chosen solvent to an appropriate concentration for GC analysis.

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the GC oven temperature program. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 5°C/min to 220°C, and hold for 10 minutes.

    • Set the injector and detector temperatures (e.g., 250°C).

    • Set the helium carrier gas flow rate.

    • Split the column effluent between the FID and the ODP.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Simultaneously with the chromatographic run, have a trained panelist sniff the effluent at the ODP.

    • The panelist should record the time, intensity, and a descriptor for each odor perceived.

    • The FID will generate a chromatogram showing the chemical components of the sample.

  • Data Analysis:

    • Correlate the odor events recorded by the panelist with the peaks in the FID chromatogram based on their retention times.

    • This allows for the identification of the specific compounds responsible for the different odor notes in the sample.

Protocol 2: Sensory Panel Evaluation of this compound in a Fragrance Base

Objective: To evaluate the olfactory characteristics of this compound when incorporated into a simple fragrance base.

Materials:

  • This compound

  • A simple, neutral fragrance base (e.g., a mixture of ethanol (B145695) and water)

  • Glass vials with caps

  • Pipettes

  • A panel of trained sensory evaluators

  • A controlled, odor-free environment for evaluation

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the fragrance base at a predetermined concentration (e.g., 1%).

    • Prepare a control sample of the fragrance base without this compound.

    • Label the vials with random codes to blind the panelists.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct the panelists to dip a fragrance strip into each sample, wait a few seconds for the solvent to evaporate, and then evaluate the odor.

    • Panelists should rate the intensity of various odor attributes (e.g., floral, woody, fruity, sweet) on a labeled magnitude scale (e.g., 0-10).

    • Panelists should also provide descriptive terms for the perceived aroma.

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived odor attributes between the sample containing this compound and the control.

    • Compile the descriptive terms to create a sensory profile of this compound in the fragrance base.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the olfactory signaling pathway and the experimental workflows described above.

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential gc_o_workflow Sample Sample Preparation (e.g., this compound solution) GC_Injection GC Injection Sample->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID Flame Ionization Detector (FID) Effluent_Splitting->FID ODP Olfactory Detection Port (ODP) Effluent_Splitting->ODP Chromatogram Generate Chromatogram FID->Chromatogram Sensory_Data Record Sensory Data (Time, Intensity, Descriptor) ODP->Sensory_Data Data_Correlation Data Correlation and Analysis Chromatogram->Data_Correlation Sensory_Data->Data_Correlation sensory_panel_workflow Sample_Prep Sample Preparation (this compound in base vs. Control) Blinding Blinding and Randomization of Samples Sample_Prep->Blinding Presentation Presentation to Sensory Panel Blinding->Presentation Evaluation Sensory Evaluation (Rating scales, Descriptors) Presentation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation and Sensory Profile Generation Statistical_Analysis->Results

References

Application Notes and Protocols: cis-Myrtanol as a Chiral Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chiral polymers derived from cis-myrtanol, a naturally occurring monoterpenoid. The unique chiral structure of this compound makes it an attractive renewable resource for the development of advanced polymeric materials with stereospecific properties, of particular interest in the fields of drug delivery and enantioselective separations.

Introduction

Chirality plays a crucial role in drug efficacy and safety, as enantiomers of a drug can exhibit different pharmacological and toxicological profiles.[1] Chiral polymers offer a promising platform for the development of drug delivery systems that can interact stereoselectively with biological targets or control the release of specific enantiomers.[2][3] this compound, derived from the abundant terpene β-pinene, presents a rigid and chiral bicyclic structure that can be incorporated into polymer backbones or as pendant groups to impart chirality.[4] This document outlines synthetic strategies to create novel chiral polymers from this compound and explores their potential applications in advanced drug delivery systems.

Data Presentation

The following tables summarize the expected properties of chiral polymers synthesized from this compound derivatives, based on data from analogous terpene-based polymeric systems.[5][6]

Table 1: Properties of Poly(cis-myrtanyl methacrylate) Synthesized by Free Radical Polymerization

PolymerMn ( g/mol )Đ (Mw/Mn)Tg (°C)Specific Rotation [α]D (°)
Poly(CMM)15,000 - 30,0001.2 - 1.5150 - 170Expected positive or negative value

Table 2: Properties of Polynorbornene with this compound Pendant Groups via ROMP

PolymerMn ( g/mol )Đ (Mw/Mn)Tg (°C)Specific Rotation [α]D (°)
Poly(NB-Myrtanol)50,000 - 150,0001.5 - 2.0120 - 140Expected positive or negative value

Experimental Protocols

Protocol 1: Synthesis of cis-Myrtanyl Methacrylate (B99206) (CMM) Monomer

This protocol describes the synthesis of a polymerizable methacrylate monomer from this compound.

Materials:

Procedure:

  • Dissolve (-)-cis-myrtanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure cis-myrtanyl methacrylate.

Protocol 2: Free Radical Polymerization of cis-Myrtanyl Methacrylate (CMM)

This protocol details the synthesis of poly(cis-myrtanyl methacrylate) via free radical polymerization.[7]

Materials:

  • cis-Myrtanyl methacrylate (CMM)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343), anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line

Procedure:

  • Add CMM monomer and AIBN (as initiator) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 3: Synthesis of a Norbornene-Based Monomer with a this compound Pendant Group (NB-Myrtanol)

This protocol describes the synthesis of a norbornene-based monomer functionalized with this compound, suitable for Ring-Opening Metathesis Polymerization (ROMP).

Materials:

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (B1165640)

  • (-)-cis-Myrtanol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq), (-)-cis-myrtanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the NB-Myrtanol monomer.

Protocol 4: Ring-Opening Metathesis Polymerization (ROMP) of NB-Myrtanol

This protocol details the synthesis of a polynorbornene with this compound pendant groups.[8]

Materials:

  • NB-Myrtanol monomer

  • Grubbs' third-generation catalyst

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • Dissolve the NB-Myrtanol monomer in anhydrous toluene in a Schlenk flask.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • In a separate vial, dissolve Grubbs' third-generation catalyst in a small amount of anhydrous toluene.

  • Inject the catalyst solution into the monomer solution under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Synthesis_of_CMM cis_Myrtanol (-)-cis-Myrtanol Reaction Esterification cis_Myrtanol->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction TEA Triethylamine TEA->Reaction DCM DCM DCM->Reaction CMM cis-Myrtanyl Methacrylate (CMM) Reaction->CMM

Caption: Synthesis of cis-Myrtanyl Methacrylate (CMM).

Polymerization_of_CMM CMM cis-Myrtanyl Methacrylate (CMM) Polymerization Free Radical Polymerization CMM->Polymerization AIBN AIBN AIBN->Polymerization Toluene Toluene, 70°C Toluene->Polymerization Poly_CMM Poly(cis-myrtanyl methacrylate) Polymerization->Poly_CMM

Caption: Free radical polymerization of CMM.

Application in Drug Development: Enantioselective Interactions

Chiral polymers derived from this compound have significant potential in drug delivery due to their ability to engage in stereoselective interactions with biological systems. The rigid, chiral bicyclic structure of the myrtanol (B1616370) moiety can create a defined chiral microenvironment along the polymer chain.

Proposed Mechanism: Stereoselective Cellular Interaction

It is hypothesized that chiral polymers based on this compound can exhibit differential interactions with chiral components of the cell membrane, such as proteins (receptors, channels) and lipids.[9][10] This stereoselective interaction could lead to enhanced cellular uptake of one enantiomer of a drug-polymer conjugate over the other, or the preferential delivery of a therapeutic agent to cells expressing specific chiral receptors.[11]

For instance, a drug-loaded nanoparticle formulated with a this compound-based chiral polymer could exhibit enhanced binding and internalization into target cells that have complementary chiral recognition sites on their surface. This could lead to a more targeted and effective therapy with reduced off-target side effects.

Chiral_Interaction cluster_membrane Cell Membrane Receptor_R Chiral Receptor (R) Internalization_R Cellular Internalization Receptor_R->Internalization_R Receptor_S Chiral Receptor (S) Internalization_S Cellular Internalization Receptor_S->Internalization_S Polymer_Drug_R Polymer-Drug Conjugate (R-enantiomer) Polymer_Drug_R->Receptor_R Strong Interaction (Enhanced Uptake) Polymer_Drug_R->Receptor_S Weak Interaction Polymer_Drug_S Polymer-Drug Conjugate (S-enantiomer) Polymer_Drug_S->Receptor_R Weak Interaction Polymer_Drug_S->Receptor_S Strong Interaction (Enhanced Uptake)

Caption: Proposed stereoselective interaction with cell receptors.

Conclusion

This compound is a versatile and renewable chiral building block for the synthesis of novel chiral polymers. The protocols provided herein offer a starting point for the development of these materials. The unique stereochemistry of these polymers opens up exciting possibilities for their application in drug development, particularly in the area of targeted and enantioselective drug delivery. Further research into the specific interactions of these polymers with biological systems will be crucial to fully realize their therapeutic potential.

References

Application Notes and Protocols: Experimental Setup for the Oxidation of cis-Myrtanol to Myrtenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtenal (B1677600), a bicyclic monoterpenoid aldehyde, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. It is known for its characteristic woody and herbaceous aroma and serves as a versatile intermediate in the synthesis of various bioactive molecules. One common synthetic route to myrtenal is the oxidation of the corresponding primary alcohol, cis-myrtanol. This document provides detailed application notes and experimental protocols for the selective oxidation of this compound to myrtenal using established chemical methods. The protocols are designed to be accessible to researchers and scientists with a background in organic synthesis.

Overview of Oxidation Methods

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Several reagents are well-suited for this transformation. This document will focus on three widely used methods:

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A common and effective method for the oxidation of primary alcohols to aldehydes.[1][2][3][4][5]

  • Swern Oxidation: A mild and highly selective method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.

  • Dess-Martin Periodinane (DMP) Oxidation: A modern and very mild method that offers high yields and a simple work-up procedure.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can impact the reaction yield, purity of the product, and the overall complexity of the experimental setup and work-up. The following table summarizes the key quantitative and qualitative aspects of the three highlighted methods for the oxidation of primary alcohols to aldehydes, providing a basis for selecting the most appropriate method for a given research need.

Oxidation MethodOxidizing AgentTypical SolventReaction TemperatureTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)Room Temperature1-4 hours80-95Readily available reagent, simple procedure.[1][5]Chromium-based reagent (toxic), can be acidic.[1]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to Room Temp1-2 hours85-95Very mild, high yields, avoids toxic metals.Requires low temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1-3 hours90-98Very mild, high yields, neutral conditions, simple work-up.[6]Reagent is expensive and can be explosive under certain conditions.[6]

Experimental Protocols

This section provides a detailed experimental protocol for the oxidation of this compound to myrtenal using Pyridinium Chlorochromate (PCC). This method is chosen for its reliability and widespread use. Following this, general protocols for Swern and Dess-Martin oxidations are also provided as viable alternatives.

Detailed Protocol: Pyridinium Chlorochromate (PCC) Oxidation of this compound

This protocol is a representative procedure for the oxidation of a primary alcohol to an aldehyde using PCC.

Materials:

  • This compound (C₁₀H₁₈O, MW: 154.25 g/mol )

  • Pyridinium Chlorochromate (PCC) (C₅H₆NCrO₃Cl, MW: 215.56 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel (approximately the same weight as the PCC).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Reactant Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the this compound solution to the stirred PCC suspension at room temperature under an inert atmosphere. The reaction mixture will turn dark brown.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake with several portions of diethyl ether.

  • Concentration: Combine the filtrates and washings and concentrate the solution using a rotary evaporator to obtain the crude myrtenal.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure myrtenal.

Characterization of Myrtenal:

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the aldehyde proton (around 9.5 ppm) and the vinyl and alkyl protons of the bicyclic system.

  • ¹³C NMR (CDCl₃): The spectrum will show a characteristic peak for the aldehyde carbonyl carbon (around 190 ppm).

  • IR (neat): A strong absorption band corresponding to the C=O stretch of the aldehyde will be observed around 1680-1700 cm⁻¹.

Mandatory Visualization

Experimental Workflow for PCC Oxidation

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product prep_pcc PCC and Celite® in DCM reaction Mix and Stir at RT (1-4 hours) prep_pcc->reaction prep_myrtanol This compound in DCM prep_myrtanol->reaction dilute Dilute with Diethyl Ether reaction->dilute filter Filter through Celite® dilute->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product Pure Myrtenal purify->product

Caption: Workflow for the oxidation of this compound to myrtenal using PCC.

Logical Relationship of Oxidation Methods

oxidation_methods cluster_methods Mild Oxidation Methods start This compound (Primary Alcohol) pcc PCC Oxidation start->pcc Reagent: PCC swern Swern Oxidation start->swern Reagents: DMSO, (COCl)₂, Et₃N dmp Dess-Martin Oxidation start->dmp Reagent: DMP end_product Myrtenal (Aldehyde) pcc->end_product swern->end_product dmp->end_product

Caption: Alternative methods for the oxidation of this compound to myrtenal.

References

High-Throughput Screening of cis-Myrtanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of cis-Myrtanol derivatives to identify novel therapeutic agents. This document outlines detailed protocols for the synthesis of a diverse chemical library, a suite of primary and secondary screening assays, and methods for data analysis and visualization.

Introduction to this compound and its Therapeutic Potential

This compound is a monoterpenoid alcohol found in various plants.[1] Possessing a unique bicyclic structure, it has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The chemical scaffold of this compound presents an attractive starting point for the development of novel therapeutics through the generation and screening of a library of its derivatives. High-throughput screening provides a rapid and efficient means to evaluate large numbers of these derivatives to identify compounds with enhanced potency and selectivity for various biological targets.

Synthesis of a this compound Derivative Library

A crucial first step in any HTS campaign is the creation of a diverse library of chemical compounds. For this compound derivatives, a diversity-oriented synthesis approach can be employed to generate a wide range of structural analogs. This strategy involves modifying the core scaffold of this compound through various chemical reactions.

Protocol: Combinatorial Synthesis of a this compound Derivative Library

This protocol outlines a representative strategy for generating a library of this compound derivatives.

Materials:

  • (-)-cis-Myrtanol

  • A diverse set of carboxylic acids

  • A diverse set of isocyanates

  • A diverse set of alkyl halides

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • DMAP (4-dimethylaminopyridine)

  • Triethylamine

  • Sodium hydride

  • Anhydrous solvents (DCM, THF, DMF)

  • 96-well reaction blocks

  • Robotic liquid handler

Procedure:

  • Esterification:

    • In a 96-well reaction block, dispense a solution of (-)-cis-Myrtanol in anhydrous DCM.

    • To each well, add a unique carboxylic acid from a pre-selected library, along with DCC and a catalytic amount of DMAP.

    • Seal the reaction block and agitate at room temperature for 24 hours.

    • Quench the reaction, filter to remove the dicyclohexylurea byproduct, and evaporate the solvent.

  • Carbamate Synthesis:

    • In a separate 96-well reaction block, dispense a solution of (-)-cis-Myrtanol in anhydrous THF.

    • To each well, add a unique isocyanate from a pre-selected library and a catalytic amount of triethylamine.

    • Seal the reaction block and heat to 60°C for 12 hours.

    • Cool the reaction to room temperature and evaporate the solvent.

  • Ether Synthesis:

    • In another 96-well reaction block, dispense a solution of (-)-cis-Myrtanol in anhydrous DMF.

    • Carefully add sodium hydride to each well to deprotonate the alcohol.

    • To each well, add a unique alkyl halide from a pre-selected library.

    • Seal the reaction block and agitate at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract the products. Evaporate the solvent.

  • Work-up and Purification:

    • The crude products from each reaction can be purified using high-throughput parallel purification techniques such as automated flash chromatography or solid-phase extraction.

  • Library Plating:

    • Dissolve the purified derivatives in DMSO to a final concentration of 10 mM.

    • Using a robotic liquid handler, transfer the compounds into 384-well plates for screening.

Diagram: Experimental Workflow for Library Synthesis

G cluster_start Starting Material cluster_reactions Combinatorial Reactions cluster_process Processing cis_myrtanol (-)-cis-Myrtanol esterification Esterification (Carboxylic Acids) cis_myrtanol->esterification carbamate Carbamate Synthesis (Isocyanates) cis_myrtanol->carbamate ether Ether Synthesis (Alkyl Halides) cis_myrtanol->ether purification High-Throughput Purification esterification->purification carbamate->purification ether->purification plating Library Plating (384-well plates) purification->plating

Caption: Workflow for the combinatorial synthesis of a this compound derivative library.

High-Throughput Screening Assays

A tiered screening approach is recommended, starting with primary assays to identify initial "hits" followed by more complex secondary and counter-assays to confirm activity and eliminate false positives.

Primary Screening Assays

3.1.1. Antimicrobial Activity Assay

This assay identifies compounds that inhibit the growth of various microorganisms.

Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Resazurin (B115843) sodium salt solution

  • 384-well clear-bottom plates

  • Multichannel pipette or robotic liquid handler

Procedure:

  • Prepare a standardized inoculum of each microbial strain in the appropriate broth.

  • Using a liquid handler, dispense 50 µL of the microbial suspension into each well of a 384-well plate.

  • Add 0.5 µL of each this compound derivative from the library plate to the corresponding well of the assay plate (final concentration, e.g., 10 µM). Include positive (e.g., gentamicin (B1671437) for bacteria, amphotericin B for fungi) and negative (DMSO) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 30°C for 48 hours for fungi.

  • Add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of microbial growth.

3.1.2. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This cell-based assay identifies compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM supplemented with 10% FBS and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 384-well white, clear-bottom plates

  • Robotic liquid handler

Procedure:

  • Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

  • Pre-treat the cells with 0.5 µL of each this compound derivative for 1 hour.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours. Include unstimulated and TNF-α stimulated vehicle (DMSO) controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of NF-κB activation.

3.1.3. Antioxidant Activity Assay (DPPH Assay)

This biochemical assay identifies compounds with radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Ascorbic acid (positive control)

  • 384-well clear plates

Procedure:

  • Dispense 40 µL of the DPPH solution into each well of a 384-well plate.

  • Add 1 µL of each this compound derivative to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a plate reader. A decrease in absorbance indicates radical scavenging activity.

Secondary Screening and Counter-Assays

3.2.1. Cytotoxicity Assay

This assay is crucial to eliminate compounds that show activity in the primary screens due to general toxicity.

Protocol: Cell Viability Assay (Resazurin)

Materials:

  • A relevant cell line (e.g., HEK293, HaCaT)

  • Appropriate cell culture medium

  • Resazurin sodium salt solution

  • 384-well clear-bottom plates

Procedure:

  • Seed the cells into 384-well plates at an appropriate density and incubate overnight.

  • Treat the cells with the "hit" compounds from the primary screens at various concentrations for 24-48 hours.

  • Add resazurin solution and incubate for 2-4 hours.

  • Measure fluorescence as in the antimicrobial assay. A decrease in fluorescence indicates cytotoxicity.

3.2.2. MAPK Pathway Modulation Assay

Given the role of the MAPK pathway in inflammation and cell proliferation, this assay can further characterize the mechanism of action of anti-inflammatory hits.

Protocol: p-ERK ELISA Assay

Materials:

  • A relevant cell line (e.g., A549)

  • Cell lysis buffer

  • p-ERK1/2 ELISA kit

  • 384-well ELISA plates

Procedure:

  • Seed cells and treat with hit compounds as in the NF-κB assay.

  • Stimulate cells with a known MAPK activator (e.g., EGF).

  • Lyse the cells and perform the p-ERK1/2 ELISA according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

Data Presentation and Analysis

Quantitative data from HTS should be presented in a clear and organized manner to facilitate hit identification and comparison.

Table 1: Representative Primary HTS Data for Antimicrobial Activity

Compound ID% Inhibition (S. aureus)% Inhibition (E. coli)% Inhibition (C. albicans)
CM-0015.23.11.8
CM-00289.712.55.4
CM-00315.392.122.3
CM-00495.488.691.2
Gentamicin99.899.5N/A
Amphotericin BN/AN/A98.7

Table 2: Hit Confirmation and Dose-Response Data

Compound IDIC50 (µM) - S. aureusIC50 (µM) - NF-κB AssayCC50 (µM) - HEK293Selectivity Index (CC50/IC50)
CM-0022.5> 50> 100> 40
CM-0041.85.325.614.2 (Antimicrobial) / 4.8 (Anti-inflammatory)
Hit-X0.71.289.3127.6 (Antimicrobial) / 74.4 (Anti-inflammatory)

Signaling Pathways and Experimental Workflows

Diagram: High-Throughput Screening Cascade

G cluster_library Compound Library cluster_primary Primary Screens cluster_secondary Secondary & Counter Screens cluster_hits Hit Progression library This compound Derivative Library antimicrobial Antimicrobial Assay library->antimicrobial anti_inflammatory Anti-inflammatory Assay library->anti_inflammatory antioxidant Antioxidant Assay library->antioxidant cytotoxicity Cytotoxicity Assay antimicrobial->cytotoxicity anti_inflammatory->cytotoxicity antioxidant->cytotoxicity dose_response Dose-Response cytotoxicity->dose_response moa Mechanism of Action (e.g., MAPK Assay) dose_response->moa hits Confirmed Hits moa->hits

Caption: A typical workflow for a high-throughput screening cascade.

Diagram: Simplified NF-κB Signaling Pathway

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates gene Gene Expression (Inflammation) nfkb_nuc->gene activates

Caption: Simplified representation of the NF-κB signaling pathway.

Diagram: Simplified MAPK/ERK Signaling Pathway

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_cascade Kinase Cascade cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc translocates transcription Transcription Factors erk_nuc->transcription gene Gene Expression (Proliferation, etc.) transcription->gene

Caption: Simplified overview of the MAPK/ERK signaling cascade.

References

Application Note: Preparation and Certification of a cis-Myrtanol Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Myrtanol is a bicyclic monoterpenoid alcohol found in various essential oils.[1] As a chiral molecule, its specific isomers are of interest in the fragrance, flavor, and pharmaceutical industries for their unique biological and sensory properties. The availability of a well-characterized, high-purity analytical standard is crucial for accurate quantification, quality control of raw materials, and toxicological studies. This document provides a detailed protocol for the synthesis, purification, and comprehensive characterization of this compound to certify it as an analytical standard.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol [2][3]
CAS Number 51152-12-6 (for (-)-cis-Myrtanol)[3][4]
IUPAC Name [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[2]
Boiling Point 219.5°C at 760 mmHg; 68-69°C (vacuum)[4][5]
Density ~0.977 g/mL at 20°C[6]
Solubility Water: ~287.8 - 426.9 mg/L at 25°C[3][7]
Storage Temperature 2-8°C[4]
Hazards Combustible liquid; Causes skin and serious eye irritation.[2]

Section 1: Preparation and Purification of this compound

Principle

The synthesis of (-)-cis-Myrtanol is achieved through the hydroboration-oxidation of (-)-β-pinene.[5] In this two-step reaction, a borane (B79455) reagent adds across the double bond of β-pinene in an anti-Markovnikov fashion. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the primary alcohol, this compound, with high stereospecificity.[5] Purification is then accomplished via vacuum distillation.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start (-)-β-Pinene hydro Hydroboration (Borane-1,4-thioxane) start->hydro oxid Oxidation (NaOH, H₂O₂) hydro->oxid extract Ether Extraction oxid->extract wash Washing & Brine extract->wash dry Drying (Anhydrous K₂CO₃) wash->dry concentrate Concentration dry->concentrate purify Vacuum Distillation concentrate->purify end_product High-Purity this compound purify->end_product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of (-)-cis-Myrtanol

This protocol is adapted from the hydroboration-oxidation of (-)-β-pinene.[5]

Materials:

  • (-)-β-Pinene (95%+ optical purity)

  • Borane-1,4-thioxane complex

  • Pentane (B18724) (anhydrous)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH), 3 M solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flasks, dropping funnel, condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, add (-)-β-pinene (11.9 mL, 75 mmol) dropwise to a stirred mixture of borane-1,4-thioxane (3.13 mL, 25 mmol) in anhydrous pentane (18.3 mL) at room temperature.

  • Allow the solution to stir for 15 minutes to complete the hydroboration step.

  • Carefully add ethanol (15 mL), followed by 3 M sodium hydroxide solution (25.0 mL, 75 mmol).

  • Immerse the reaction flask in a cooling bath (ice-water).

  • Add 30% hydrogen peroxide (9.4 mL, 75 mmol) dropwise over approximately 15 minutes, ensuring the internal temperature does not exceed 35°C.

  • After the addition is complete, remove the cooling bath and heat the mixture under gentle reflux for 1 hour.

  • Cool the reaction mixture and pour it into 300 mL of ice-water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (70 mL).

  • Wash the ether layer sequentially with water (3 x 200 mL) and saturated brine solution (50 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound product from Protocol 1

  • Vacuum distillation apparatus (short path)

  • Vacuum pump and gauge

  • Heating mantle and thermometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Transfer the crude this compound oil into the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction distilling at 68-69°C under vacuum.[5]

  • The distilled product should be a clear, colorless liquid. Weigh the purified product to determine the yield.

Section 2: Characterization and Purity Assessment

A multi-technique approach is required to confirm the identity, structure, and purity of the prepared this compound standard.

Experimental Workflow: Analytical Characterization

G cluster_analysis Analytical Techniques cluster_certification Certification start Purified this compound gcms GC-MS (Identity Confirmation) start->gcms gcfid GC-FID (Purity Assay) start->gcfid nmr NMR (¹H, ¹³C) (Structural Elucidation) start->nmr ftir FTIR (Functional Group Analysis) start->ftir analysis Data Integration & Analysis gcms->analysis gcfid->analysis nmr->analysis ftir->analysis cert Certified Analytical Standard analysis->cert

Caption: Logical workflow for the analytical characterization of this compound.

Protocol 3: Identity Confirmation by GC-MS

Principle: Gas chromatography separates volatile compounds, and mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity and molecular weight of the analyte.

Instrumentation & Parameters (Typical):

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow ~1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Transfer Line Temp: 280°C

  • Mass Range: m/z 40-300

Procedure:

  • Prepare a 100 µg/mL solution of the purified this compound in ethanol.

  • Inject 1 µL into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.

  • Confirm the molecular ion peak (m/z 154) and compare the fragmentation pattern with a reference spectrum from a database (e.g., NIST).

Protocol 4: Purity Determination by GC-FID

Principle: GC with a Flame Ionization Detector (FID) is a robust technique for quantifying the purity of organic compounds based on the relative peak area percentage.

Instrumentation & Parameters (Typical):

  • Use the same GC column and conditions as in Protocol 3.

  • Detector: FID at 280°C

Procedure:

  • Prepare a 1 mg/mL solution of the purified this compound in ethanol.

  • Inject 1 µL into the GC-FID system.

  • Record the chromatogram.

  • Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 5: Structural Confirmation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure and stereochemistry.[8]

Instrumentation & Parameters (Typical):

  • Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: ~10-20 mg/mL

  • Experiments: ¹H, ¹³C, COSY, HSQC

Procedure:

  • Dissolve the sample in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data (phasing, baseline correction, integration).

  • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the this compound structure. Compare with literature data if available.

Protocol 6: Functional Group Analysis by FTIR

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation & Parameters (Typical):

  • Technique: Attenuated Total Reflectance (ATR) or neat film on a salt plate (NaCl).

  • Range: 4000-400 cm⁻¹

Procedure:

  • Place a drop of the neat liquid sample on the ATR crystal or between salt plates.

  • Acquire the spectrum.

  • Identify characteristic absorption bands. For this compound, expect a strong, broad O-H stretch around 3300-3400 cm⁻¹ and C-H stretches around 2800-3000 cm⁻¹.[2]

Section 3: Data Summary and Certification

The data from all analytical techniques should be compiled to certify the material.

Table of Expected Analytical Data

Analysis TypeParameterExpected Result
GC-MS Retention TimeMethod-dependent
Molecular Ion [M]⁺m/z 154
Key Fragmentsm/z 123, 109, 95, 81, 69, 55, 41
GC-FID Purity (Area %)≥ 99.0%
¹H NMR Chemical Shifts (ppm)Peaks corresponding to CH₂OH, CH, CH₂, and CH₃ groups
¹³C NMR Chemical Shifts (ppm)~10 distinct signals for the 10 carbon atoms
FTIR Key Peaks (cm⁻¹)~3350 (O-H stretch), ~2900 (C-H stretch), ~1040 (C-O stretch)

Certification of the Standard

The analytical standard can be certified based on the following criteria:

  • Identity: Confirmed by matching the GC-MS fragmentation pattern and NMR spectra with known data for this compound.

  • Purity: Determined by GC-FID (area % normalization). The purity value should be reported as the mean of at least three replicate injections.[9]

  • Traceability: The certification process should be traceable to established standards and calibrated instrumentation where applicable.[9]

A Certificate of Analysis should be generated that includes all the data summarized in the table above, along with the assigned purity and an expiration date based on stability studies.

Section 4: Storage and Handling

Protocol 7: Storage and Stability

Procedure:

  • Storage: Store the purified this compound in an amber glass vial to protect it from light.

  • Temperature: Maintain storage at 2-8°C in a refrigerator.[4]

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended to prevent oxidation.

  • Handling: Handle the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, due to its irritant properties.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Myrtanol from β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cis-Myrtanol from β-pinene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from β-pinene?

A1: The two main synthetic routes for producing this compound from β-pinene are:

  • Hydroboration-Oxidation: This is a one-pot, two-step reaction that directly converts β-pinene to this compound. It is known for its high stereoselectivity, favoring the formation of the cis isomer due to the steric hindrance of the pinane (B1207555) ring system.[1][2][3][4][5][6]

  • Epoxidation followed by Isomerization and Reduction: This multi-step process involves: a. Epoxidation of β-pinene to β-pinene epoxide. b. Isomerization of the epoxide to myrtanal, an aldehyde intermediate.[7][8][9] c. Reduction of myrtanal to myrtanol.[10]

Q2: Which method generally provides a higher yield of this compound?

A2: Hydroboration-oxidation is often preferred for achieving a high yield of the desired this compound isomer in a single procedure.[11][12] The stereoselectivity of this reaction is inherently high, minimizing the formation of the trans isomer. The multi-step epoxidation route can also be high-yielding, but the overall yield is dependent on the efficiency of each individual step, particularly the selective isomerization of the epoxide to myrtenal (B1677600).

Q3: What is the role of steric hindrance in the hydroboration of β-pinene?

A3: The bicyclic structure of β-pinene presents significant steric hindrance. The borane (B79455) reagent preferentially attacks the less hindered face of the double bond, leading to the formation of the cis-isomer.[1][2][3] One of the methyl groups on the pinane structure effectively blocks one face of the double bond, forcing the borane to add from the opposite side.[1][3]

Q4: How does the choice of catalyst affect the isomerization of β-pinene epoxide?

A4: The catalyst choice is critical for the selective isomerization of β-pinene epoxide to myrtanal. Lewis acids, such as those based on iron (Fe), tin (Sn), or zirconium (Zr), tend to favor the formation of myrtanal.[8] In contrast, Brønsted acids can promote the formation of other byproducts like myrtenol (B1201748) and perillyl alcohol.[8]

Q5: Can sodium borohydride (B1222165) (NaBH₄) be used to reduce myrtenal to this compound?

A5: Yes, sodium borohydride (NaBH₄) is a suitable reagent for the reduction of the aldehyde group in myrtenal to the primary alcohol, myrtanol.[13] It is a mild reducing agent, which is advantageous as it typically does not affect other functional groups that might be present.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Overall low product yield (Hydroboration-Oxidation) Incomplete reaction.- Ensure the use of fresh, high-purity borane reagent. - Verify the reaction temperature is maintained as specified in the protocol. - Extend the reaction time for the hydroboration step.
Decomposition of the organoborane intermediate during oxidation.- Add the hydrogen peroxide solution slowly and maintain a low temperature to control the exothermic reaction. - Ensure the basicity of the solution is adequate during oxidation.
Low yield of myrtanal in the isomerization step (Epoxidation route) Incorrect catalyst acidity.- Use a Lewis acid catalyst (e.g., Fe/MCM-41, Zr-beta zeolite) to favor myrtanal formation.[8] - Avoid strong Brønsted acids which can lead to byproducts.
Suboptimal solvent polarity.- The polarity of the solvent significantly impacts selectivity. Acetonitrile (B52724) is often a good choice for maximizing myrtanal yield.[7][14] Apolar solvents can also favor myrtanal, while polar basic solvents may promote the formation of myrtenol and perillyl alcohol.[7]
Low yield in the reduction of myrtenal Inactive reducing agent.- Use fresh, dry sodium borohydride. - Ensure the solvent (e.g., methanol (B129727), ethanol) is anhydrous.
Incomplete reaction.- Increase the molar excess of the reducing agent. - Extend the reaction time or gently warm the reaction mixture if the protocol allows.
Formation of Impurities and Byproducts
Symptom Possible Cause(s) Suggested Solution(s)
Presence of trans-Myrtanol Non-optimal stereocontrol in the hydroboration step.- While hydroboration of β-pinene is highly stereoselective for the cis isomer due to steric hindrance, ensure that the reaction is not performed at excessively high temperatures, which could potentially reduce selectivity.
Formation of myrtenol and perillyl alcohol (Epoxidation route) Use of Brønsted acid catalysts or inappropriate solvent.- Employ a Lewis acid catalyst for the isomerization of β-pinene epoxide. - Use a solvent like acetonitrile or an apolar solvent to direct the reaction towards myrtanal.[7][14]
Unreacted β-pinene Insufficient reagent or reaction time.- Increase the molar ratio of the borane reagent or the epoxidizing agent. - Extend the reaction time and monitor the reaction progress using techniques like TLC or GC.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound from β-Pinene

Method Key Reagents Typical Yield Selectivity Advantages Disadvantages
Hydroboration-Oxidation Borane complex (e.g., BH₃·SMe₂, 9-BBN), NaOH, H₂O₂79-95%[11][12]High for cis-isomerOne-pot synthesis, high stereoselectivity.Requires handling of pyrophoric borane reagents.
Epoxidation, Isomerization & Reduction m-CPBA or H₂O₂/catalyst, Lewis acid catalyst (e.g., Fe/MCM-41), NaBH₄Variable (dependent on each step)Isomerization step is crucial for selectivity.Milder conditions for each step may be possible.Multi-step process, requires purification of intermediates.

Experimental Protocols

Method 1: Hydroboration-Oxidation of β-Pinene

This protocol is adapted from a literature procedure.[12]

Materials:

  • (-)-β-pinene

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (-)-β-pinene in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (or borane-THF) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 1-2 hours to ensure the completion of hydroboration.

  • Cool the reaction mixture back to 0 °C and slowly add the sodium hydroxide solution.

  • Carefully add the 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 25 °C. This step is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Method 2: Epoxidation, Isomerization, and Reduction

Step 2a: Epoxidation of β-Pinene

Materials:

  • β-pinene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or a catalytic system like H₂O₂ with a suitable catalyst (e.g., MgO)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

Procedure:

  • Dissolve β-pinene in DCM and cool the solution to 0 °C.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield β-pinene epoxide.

Step 2b: Isomerization of β-Pinene Epoxide to Myrtenal

Materials:

  • β-pinene epoxide

  • Lewis acid catalyst (e.g., Fe/MCM-41, Zr-beta zeolite)

  • Acetonitrile or other suitable solvent

Procedure:

  • In a round-bottom flask, suspend the Lewis acid catalyst in acetonitrile.

  • Add a solution of β-pinene epoxide in acetonitrile.

  • Heat the mixture to the desired temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by GC or TLC.[14]

  • After completion, cool the mixture, filter off the catalyst, and wash the catalyst with the solvent.

  • Concentrate the filtrate to obtain crude myrtanal.

Step 2c: Reduction of Myrtenal to this compound

Materials:

Procedure:

  • Dissolve myrtenal in methanol or ethanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature until the myrtenal is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway_Hydroboration b_pinene β-Pinene organoborane Organoborane Intermediate b_pinene->organoborane 1. BH₃·THF cis_myrtanol This compound organoborane->cis_myrtanol 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation pathway from β-pinene to this compound.

Reaction_Pathway_Epoxidation b_pinene β-Pinene epoxide β-Pinene Epoxide b_pinene->epoxide Epoxidation (e.g., m-CPBA) myrtanal Myrtanal epoxide->myrtanal Isomerization (Lewis Acid) cis_myrtanol This compound myrtanal->cis_myrtanol Reduction (e.g., NaBH₄)

Caption: Multi-step synthesis of this compound via epoxidation.

Troubleshooting_Workflow start Low Yield of this compound check_method Which synthesis method was used? start->check_method hydro Hydroboration-Oxidation check_method->hydro Hydroboration epox Epoxidation Route check_method->epox Epoxidation check_reagents_hydro Check borane reagent activity and purity. hydro->check_reagents_hydro check_catalyst_epox Verify Lewis acid catalyst was used for isomerization. epox->check_catalyst_epox check_temp_hydro Verify reaction temperature control during oxidation. check_reagents_hydro->check_temp_hydro end Optimize conditions and repeat. check_temp_hydro->end check_solvent_epox Check solvent polarity for isomerization. check_catalyst_epox->check_solvent_epox check_reduction Check reducing agent activity and reaction conditions. check_solvent_epox->check_reduction check_reduction->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Purification of cis-Myrtanol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the purification of cis-Myrtanol from plant extracts. Here, you will find practical troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of isolating this specific stereoisomer.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions in a structured question-and-answer format.

Issue 1: Low Overall Yield of this compound in the Final Purified Product

  • Question: After the complete purification process, the final yield of this compound is significantly lower than anticipated. What are the potential reasons for this loss of product?

  • Answer: Low recovery of this compound can be attributed to several factors throughout the extraction and purification workflow. The initial concentration of this compound in the plant source, often Myrtus communis, is inherently low compared to other major terpenoid constituents like α-pinene and 1,8-cineole.[1][2][3] Losses can occur during the initial extraction, solvent removal, and each subsequent purification step.

    Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Initial Extraction: The chosen extraction method may not be optimal for liberating this compound from the plant matrix.Consider optimizing extraction parameters such as solvent polarity, temperature, and duration. Methods like steam distillation are common for essential oils[4], but solvent extraction with a hexane:ethyl acetate (B1210297) mixture can also be effective for terpenes.[5]
Loss during Solvent Evaporation: this compound is a volatile compound and can be lost if evaporation is performed at excessively high temperatures or for prolonged periods.Employ rotary evaporation under reduced pressure and at a controlled, moderate temperature to minimize loss.
Co-elution with Major Components: During chromatographic separation, this compound may have a retention time very close to other more abundant terpenes, leading to its partial discard with other fractions.Optimize the chromatographic method. For High-Performance Liquid Chromatography (HPLC), experiment with different solvent gradients and column chemistries (e.g., C18 or C30 reverse-phase columns).[6] For fractional distillation, use a column with a high number of theoretical plates and carefully control the distillation rate and temperature.[7]
Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., high heat, strong acids or bases) can potentially lead to degradation.Maintain neutral pH conditions throughout the purification process and avoid excessive heat.

Issue 2: Presence of trans-Myrtanol and Other Isomeric Impurities in the Final Product

  • Question: My final this compound sample shows contamination with its trans-isomer and other structurally similar terpenes. How can I improve the isomeric purity?

  • Answer: The separation of stereoisomers like cis- and trans-Myrtanol is a significant challenge due to their nearly identical physical properties. The key to achieving high isomeric purity lies in employing high-resolution separation techniques.

    Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Resolution of the Purification Technique: Standard column chromatography or simple distillation may not have the resolving power to separate cis and trans isomers effectively.Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for separating isomers.[8] Optimization of the mobile phase and stationary phase is critical.
Overlapping Boiling Points in Fractional Distillation: The boiling points of cis- and trans-Myrtanol are very close, making their separation by distillation difficult.Vacuum Fractional Distillation: Performing fractional distillation under vacuum lowers the boiling points of the compounds, which can enhance the separation efficiency between isomers with close boiling points.[7] Utilizing a column with a high plate count is also essential.
Inadequate Analytical Monitoring: The inability to accurately detect and quantify the isomeric impurities during the purification process can lead to their carryover into the final product.High-Resolution Gas Chromatography (GC): Utilize a capillary column with a suitable stationary phase (e.g., DB-Wax or HP-5MS) to achieve baseline separation of cis- and trans-Myrtanol for accurate quantification.[7]

Issue 3: Co-elution with Other Monoterpene Alcohols

  • Question: Besides isomeric impurities, my this compound fraction is contaminated with other monoterpene alcohols like α-terpineol and linalool. How can I remove these?

  • Answer: The presence of other monoterpene alcohols with similar polarities to this compound is a common issue. A multi-step purification strategy is often necessary.

    Potential Causes & Solutions:

Potential CauseRecommended Solution
Similar Polarity of Contaminants: The hydroxyl group in these compounds gives them similar polarities, causing them to behave similarly during chromatography.Sequential Chromatographic Techniques: Employ a combination of chromatographic methods. For instance, an initial separation on a silica (B1680970) gel column using a non-polar to polar solvent gradient can be followed by a more refined separation using preparative HPLC with a different stationary phase.
Azeotrope Formation during Distillation: In some cases, this compound may form an azeotrope with other components, making separation by distillation alone impossible.If azeotrope formation is suspected, chromatographic methods are the preferred alternative for purification.

Section 2: Frequently Asked Questions (FAQs)

1. What is a realistic yield of this compound to expect from Myrtus communis essential oil?

The yield of essential oil from Myrtus communis leaves typically ranges from 0.3% to 0.77% (w/w) based on the dry weight of the plant material.[9][10] However, this compound is not a major component of this essential oil. The primary constituents are often α-pinene (ranging from 10% to over 50%) and 1,8-cineole (eucalyptol, which can be over 50%).[1][2][11] Therefore, the concentration of this compound in the crude essential oil is low, and the final purified yield will be a small fraction of the initial essential oil weight.

2. Which analytical technique is best for confirming the purity and identity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[12]

  • Gas Chromatography (GC): Provides high-resolution separation of volatile compounds, allowing for the detection of impurities. The retention time of the main peak can be compared to a known standard of this compound for identification.

  • Mass Spectrometry (MS): Provides a mass spectrum for the compound as it elutes from the GC column. This spectrum, which shows the fragmentation pattern of the molecule, can be compared to a library database (like NIST) to confirm the identity of this compound.[13]

3. What are the key parameters to optimize for the initial extraction of essential oil containing this compound from Myrtus communis?

The efficiency of the initial extraction is crucial for maximizing the starting amount of this compound. Key parameters to consider, particularly for steam or hydrodistillation, include:[2][9][10]

ParameterConsiderations
Plant Material State: Using dried leaves may result in a higher yield of essential oil compared to fresh leaves.[9][10]
Particle Size: Grinding the leaves can increase the surface area and potentially improve extraction efficiency, though some studies have found whole leaves to be effective as well.[9]
Water to Plant Material Ratio: A higher ratio can facilitate better extraction.[9][10]
Extraction Time: Longer extraction times generally lead to higher essential oil yields.[9][10]

4. Can I use fractional distillation to purify this compound?

Yes, fractional distillation, particularly under vacuum, is a viable technique for enriching this compound from the essential oil.[7] It is effective for separating compounds with different boiling points. The initial fractions will be rich in the more volatile, lower boiling point compounds like α-pinene, while later fractions will contain the higher boiling point compounds, including this compound.[7] However, achieving high purity of this compound may be challenging due to the presence of other compounds with similar boiling points, including its trans-isomer.

5. Is preparative HPLC a necessary step for obtaining high-purity this compound?

For achieving very high purity (>99%), especially for applications in drug development and scientific research, preparative HPLC is often a necessary final purification step.[8] Its high resolving power is particularly advantageous for separating this compound from its trans-isomer and other closely related terpenoids that are difficult to remove by distillation alone.

Section 3: Experimental Protocols

Protocol 1: Extraction of Essential Oil from Myrtus communis via Hydrodistillation

  • Preparation of Plant Material: Air-dry the leaves of Myrtus communis in a well-ventilated area away from direct sunlight.

  • Hydrodistillation Setup: Place a known quantity of the dried leaves (e.g., 100 g) into a round-bottom flask. Add distilled water, ensuring the plant material is fully submerged (a common ratio is 1:10 w/v, plant material to water).[9][10]

  • Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boiling and continue the distillation for a recommended duration (e.g., 3.5 hours) to maximize essential oil recovery.[10]

  • Collection and Drying: Collect the distilled essential oil. To remove any residual water, dry the oil over anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further processing.

Protocol 2: General Workflow for this compound Purification

This protocol outlines a general multi-step approach. Optimization will be required at each stage based on the specific composition of the essential oil and the desired final purity.

  • Initial Fractionation by Vacuum Fractional Distillation:

    • Set up a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a Vigreux or packed column).

    • Connect the apparatus to a vacuum pump to reduce the system pressure.

    • Gently heat the essential oil. Collect fractions based on the temperature at the head of the column.

    • Analyze each fraction by GC-MS to identify those enriched in this compound.

  • Column Chromatography (Optional Intermediate Step):

    • Pool the this compound enriched fractions from distillation.

    • Perform column chromatography on silica gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and analyze by TLC or GC-MS to identify those containing this compound.

  • Final Purification by Preparative HPLC:

    • Concentrate the purest fractions from the previous step.

    • Dissolve the concentrate in a suitable solvent for HPLC injection.

    • Use a preparative HPLC system with a reverse-phase column (e.g., C18).

    • Develop an isocratic or gradient elution method with a mobile phase such as a methanol/water or acetonitrile/water mixture to separate this compound from remaining impurities.

    • Monitor the elution profile with a suitable detector (e.g., UV or refractive index) and collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical GC-MS.

Section 4: Visualizations

experimental_workflow plant_material Myrtus communis Plant Material extraction Hydrodistillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil fractional_distillation Vacuum Fractional Distillation essential_oil->fractional_distillation enriched_fraction This compound Enriched Fraction fractional_distillation->enriched_fraction analysis1 GC-MS Analysis fractional_distillation->analysis1 Monitor Fractions prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_cismyrtanol High-Purity This compound prep_hplc->pure_cismyrtanol analysis2 GC-MS Analysis prep_hplc->analysis2 Monitor Fractions analysis3 GC-MS Analysis pure_cismyrtanol->analysis3 Final Purity Check

Caption: Workflow for the purification of this compound from Myrtus communis.

troubleshooting_logic start Low Purity of This compound check_isomers Isomeric Impurities (trans-Myrtanol)? start->check_isomers check_other_terpenes Other Terpene Impurities? start->check_other_terpenes solution_hplc Implement/Optimize Preparative HPLC check_isomers->solution_hplc Yes solution_distillation Optimize Vacuum Fractional Distillation check_isomers->solution_distillation Yes solution_gc_analysis Improve GC Analytical Method check_isomers->solution_gc_analysis Uncertain solution_sequential_chrom Use Sequential Chromatography check_other_terpenes->solution_sequential_chrom Yes

Caption: Troubleshooting logic for addressing low purity of this compound.

References

Technical Support Center: Troubleshooting cis-Myrtanol Separation on a Chiral Column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting issues encountered during the chiral separation of cis-Myrtanol. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of chiral gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of my this compound enantiomers (observing only a single peak)?

A1: A complete lack of separation, or co-elution, of enantiomers is a common challenge in chiral chromatography. Here are the primary reasons this may be occurring:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the chiral stationary phase is the most critical factor in achieving enantioseparation. Not all chiral columns are capable of resolving all chiral compounds. For monoterpene alcohols like this compound, cyclodextrin-based CSPs are generally the most effective. If you are not using a cyclodextrin-based column, it is highly recommended to switch to one. If you are already using a cyclodextrin (B1172386) column and see no separation, the specific derivative of the cyclodextrin may not be suitable.

  • Suboptimal Temperature Program: The oven temperature and temperature ramp rate play a crucial role in chiral recognition. If the temperature is too high, the interaction between the enantiomers and the stationary phase may be too brief to allow for separation. Conversely, a temperature that is too low may lead to excessively broad peaks.

  • Incorrect Carrier Gas Velocity: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. An inappropriate flow rate can lead to band broadening and a loss of resolution.

Q2: I am seeing some separation, but the resolution between the two enantiomer peaks is poor (Rs < 1.5). How can I improve this?

A2: Poor resolution is a common issue that can often be resolved by optimizing the chromatographic conditions.

  • Optimize the Temperature Program: Try lowering the initial oven temperature and using a slower temperature ramp rate. This will increase the interaction time between the this compound enantiomers and the chiral stationary phase, which can lead to better separation.

  • Adjust Carrier Gas Flow Rate: The optimal linear velocity for chiral separations is often lower than for achiral separations. Try reducing the carrier gas flow rate to see if resolution improves.

  • Check for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[1] Try diluting your sample and injecting a smaller volume.

  • Consider a Different Cyclodextrin Derivative: Different derivatized cyclodextrin columns exhibit unique selectivities for various monoterpenes and their alcohols.[1][2] If optimizing the parameters on your current column does not yield the desired resolution, you may need to screen other cyclodextrin-based columns (e.g., β-cyclodextrin vs. γ-cyclodextrin derivatives).

Q3: My peaks are broad and/or tailing. What could be the cause?

A3: Peak broadening and tailing can be caused by several factors:

  • Column Overload: As mentioned previously, injecting too much sample is a common cause of poor peak shape.[1]

  • Active Sites in the GC System: Active sites in the injector, detector, or on the column itself can lead to peak tailing, especially for polar compounds like alcohols. Ensure your system is properly deactivated and consider using a deactivated liner.

  • Suboptimal Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If the column has been in use for a long time or has been exposed to harsh conditions, it may need to be conditioned or replaced.

Q4: Can I use HPLC for the chiral separation of this compound?

A4: While gas chromatography is generally preferred for volatile compounds like monoterpene alcohols, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be used. Polysaccharide-based CSPs are often effective for the chiral separation of alcohols in HPLC. However, given the volatility of this compound, GC is typically the more straightforward and sensitive technique.

Troubleshooting Workflow

If you are experiencing issues with your this compound separation, follow this systematic troubleshooting workflow.

Troubleshooting Workflow for this compound Separation start Start: Separation Issue Identified no_separation Problem: No Separation (Single Peak) start->no_separation poor_resolution Problem: Poor Resolution (Rs < 1.5) start->poor_resolution bad_peak_shape Problem: Broad/Tailing Peaks start->bad_peak_shape check_column 1. Verify Chiral Column Type (Cyclodextrin-based is recommended) no_separation->check_column optimize_temp 2. Optimize Temperature Program (Lower initial temp, slower ramp) poor_resolution->optimize_temp check_injection 4. Check Injection Volume (Dilute sample to avoid overload) bad_peak_shape->check_injection check_column->optimize_temp Correct Column Type optimize_flow 3. Adjust Carrier Gas Flow Rate (Try lower linear velocity) optimize_temp->optimize_flow optimize_temp->optimize_flow Resolution Improving optimize_flow->check_injection optimize_flow->check_injection Further Improvement Needed system_maintenance 6. Perform System Maintenance (Check for active sites, condition/replace column) optimize_flow->system_maintenance Still Tailing/Broad check_injection->optimize_flow Peak Shape Improves screen_columns 5. Screen Different Chiral Columns (e.g., different cyclodextrin derivatives) check_injection->screen_columns Still No Separation check_injection->screen_columns Resolution Still Poor success Resolution Achieved check_injection->success Resolution > 1.5 screen_columns->success Separation Observed failure Issue Persists: Consult Advanced Techniques (e.g., MDGC) or Manufacturer screen_columns->failure No Separation on Multiple Columns system_maintenance->success Good Peak Shape system_maintenance->failure Issue Unresolved

Caption: A logical workflow for troubleshooting common issues in the chiral GC separation of this compound.

Experimental Protocols

Below is a recommended starting protocol for the chiral GC separation of this compound based on methods used for similar monoterpene alcohols. This should be used as a baseline for optimization.

Recommended Starting GC Parameters for this compound Chiral Separation

ParameterRecommended Setting
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, Chirasil-DEX CB)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Linear Velocity 30-40 cm/sec
Injector Temperature 220 °C
Detector Temperature 250 °C (FID)
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 2 °C/min to 180 °C (hold 5 min)
Injection Volume 1 µL (split 50:1)
Sample Preparation Dilute sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of ~100 µg/mL

Data Presentation

Successful chiral separation of this compound should yield two distinct, well-resolved peaks corresponding to the two enantiomers. The quality of the separation is quantified by the resolution (Rs), which should ideally be greater than 1.5 for accurate quantification.

Table of Expected Performance on a Suitable Chiral GC Column

ParameterTarget Value
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 50,000

Note: Actual retention times will vary depending on the specific column and instrument conditions.

Logical Relationships in Chiral Method Development

The process of developing a robust chiral separation method is iterative and involves the systematic optimization of several key parameters. The following diagram illustrates the relationships between these parameters and the desired chromatographic outcome.

Chiral Method Development Logic goal Goal: Baseline Separation of Enantiomers (Rs > 1.5) param_column Chiral Stationary Phase (CSP) Selection outcome_selectivity Selectivity (α) param_column->outcome_selectivity Primary Influence param_temp Temperature Program param_temp->outcome_selectivity Strong Influence outcome_retention Retention (k') param_temp->outcome_retention Strong Influence param_flow Carrier Gas Flow Rate outcome_efficiency Efficiency (N) param_flow->outcome_efficiency Primary Influence param_flow->outcome_retention Secondary Influence param_sample Sample Concentration param_sample->outcome_efficiency Affects Peak Shape outcome_selectivity->goal outcome_efficiency->goal outcome_retention->goal

Caption: Interdependency of key parameters in chiral GC method development for optimal enantiomer separation.

References

Technical Support Center: Optimization of cis-Myrtanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cis-Myrtanol oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound oxidation?

The oxidation of this compound, a primary alcohol, can yield two main products depending on the oxidizing agent and reaction conditions used. Milder oxidation conditions will produce myrtenal (B1677600), the corresponding aldehyde.[1] Stronger oxidizing agents or prolonged reaction times can lead to over-oxidation, resulting in the formation of myrtenic acid, the carboxylic acid.[1] In some cases, nopinone (B1589484) may be formed as a ketone byproduct.

Q2: What are some common oxidizing agents for the conversion of this compound to myrtenal?

Several oxidizing agents can be employed for this transformation. Milder reagents are generally preferred to minimize over-oxidation to myrtenic acid. Common choices include:

  • Pyridinium chlorochromate (PCC): A versatile and relatively mild oxidant for converting primary alcohols to aldehydes.[2]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. It is known for its mild conditions and high yields.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes.

Q3: How can I favor the formation of myrtenic acid?

To selectively synthesize myrtenic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include:

  • Jones Reagent (Chromium trioxide in sulfuric acid and acetone): A powerful oxidizing agent that readily converts primary alcohols to carboxylic acids.

  • Potassium permanganate (B83412) (KMnO₄): A strong oxidant that can be used to convert this compound to myrtenic acid.

  • Chromium trioxide (CrO₃) in acetic acid: This reagent combination can also be used for the oxidation to the carboxylic acid.

Q4: What is the role of steric hindrance in the oxidation of this compound?

The bicyclic structure of this compound presents significant steric hindrance around the primary hydroxyl group. This can affect the rate and selectivity of the oxidation reaction. The choice of oxidizing agent and reaction conditions should be made considering this steric bulk to ensure efficient access of the reagent to the reaction site.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

  • Possible Cause: Inactive or degraded oxidizing agent.

    • Solution: Ensure your oxidizing agent is fresh and has been stored under the recommended conditions (e.g., anhydrous conditions for PCC and Swern reagents). For some reagents, it may be necessary to use a freshly prepared batch.

  • Possible Cause: Insufficient amount of oxidizing agent.

    • Solution: While a slight excess of the oxidant is often used, ensure that the stoichiometry is correct. For sterically hindered substrates like this compound, a larger excess may be required.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: Some oxidations, like the Swern oxidation, require very low temperatures (e.g., -78 °C) for the initial steps. Ensure your cooling bath is at the correct temperature. For other reactions, gentle heating may be necessary to overcome the activation energy.

  • Possible Cause: Poor solvent quality.

    • Solution: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving PCC or Swern reagents. Water can deactivate the reagents and lead to side reactions.

Problem 2: Low yield of myrtenal with significant formation of myrtenic acid (over-oxidation).

  • Possible Cause: The oxidizing agent is too strong.

    • Solution: Switch to a milder oxidizing agent. If you are using Jones reagent, consider switching to PCC, Swern, or Dess-Martin oxidation.

  • Possible Cause: Prolonged reaction time or elevated temperature.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde. Avoid unnecessarily high temperatures.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: For chromium-based oxidations, the presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid. Ensure strictly anhydrous conditions.

Problem 3: Formation of unidentified byproducts.

  • Possible Cause: Side reactions due to the choice of oxidant or conditions.

    • Solution: The bicyclic pinane (B1207555) skeleton of this compound can be prone to rearrangement under certain conditions. If using acidic reagents like Jones reagent, consider buffering the reaction mixture or switching to a non-acidic method like Swern or DMP oxidation.

  • Possible Cause: Impurities in the starting material.

    • Solution: Ensure the purity of your this compound starting material using techniques like NMR or GC-MS before starting the reaction.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the oxidation of this compound. Please note that yields can vary significantly based on the specific experimental setup and scale.

Oxidizing AgentTarget ProductSolventTypical TemperatureReported YieldNotes
Pyridinium Chlorochromate (PCC)MyrtenalDichloromethane (B109758) (DCM)Room TemperatureModerate to HighRequires anhydrous conditions. Addition of celite can help prevent the formation of a tar-like residue.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)MyrtenalDichloromethane (DCM)-78 °C to Room Temp.HighMild conditions, but requires careful temperature control and handling of malodorous dimethyl sulfide (B99878) byproduct.
Jones Reagent (CrO₃, H₂SO₄, Acetone)Myrtenic AcidAcetone (B3395972)0 °C to Room Temp.ModerateStrong oxidizing conditions; will readily oxidize the intermediate aldehyde.
CrO₃ in Acetic Acidcis-Myrtanic AcidAcetic AcidVaries~24.5%Yield can be sensitive to the order of reagent addition.

Experimental Protocols

Protocol 1: Oxidation of this compound to Myrtenal using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.5 equivalents of PCC and a scoop of Celite® in anhydrous DCM.

  • Dissolve 1 equivalent of this compound in anhydrous DCM.

  • Add the this compound solution to the stirred PCC suspension in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude myrtenal.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of this compound to Myrtenic Acid using Jones Reagent

Materials:

  • This compound

  • Jones Reagent (a solution of CrO₃ in concentrated H₂SO₄ and water)

  • Acetone

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1 equivalent of this compound in acetone in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • Slowly add Jones Reagent dropwise to the stirred solution. Maintain the temperature below 20 °C. An orange-brown color will persist when the oxidation is complete.

  • Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude myrtenic acid.

  • Purify the product by crystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Oxidation

experimental_workflow Experimental Workflow for this compound Oxidation start Start: this compound choose_product Choose Target Product start->choose_product mild_oxidation Mild Oxidation (e.g., PCC, Swern) choose_product->mild_oxidation Myrtenal strong_oxidation Strong Oxidation (e.g., Jones Reagent) choose_product->strong_oxidation Myrtenic Acid workup Reaction Workup & Purification mild_oxidation->workup strong_oxidation->workup myrtenal Product: Myrtenal analysis Product Analysis (NMR, GC-MS, IR) myrtenal->analysis myrtenic_acid Product: Myrtenic Acid myrtenic_acid->analysis workup->myrtenal from Mild Oxidation workup->myrtenic_acid from Strong Oxidation

Caption: A flowchart illustrating the decision-making process and general steps for the oxidation of this compound.

Troubleshooting Logic for Low Myrtenal Yield

troubleshooting_low_yield Troubleshooting Low Myrtenal Yield start Problem: Low Myrtenal Yield check_conversion Is this compound consumed? start->check_conversion check_reagents Check Oxidant Activity & Stoichiometry check_conversion->check_reagents No check_overoxidation Is Myrtenic Acid the major byproduct? check_conversion->check_overoxidation Yes check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions milder_conditions Use Milder Oxidant or Shorter Reaction Time check_overoxidation->milder_conditions Yes other_byproducts Analyze for Other Byproducts (e.g., Nopinone) check_overoxidation->other_byproducts No change_method Consider Alternative Oxidation Method other_byproducts->change_method

Caption: A logical diagram for troubleshooting common issues leading to low yields of myrtenal.

References

Technical Support Center: Synthesis of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Myrtanol. The information provided herein is intended to help identify and mitigate the formation of common side products during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side products in the synthesis of cis--Myrtanol via hydroboration-oxidation of β-pinene?

A1: The most common side product is the diastereomer, trans-Myrtanol. The hydroboration-oxidation of β-pinene is a stereospecific syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. Due to steric hindrance from the gem-dimethyl bridge in β-pinene, the borane (B79455) reagent preferentially attacks the less hindered face of the double bond, leading to the formation of this compound as the major product. However, attack from the more hindered face can occur to a lesser extent, resulting in the formation of trans-Myrtanol. Other potential side products can include unreacted β-pinene and minor isomeric alcohols depending on the reaction conditions.

Q2: My reaction is producing a low yield of this compound and a high proportion of the trans-isomer. What are the likely causes and how can I fix this?

A2: A low yield of this compound and a high proportion of the trans-isomer can be attributed to several factors related to the stereoselectivity of the hydroboration step.

  • Choice of Borane Reagent: The steric bulk of the borane reagent plays a crucial role in directing the stereochemical outcome. Less sterically demanding reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) may exhibit lower stereoselectivity. To enhance the formation of the cis-isomer, consider using a bulkier borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These larger reagents are more sensitive to steric hindrance and will preferentially add to the less hindered face of the β-pinene molecule, thereby increasing the yield of this compound.[1]

  • Reaction Temperature: Lower reaction temperatures generally favor higher stereoselectivity. Conducting the hydroboration step at 0°C or even lower temperatures can help to minimize the formation of the trans-isomer by increasing the energy difference between the transition states leading to the cis and trans products.

  • Reaction Time: While a sufficient reaction time is necessary for the completion of the hydroboration, excessively long reaction times, especially at elevated temperatures, could potentially lead to isomerization of the organoborane intermediate, which might affect the final product distribution. It is advisable to monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.

Q3: How can I identify and quantify the amount of cis- and trans-Myrtanol in my product mixture?

A3: The most effective analytical techniques for identifying and quantifying cis- and trans-Myrtanol isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is excellent for separating the two isomers based on their slight differences in polarity and boiling point. The mass spectra of the two isomers will be very similar, but their retention times will be different, allowing for their individual quantification. A well-optimized GC method with a suitable column (e.g., a polar capillary column) can achieve baseline separation of the two diastereomers.

  • NMR Spectroscopy (¹H and ¹³C): Both ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons, particularly those near the stereocenter, will be distinct for each isomer due to their different spatial arrangements. For instance, the coupling constants between protons on the carbon bearing the hydroxyl group and adjacent protons can differ significantly between the two isomers, aiding in their identification. Quantitative NMR (qNMR) can be used to determine the relative amounts of each isomer in the mixture.

Q4: I am observing a significant amount of unreacted β-pinene in my final product. What could be the issue?

A4: The presence of unreacted starting material can be due to several factors:

  • Incomplete Hydroboration: The hydroboration step may not have gone to completion. This could be due to an insufficient amount of the borane reagent, a short reaction time, or low reaction temperature. Ensure that at least one equivalent of B-H bonds is used per equivalent of β-pinene. Monitoring the disappearance of the starting material by TLC or GC is recommended.

  • Inactive Borane Reagent: Borane reagents are sensitive to moisture and air. If the reagent has degraded, it will not be effective. It is crucial to use fresh or properly stored borane reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Oxidation: The subsequent oxidation step with hydrogen peroxide and a base might be incomplete. Ensure that a sufficient excess of both reagents is used and that the reaction is allowed to proceed for an adequate amount of time to ensure complete conversion of the organoborane intermediate to the alcohol.

Data Presentation

The following table summarizes the expected product distribution in the hydroboration-oxidation of (-)-β-pinene under optimized conditions.

ProductStructureExpected Yield (%)Analytical Data Source
(-)-cis-MyrtanolC₁₀H₁₈O> 90%[2]
(-)-trans-MyrtanolC₁₀H₁₈O< 10%
Other Isomeric AlcoholsC₁₀H₁₈OMinor

Note: The exact yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene

This protocol is adapted from established laboratory procedures.

Materials:

  • (-)-β-Pinene

  • Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a nitrogen atmosphere, dissolve (-)-β-pinene in anhydrous THF in the flask and cool the solution to 0°C in an ice bath.

    • Slowly add the borane reagent (e.g., BMS or BH₃·THF) dropwise to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC until the β-pinene is consumed.

  • Oxidation:

    • While maintaining the reaction at 0°C, slowly and carefully add the 3 M NaOH solution to the reaction mixture.

    • Following the base addition, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.

    • After the addition of hydrogen peroxide is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.

    • Separate the organic layer and wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure (-)-cis-Myrtanol.

Mandatory Visualization

Reaction_Pathway cluster_start Starting Material cluster_oxidation Oxidation beta-Pinene beta-Pinene Organoborane_Intermediate_cis cis-Organoborane (Major) beta-Pinene->Organoborane_Intermediate_cis BH3 (Less Hindered Attack) Organoborane_Intermediate_trans trans-Organoborane (Minor) beta-Pinene->Organoborane_Intermediate_trans BH3 (More Hindered Attack) This compound This compound (Desired Product) Organoborane_Intermediate_cis->this compound H2O2, NaOH trans-Myrtanol trans-Myrtanol (Side Product) Organoborane_Intermediate_trans->trans-Myrtanol H2O2, NaOH

Caption: Reaction pathway for this compound synthesis.

References

Technical Support Center: cis-Myrtanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of cis-Myrtanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the primary alcohol of this compound can be protonated, leading to the formation of a carbocation. This carbocation can then undergo a series of rearrangements, typical for the pinane (B1207555) skeleton, to alleviate ring strain. Expected degradation products may include various terpene alcohols, diols, and rearranged cyclic ethers. The exact product distribution will depend on the specific reaction conditions. Based on the known reactivity of related compounds like α-pinene and β-pinene, possible rearrangement products could involve the formation of bornane, fenchane, and p-menthane (B155814) derivatives.[1]

Q3: What analytical methods are recommended for monitoring the stability of this compound and identifying its degradation products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying the volatile degradation products of this compound.[2][3][4][5] For quantitative analysis of this compound over time, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or a universal detector like a Corona CAD) can be employed, especially if the degradation products have different polarity profiles. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of unknown degradation products.

Q4: Are there any general precautions to consider when working with this compound in acidic solutions?

A4: Yes. Due to its volatility, care should be taken to prevent the loss of this compound during sample preparation and analysis.[6] It is advisable to work with chilled samples and solvents and to minimize headspace in vials.[6] When preparing acidic solutions, consider the potential for exothermic reactions that could accelerate degradation. Use of buffered solutions can help maintain a constant pH and improve the reproducibility of stability studies.

Troubleshooting Guides

Issue 1: Rapid and Complete Disappearance of this compound Signal in a Pilot Experiment
Possible Cause Troubleshooting Step
Highly acidic conditions: The pH of the medium is too low, leading to rapid degradation.Neutralize a sample aliquot immediately after a very short incubation time and analyze to confirm if any this compound remains. If so, for your experiment, use a weaker acid or a higher pH buffer.
Elevated temperature: The experimental temperature is too high, accelerating the degradation rate.Repeat the experiment at a lower temperature (e.g., 4°C or on an ice bath) to slow down the reaction kinetics and allow for monitoring.
Inappropriate solvent: The solvent may be participating in the reaction or promoting ionization and subsequent rearrangement.Consider using a less polar or aprotic solvent if the experimental design allows, to minimize solvent effects on carbocation stability.
Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Complex rearrangement cascade: The acidic conditions are promoting a cascade of rearrangements, leading to a complex mixture of products.Attempt to quench the reaction at different time points to observe the evolution of the product profile. This may help in identifying intermediate species.
Presence of impurities: The starting material of this compound may contain impurities that are also reacting under the acidic conditions.Analyze the starting material by GC-MS to confirm its purity. If impurities are present, purify the this compound before use.
Sample preparation artifacts: The degradation may be occurring during the sample preparation for analysis (e.g., in the GC inlet).For GC-MS analysis, use a lower inlet temperature and a derivatization agent (e.g., silylation) to increase the thermal stability of this compound and its hydroxylated degradation products.
Issue 3: Poor Reproducibility of Stability Data
Possible Cause Troubleshooting Step
Inconsistent pH: The pH of the reaction medium is not well-controlled and is fluctuating between experiments.Use a reliable buffer system to maintain a constant pH throughout the experiment. Verify the pH of each sample before and after the experiment.
Variable temperature control: The temperature of the incubation is not being precisely controlled.Use a calibrated incubator or water bath with precise temperature control.
Oxygen exposure: The presence of oxygen might be leading to oxidative degradation in addition to acid-catalyzed rearrangement.Degas all solutions and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a template for organizing experimental data from a stability study.

Condition Parameter Value This compound Remaining (%) Major Degradation Products (Relative %)
pH 3 (Citrate Buffer) Time (h)1
6
24
pH 5 (Acetate Buffer) Time (h)1
6
24
0.1 M HCl Time (min)5
15
60

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by GC-MS
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Preparation of Acidic Media: Prepare the desired acidic solutions (e.g., buffers of different pH, or solutions of specific acids).

  • Initiation of Degradation Study: Add a known volume of the this compound stock solution to a predetermined volume of the pre-heated acidic medium in a sealed vial to achieve the final desired concentration.

  • Incubation: Incubate the reaction mixture at a constant temperature.

  • Sampling and Quenching: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the quenched sample with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and, if necessary, concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the final sample into the GC-MS system.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable for terpene analysis.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the this compound peak and any degradation product peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative peak areas to assess the extent of degradation.

Visualizations

Acid_Catalyzed_Degradation_Pathway cis_Myrtanol This compound Protonated_Alcohol Protonated Alcohol cis_Myrtanol->Protonated_Alcohol + H+ Carbocation_1 Primary Carbocation (Unstable) Protonated_Alcohol->Carbocation_1 - H2O Rearranged_Carbocation_2 Rearranged Carbocation (More Stable) Carbocation_1->Rearranged_Carbocation_2 Rearrangement Degradation_Products Degradation Products (e.g., Rearranged Alcohols, Ethers) Rearranged_Carbocation_2->Degradation_Products + H2O / - H+

Caption: Proposed pathway for this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Initiate_Reaction Initiate Reaction Stock_Solution->Initiate_Reaction Acidic_Media Prepare Acidic Media Acidic_Media->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Sample_Quench Sample & Quench at Time Points Incubate->Sample_Quench Extract Extract with Organic Solvent Sample_Quench->Extract Analyze Analyze by GC-MS Extract->Analyze Data_Interpretation Interpret Data Analyze->Data_Interpretation

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to enhancing the peak resolution of cis-Myrtanol. The information is designed for researchers, scientists, and drug development professionals to diagnose and solve common separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[1] The primary causes for a polar analyte like this compound, which is a monoterpenoid alcohol, include:

  • Secondary Interactions: Strong interactions between the hydroxyl group of this compound and active sites, such as exposed silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, can cause tailing.[1][2]

  • Column Contamination or Degradation: Accumulation of non-volatile residues at the column inlet or degradation of the stationary phase can create active sites that lead to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2] Diluting the sample can help determine if this is the cause.

  • System Dead Volume: Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause peak broadening and tailing.[3]

Q2: I am observing poor resolution between my this compound peak and an adjacent peak, which I suspect is an isomer (e.g., trans-Myrtanol). What are the first steps to improve their separation?

A2: Achieving clear separation between isomers is a common challenge.[4] The first steps should focus on manipulating the three key factors of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k).[5]

  • Optimize Temperature Program (for GC): For Gas Chromatography (GC), slowing the temperature ramp rate around the elution time of the isomers will increase the interaction time with the stationary phase and often improve separation.

  • Adjust Mobile Phase Strength (for HPLC): For High-Performance Liquid Chromatography (HPLC), reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention and may enhance separation.[4]

  • Change the Stationary Phase: Selectivity is the most powerful factor for improving resolution.[4] If optimization of method parameters is insufficient, switching to a column with a different stationary phase chemistry is the most effective solution. For instance, if you are using a non-polar GC column, switching to a polar WAX (polyethylene glycol) phase can significantly alter selectivity for polar compounds like alcohols.[6]

Q3: What type of chromatographic column is generally recommended for analyzing this compound and its isomers?

A3: The choice of column depends heavily on whether you are using GC or HPLC and the specific separation goals (e.g., simple quantification vs. chiral separation).

  • For Gas Chromatography (GC): Both non-polar and polar columns can be used.

    • Non-polar columns (e.g., DB-5, HP-5 MS, SE-30) separate compounds primarily based on their boiling points.[7][8] These are robust and widely applicable.

    • Polar columns (e.g., DB-Wax, CP-Wax) provide different selectivity based on dipole-dipole interactions and hydrogen bonding capacity.[9][10] These are often excellent for separating polar compounds like alcohols from less polar matrix components.

  • For High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase Columns (e.g., C18) are a common starting point.

    • Chiral Columns are essential for separating enantiomers and can also be highly effective for separating diastereomers like cis- and trans-isomers.[11][12][13] Columns with stationary phases like derivatized cyclodextrins or polysaccharides are often used for this purpose.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Peak Resolution

Poor resolution can manifest as co-eluting peaks or peaks that are not baseline-separated. This workflow provides a logical sequence of steps to diagnose and resolve the issue.

G Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution Observed check_method Step 1: Optimize Method Parameters (Temperature/Gradient, Flow Rate) start->check_method is_resolved1 Resolution > 1.5? check_method->is_resolved1 change_phase Step 2: Change Stationary Phase (e.g., Non-polar to Polar or Chiral) is_resolved1->change_phase No end_ok End: Resolution Acceptable is_resolved1->end_ok Yes is_resolved2 Resolution > 1.5? change_phase->is_resolved2 check_efficiency Step 3: Increase Column Efficiency (N) (Longer column, smaller particles) is_resolved2->check_efficiency No is_resolved2->end_ok Yes is_resolved3 Resolution > 1.5? check_efficiency->is_resolved3 is_resolved3->end_ok Yes end_consult Consult Advanced Support is_resolved3->end_consult No

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Guide 2: Diagnosing and Correcting Peak Tailing

Peak tailing can obscure small, adjacent peaks and interfere with accurate integration. This guide helps identify the root cause of tailing.

G Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed which_peaks Are all peaks tailing? start->which_peaks all_peaks_cause Likely a System Issue (Pre-column) which_peaks->all_peaks_cause Yes specific_peaks_cause Likely a Chemical Issue (On-column) which_peaks->specific_peaks_cause No check_frit Check for blocked column frit or void at column inlet all_peaks_cause->check_frit check_connections Check for dead volume in tubing and connections check_frit->check_connections end End: Peak Shape Improved check_connections->end check_overload Dilute sample to check for column overload specific_peaks_cause->check_overload check_interactions Address secondary interactions: - Use end-capped column - Use mobile phase additives (LC) - Perform inlet maintenance (GC) check_overload->check_interactions check_interactions->end

Caption: A decision tree for diagnosing and resolving peak tailing issues.

Experimental Protocols

Protocol 1: GC Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a GC method capable of resolving this compound from its isomers.

Objective: Achieve baseline resolution (Rs > 1.5) for this compound and related isomers.

Methodology:

  • Column Selection and Installation:

    • Phase 1 (Non-polar): Begin with a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).[7]

    • Phase 2 (Polar): If separation is insufficient, switch to a polar column of similar dimensions with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-Wax).[9]

    • Install the column according to the manufacturer's instructions, ensuring clean cuts and proper insertion depth into the injector and detector.

  • Initial GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.

    • Detector (FID): 280°C.

    • Sample Preparation: Prepare a 100 ppm solution of the Myrtanol isomer mix in a suitable solvent like hexane (B92381) or ethanol.

  • Temperature Program Optimization:

    • Scouting Run: Start with a broad, fast temperature ramp to determine the approximate elution temperature.

      • Initial Temperature: 50°C, hold for 2 min.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 min.

    • Optimization: Based on the scouting run, implement a shallower gradient around the elution temperature of the target peaks.

      • Example: If isomers elute around 130°C, a modified program could be:

        • Initial Temperature: 50°C, hold for 2 min.

        • Ramp 1: 15°C/min to 115°C.

        • Ramp 2: 2°C/min to 140°C (this slow ramp enhances resolution).

        • Ramp 3: 20°C/min to 240°C, hold for 2 min.

  • Evaluation:

    • Calculate the resolution between the critical peak pair (this compound and its closest eluting isomer).

    • If resolution is still below 1.5, repeat the optimization steps with the polar (WAX) column, which is expected to provide greater selectivity.

Protocol 2: HPLC Chiral Separation of Myrtanol Isomers

For separating enantiomers of this compound or for challenging cis/trans separations, a chiral HPLC method is often required.[11][13]

Objective: Separate all stereoisomers of Myrtanol.

Methodology:

  • Column Selection:

    • Select a chiral stationary phase (CSP) known for separating alcohols. A column based on a derivatized polysaccharide or cyclodextrin (B1172386) is a good starting point.

    • Typical dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Screening (Normal Phase):

    • Isocratic elution is common in chiral separations. Screen different ratios of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Screening Solvents:

      • A: 98:2 Hexane:Isopropanol

      • B: 95:5 Hexane:Isopropanol

      • C: 90:10 Hexane:Isopropanol

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (temperature can significantly affect chiral separations and should be controlled).

    • Detection: UV at a low wavelength (e.g., 205-210 nm) as Myrtanol lacks a strong chromophore, or use a Refractive Index (RI) detector.

    • Injection Volume: 10 µL.

  • Optimization:

    • Modifier Choice: If resolution is poor, switch the alcohol modifier (e.g., from Isopropanol to Ethanol), as this can dramatically change selectivity.

    • Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.

    • Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.

Data Summary Tables

Table 1: Recommended GC Columns and Conditions for this compound Analysis

ParameterNon-Polar Column Example[7][8]Polar Column Example[9]
Stationary Phase DB-5 / HP-5 MS (5% Phenyl-Methylpolysiloxane)DB-Wax (Polyethylene Glycol)
Column Length 30 - 60 m30 - 60 m
Internal Diameter 0.25 - 0.32 mm0.25 mm
Film Thickness 0.25 µm0.25 - 0.5 µm
Carrier Gas Helium / HydrogenHelium / Hydrogen
Example Temp. Program 50°C (5 min) -> 2°C/min -> 90°C -> 15°C/min -> 240°C (4 min)40°C (2 min) -> 2°C/min -> 200°C (2 min)
Primary Separation Boiling PointPolarity / Hydrogen Bonding
Best For General screening, separation from non-polar matrixEnhancing selectivity for polar isomers

Table 2: Hypothetical HPLC Method Development Data for cis/trans-Myrtanol Separation

Run #Column TypeMobile Phase (Isocratic)Flow Rate (mL/min)Temp (°C)Retention Time (cis)Retention Time (trans)Resolution (Rs)
1C1860:40 Acetonitrile:Water1.0308.2 min8.2 min0.00
2C1850:50 Acetonitrile:Water1.03011.5 min11.7 min0.85
3Chiral (Cellulose)95:5 Hexane:Isopropanol1.02514.3 min16.1 min2.10
4Chiral (Cellulose)90:10 Hexane:Isopropanol1.02510.1 min11.2 min1.95
5Chiral (Cellulose)95:5 Hexane:Isopropanol0.72519.8 min22.3 min2.55

References

Overcoming low enantiomeric excess in cis-Myrtanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis--Myrtanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this chiral alcohol, with a particular focus on overcoming challenges related to achieving high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce enantiomerically enriched cis-Myrtanol?

A1: The most prevalent method for synthesizing enantiomerically enriched this compound is through the asymmetric hydroboration-oxidation of β-pinene. This reaction utilizes a chiral hydroborating agent to induce stereoselectivity. Other reported methods include the hydrogenation of myrtenal (B1677600) and the reduction of myrtenone using chiral catalysts.[1]

Q2: I performed a hydroboration-oxidation of (-)-β-pinene, but the enantiomeric excess (ee) of my this compound is lower than expected. What are the potential causes?

A2: Low enantiomeric excess in this synthesis can stem from several factors:

  • Optical Purity of the Starting Material: The enantiomeric purity of the starting β-pinene directly impacts the maximum achievable ee of the product. Ensure you are using a β-pinene source with high optical purity.

  • Achiral Hydroborating Agent: Using a non-chiral hydroborating agent like borane-THF complex (BH₃-THF) on a chiral substrate like β-pinene will result in diastereomers, but the enantiomeric excess of the desired product will be limited by the optical purity of the starting material and the diastereoselectivity of the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereoselectivity of the hydroboration step.

  • Presence of Water or Other Impurities: Water can react with the borane (B79455) reagent, reducing its effectiveness and potentially leading to side reactions that lower the overall stereoselectivity.

Q3: How can I improve the enantiomeric excess of my this compound product?

A3: To enhance the enantiomeric excess, consider the following strategies:

  • Use of Chiral Hydroborating Agents: Employing a chiral borane reagent is the most effective method. Diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene, is a classic and highly effective reagent for asymmetric hydroboration and can deliver high enantioselectivity.[2]

  • Optimization of Reaction Temperature: Lowering the reaction temperature during the hydroboration step often leads to higher enantioselectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state of the reaction. A solvent screen may identify conditions that favor the formation of one enantiomer.

  • Purification Techniques: If the synthesis consistently yields a product with low to moderate ee, consider purification methods such as chiral chromatography (HPLC or SFC) or kinetic resolution to isolate the desired enantiomer.

Q4: Can I determine the enantiomeric excess of my this compound sample in-house?

A4: Yes, the most common and reliable methods for determining the enantiomeric excess of chiral alcohols like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Troubleshooting Guide: Low Enantiomeric Excess

This guide will help you diagnose and resolve common issues leading to low enantiomeric excess in the synthesis of this compound via hydroboration of β-pinene.

Symptom Possible Cause(s) Suggested Solution(s)
Low ee with achiral borane Optical purity of starting β-pinene is low.Verify the optical purity of your β-pinene using polarimetry or chiral GC. Source a higher purity starting material if necessary.
Reaction conditions are not optimized for diastereoselectivity.Experiment with different reaction temperatures (e.g., 0 °C, -25 °C) and solvents (e.g., THF, diethyl ether, pentane) to maximize the formation of the desired diastereomer.
Low ee with chiral borane (e.g., Ipc₂BH) Impure or improperly prepared chiral borane reagent.Ensure the chiral borane is prepared correctly and handled under anhydrous conditions. If commercially sourced, verify its quality.
Reaction temperature is too high.Perform the hydroboration at a lower temperature (e.g., -25 °C or -78 °C) to enhance enantioselectivity.[3]
Inappropriate solvent.Conduct a solvent screen. Non-coordinating solvents can sometimes improve enantioselectivity.
Product mixture shows multiple unexpected peaks in GC/NMR Side reactions are occurring.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with water and oxygen. Purify all reagents and solvents before use.
Isomerization of the starting material or product.Analyze the starting material for the presence of isomers. Consider if the reaction or work-up conditions could be causing isomerization.

Data Presentation

The enantioselectivity of asymmetric hydroboration is highly dependent on the choice of the chiral borane reagent. Below is a table summarizing the performance of diisopinocampheylborane (Ipc₂BH), a reagent derived from α-pinene, in the asymmetric hydroboration of various alkenes, which is indicative of its potential for achieving high ee in the synthesis of chiral alcohols like this compound.

Chiral Borane ReagentSubstrateProduct AlcoholYield (%)Enantiomeric Excess (ee, %)
Diisopinocampheylboranecis-2-Butene(R)-2-Butanol-98
Diisopinocampheylborane2-Methyl-1-butene(S)-2-Methyl-1-butanol-96
DiisopinocampheylboraneNorborneneexo-Norborneol-99.6
DiisopinocampheylboraneStyrene1-Phenylethanol9598

Note: Data is representative of the effectiveness of diisopinocampheylborane for asymmetric hydroboration. Specific yields for this compound synthesis may vary.

Experimental Protocols

Protocol 1: Synthesis of (-)-cis-Myrtanol via Hydroboration of (-)-β-Pinene

This protocol details a standard procedure for the synthesis of (-)-cis-Myrtanol from (-)-β-pinene using a borane-1,4-thioxane complex.

Materials:

  • (-)-β-Pinene (ensure high optical purity)

  • Borane-1,4-thioxane complex

  • Pentane (anhydrous)

  • Ethanol (B145695)

  • 3 M Sodium hydroxide (B78521) solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous potassium carbonate

  • Ice

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the borane-1,4-thioxane complex and anhydrous pentane.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add (-)-β-pinene dropwise to the stirred mixture.

  • After the addition is complete, allow the solution to stand for 15 minutes to ensure the completion of the hydroboration.

  • Carefully add ethanol to the reaction mixture, followed by the 3 M sodium hydroxide solution.

  • Immerse the reaction flask in an ice-water bath to cool the mixture.

  • Slowly add 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 35 °C.

  • After the addition of hydrogen peroxide, heat the reaction mixture to a gentle reflux for 1 hour.

  • Cool the mixture and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers thoroughly with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude (-)-cis-Myrtanol by vacuum distillation to obtain the final product.[2]

Visualizations

Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed check_sm Check Optical Purity of Starting β-Pinene start->check_sm sm_impure Starting Material is Impure check_sm->sm_impure Purity < 99% ee sm_pure Starting Material is Optically Pure check_sm->sm_pure Purity ≥ 99% ee source_new_sm Source β-Pinene with Higher Optical Purity sm_impure->source_new_sm check_reagent Review Hydroborating Agent sm_pure->check_reagent achiral_reagent Using Achiral Borane (e.g., BH3-THF)? check_reagent->achiral_reagent use_chiral_reagent Switch to a Chiral Borane (e.g., Ipc₂BH) achiral_reagent->use_chiral_reagent Yes chiral_reagent_issue Using Chiral Borane achiral_reagent->chiral_reagent_issue No optimize_conditions Optimize Reaction Conditions chiral_reagent_issue->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp solvent_screen Perform Solvent Screen optimize_conditions->solvent_screen purification Consider Post-Synthesis Purification optimize_conditions->purification chiral_chrom Chiral HPLC or SFC purification->chiral_chrom kinetic_res Kinetic Resolution purification->kinetic_res

Caption: A decision tree for troubleshooting low enantiomeric excess in this compound synthesis.

Experimental Workflow for Asymmetric Hydroboration-Oxidation

Experimental_Workflow A 1. Reactant Preparation (-)-β-Pinene + Chiral Borane (under N₂) B 2. Asymmetric Hydroboration (e.g., THF, 0°C to -25°C) A->B C 3. Oxidation (NaOH, H₂O₂) B->C D 4. Work-up & Extraction (Ether/Water) C->D E 5. Purification (Vacuum Distillation or Chromatography) D->E F 6. Analysis (Chiral GC/HPLC for ee) E->F G Enantiomerically Enriched (-)-cis-Myrtanol F->G

Caption: A generalized workflow for the asymmetric hydroboration-oxidation of β-pinene.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of cis-Myrtanol. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]

Q2: What are the common causes of ion suppression or enhancement?

A2: Ion suppression, the more common phenomenon, can be caused by several factors:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, reducing its ionization efficiency.

  • Changes in Droplet Properties: In electrospray ionization (ESI), non-volatile matrix components can alter the surface tension and viscosity of the droplets, hindering the formation of gas-phase analyte ions.[1][3]

  • Ion Pairing: Some mobile phase additives, like trifluoroacetic acid (TFA), can form ion pairs with the analyte, which may suppress its signal.[5]

Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the mobile phase after the analytical column.[3][6][7] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike Method: This quantitative method compares the response of this compound in a pre-extracted blank matrix sample that has been spiked with the analyte to the response of the analyte in a clean solvent.[3] The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.

Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.

Step 1: Identify the Presence and Nature of Matrix Effects

The first crucial step is to confirm that matrix effects are indeed the root cause of the analytical issues.

  • Workflow for Identifying Matrix Effects:

MatrixEffect_Identification cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Post-Column Infusion Experiment qual_inject Inject Blank Matrix Extract qual_start->qual_inject qual_observe Observe Signal Fluctuation qual_inject->qual_observe qual_result Identify Retention Time of Matrix Interference qual_observe->qual_result quant_start Post-Extraction Spike Experiment quant_prep_A Prepare Standard in Solvent (A) quant_start->quant_prep_A quant_prep_B Spike Blank Matrix Extract (B) quant_start->quant_prep_B quant_analyze Analyze Both Samples quant_prep_A->quant_analyze quant_prep_B->quant_analyze quant_calc Calculate Matrix Effect % ((B/A) * 100) quant_analyze->quant_calc quant_result Quantify Ion Suppression or Enhancement quant_calc->quant_result start Analytical Issue (Poor Reproducibility/Accuracy) start->qual_start start->quant_start

Caption: Workflow for identifying matrix effects.

Step 2: Mitigate Identified Matrix Effects

Once matrix effects are confirmed, several strategies can be employed for their reduction or compensation.

  • Logical Flow for Mitigation Strategies:

MatrixEffect_Mitigation cluster_prevention Prevention/Reduction cluster_compensation Compensation start Matrix Effect Confirmed sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Protein Precipitation) start->sample_prep Reduce Interferences chromatography Modify Chromatographic Conditions (e.g., Gradient, Column Chemistry) start->chromatography Separate Analyte from Matrix is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is Correct for Variability matrix_matched Prepare Matrix-Matched Calibrants start->matrix_matched Mimic Sample Matrix std_addition Employ Standard Addition Method start->std_addition Account for Sample-Specific Effects

References

Technical Support Center: Managing cis-Myrtanol Racemization During Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-Myrtanol. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the loss of stereochemical integrity during chemical modifications of this valuable chiral building block.

Troubleshooting Guides

Problem: Significant Loss of Optical Purity After a Reaction

Symptom: You start with enantiomerically pure (-)-cis-Myrtanol, but after your chemical modification and workup, chiral chromatography (HPLC or GC) reveals the presence of the undesired enantiomer, or polarimetry shows a substantial decrease in optical rotation.

This issue is typically traced back to the reaction conditions, which may be inadvertently promoting racemization. Below are guides to diagnose and solve the problem based on the nature of your reaction environment.

Scenario 1: Racemization Under Acidic Conditions

Common Causes & Solutions

Potential CauseDetailed ExplanationRecommended Solutions
Carbocation Intermediate Formation Strong acids can protonate the hydroxyl group of this compound, converting it into an excellent leaving group (H₂O). The departure of water generates a planar, achiral carbocation. Subsequent attack by a nucleophile can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture.1. Use Milder Acidic Reagents: Replace strong Brønsted acids (e.g., H₂SO₄, HCl) with milder alternatives like pyridinium (B92312) p-toluenesulfonate (PPTS) or certain Lewis acids that are less likely to facilitate carbocation formation. 2. Lower the Reaction Temperature: Conduct the experiment at the lowest feasible temperature to minimize the thermal energy that can drive the formation of the carbocation intermediate. 3. Ensure Anhydrous Conditions: The presence of water can promote Sₙ1-type reactions, which proceed through carbocations. Use thoroughly dried solvents and reagents.
Reversible Side Reactions Under acidic conditions, side reactions such as reversible etherification can occur, which may involve a carbocation intermediate, contributing to the loss of stereochemical integrity.1. Control Stoichiometry: Use precise molar equivalents of your reagents to minimize side reactions. 2. Choose Non-Nucleophilic Conditions: When possible, select solvents and counter-ions that are non-nucleophilic to reduce the likelihood of unwanted side reactions that could facilitate racemization.
Scenario 2: Racemization Under Basic Conditions

Common Causes & Solutions

Potential CauseDetailed ExplanationRecommended Solutions
Deprotonation-Reprotonation (in Derivatives) While this compound itself is not prone to direct racemization via this mechanism, its derivatives might be. If the alcohol is converted to a group like an ester or ketone where a stereocenter is alpha (α) to an acidic proton, a strong base can abstract this proton to form a planar, achiral enolate. Reprotonation will then lead to a racemic mixture.1. Select an Appropriate Base: Use non-nucleophilic and sterically hindered bases (e.g., DBU, 2,6-lutidine) to avoid deprotonation at sensitive positions. 2. Maintain Low Temperatures: Perform base-catalyzed reactions at low temperatures (e.g., -78 °C) to control basicity and minimize side reactions. 3. Use a Mild Basic Workup: During the workup phase, wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (B78521) (NaOH).
Elimination or Rearrangement Reactions If the hydroxyl group has been converted into a good leaving group (e.g., a tosylate), strong bases can promote elimination (E2) or rearrangement reactions. These pathways can sometimes proceed through intermediates that compromise the stereochemical integrity of the molecule.1. Optimize Reaction Conditions: Carefully screen the base, solvent, temperature, and reaction time to strongly favor the desired substitution pathway over competing side reactions. 2. Employ Protecting Groups: If the reaction permits, protect the hydroxyl group with a suitable protecting group before exposing the molecule to harsh basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue for this compound modifications? A1: Racemization is the conversion of an enantiomerically pure compound into an equal mixture of both enantiomers, rendering it optically inactive. The specific three-dimensional arrangement (stereochemistry) of this compound is often essential for its function, whether as a biologically active agent or as a chiral auxiliary in asymmetric synthesis. Losing this specific stereochemistry through racemization can lead to a dramatic decrease in product efficacy or the complete failure of a stereoselective reaction.

Q2: I need to activate the hydroxyl group by converting it to a tosylate. Is this step likely to cause racemization? A2: The tosylation of an alcohol itself does not typically cause racemization. The reaction occurs at the oxygen atom and does not break the carbon-oxygen bond of the stereocenter, thus proceeding with retention of configuration. However, the resulting cis-myrtanyl tosylate is now highly activated for nucleophilic substitution. The stereochemical outcome of any subsequent reaction depends entirely on the mechanism (e.g., Sₙ2 leads to inversion, while Sₙ1 leads to racemization).

Q3: What are the best methods to accurately monitor the enantiomeric purity of my compounds? A3: The most reliable and quantitative methods are chromatographic:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). Method development with a suitable chiral stationary phase is required.

  • Chiral Gas Chromatography (GC): An excellent alternative, especially for more volatile derivatives of this compound.

  • Polarimetry: Measures the optical rotation of a sample. While useful for a quick qualitative check, it is not a precise measure of enantiomeric purity as the value can be affected by the presence of other optically active impurities.

Q4: What are the key "best practices" for maintaining stereochemical integrity when working with this compound? A4:

  • Favor Mild Conditions: Always opt for the mildest possible reaction conditions (pH, temperature) that allow the desired transformation to proceed.

  • Ensure Anhydrous Reagents: Rigorously dry all solvents and reagents, particularly for acid-catalyzed reactions.

  • Prioritize Stereospecific Reactions: Design your synthetic route to utilize reactions with well-understood and predictable stereochemical outcomes (e.g., Sₙ2).

  • Perform Careful Workups: Quench reactions and wash organic layers with neutral or mild reagents, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Analyze Intermediates: In a multi-step synthesis, checking the enantiomeric purity at intermediate stages can help pinpoint where a potential loss of stereointegrity is occurring.

Data Presentation

Table 1: Illustrative Impact of Reaction Conditions on Enantiomeric Excess (ee) of a this compound Derivative

Disclaimer: This table is a hypothetical illustration based on general chemical principles. Specific experimental data on the racemization of this compound is limited in published literature.

EntryConditionTemperature (°C)Time (h)Starting ee (%)Final ee (%)
10.1 eq. p-TsOH in CH₂Cl₂254>9998
20.1 eq. p-TsOH in CH₂Cl₂604>9972
31.0 eq. H₂SO₄ in Dioxane254>9955
41.0 eq. H₂SO₄ in Dioxane804>99<5

Experimental Protocols

Protocol: Synthesis of (-)-cis-Myrtanyl Tosylate

This protocol details the conversion of the alcohol to a tosylate, a common intermediate for nucleophilic substitution, under conditions designed to preserve stereochemical integrity.

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve (-)-cis-Myrtanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (B128534) (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel to obtain pure (-)-cis-myrtanyl tosylate.

Visualizations

Racemization_Pathway cluster_chiral Chiral Starting Material cluster_conditions Racemizing Conditions cluster_intermediate Achiral Intermediate cluster_product Racemic Product Chiral_Myrtanol (-)-cis-Myrtanol Conditions Strong Acid (e.g., H+) High Temperature Chiral_Myrtanol->Conditions Protonation of -OH Carbocation Planar Carbocation (Achiral) Conditions->Carbocation Loss of H2O Racemic_Product Racemic Mixture (+/-)-cis-Myrtanol Derivative Carbocation->Racemic_Product Non-selective nucleophilic attack

Caption: Potential acid-catalyzed racemization pathway for this compound.

Troubleshooting_Flowchart Start Loss of Optical Purity Observed Condition_Check What were the reaction conditions? Start->Condition_Check Acidic Acidic Conditions Condition_Check->Acidic Acidic Basic Basic Conditions Condition_Check->Basic Basic Thermal High Temperature Condition_Check->Thermal Thermal Acid_Cause Potential Cause: Carbocation formation Acidic->Acid_Cause Base_Cause Potential Cause: Enolate formation (in derivatives) or side reactions Basic->Base_Cause Thermal_Cause Potential Cause: Provides activation energy for racemization pathways Thermal->Thermal_Cause Acid_Solution Solution: - Use milder acid - Lower temperature - Anhydrous conditions Acid_Cause->Acid_Solution Base_Solution Solution: - Use weaker/hindered base - Lower temperature - Careful workup (e.g., NaHCO3) Base_Cause->Base_Solution Thermal_Solution Solution: - Run reaction at the lowest  effective temperature Thermal_Cause->Thermal_Solution

Caption: A logical workflow for troubleshooting the racemization of this compound.

Technical Support Center: Stereoselective Reduction of Myrtenal to cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stereoselectivity of myrtenal (B1677600) reduction to cis-myrtanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing myrtenal to myrtanol (B1616370)?

A1: The most common methods for the reduction of myrtenal include:

  • Metal Hydride Reduction: Utilizing reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2]

  • Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A transfer hydrogenation reaction using an aluminum alkoxide catalyst and a sacrificial alcohol like isopropanol (B130326).

  • Biocatalysis: Using enzymes or whole-cell systems, such as non-conventional yeasts, which contain carbonyl reductases.

Q2: What is the primary challenge in the reduction of myrtenal to myrtanol?

A2: The primary challenge is controlling the stereoselectivity to preferentially form the desired this compound isomer over the trans-myrtanol isomer. The facial selectivity of the hydride attack on the aldehyde group, which is influenced by the steric hindrance of the bicyclic pinane (B1207555) framework, determines the stereochemical outcome.

Q3: Which factors generally influence the cis/trans selectivity of the reduction?

A3: Several factors can influence the diastereoselectivity of the reduction:

  • Steric Bulk of the Reducing Agent: Bulkier reducing agents tend to favor attack from the less sterically hindered face of the myrtenal molecule.

  • Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

  • Catalyst (for catalytic hydrogenation): The nature of the catalyst and its support can affect the adsorption geometry of myrtenal on the catalyst surface.

  • Presence of Lewis Acids: In some cases, the addition of a Lewis acid can chelate to the carbonyl oxygen, influencing the trajectory of the nucleophilic attack.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereoselective reduction of myrtenal.

Issue Potential Cause Troubleshooting Steps
Low cis-selectivity (high proportion of trans-myrtanol) The reducing agent is not sterically hindered enough to favor attack from the desired face.Consider using a bulkier reducing agent. For example, if using NaBH₄, you might switch to a more sterically demanding borohydride reagent.
The reaction temperature is too high, leading to reduced selectivity.Perform the reaction at a lower temperature. For many reductions, cooling to 0 °C or -78 °C can significantly improve diastereoselectivity.
The chosen method is inherently not highly selective for the cis isomer.Evaluate alternative reduction methods. For instance, the Meerwein-Ponndorf-Verley reduction can offer different selectivity compared to metal hydrides.
Incomplete Reaction The reducing agent has decomposed or is not active enough.Ensure the reducing agent is fresh and handled under appropriate anhydrous conditions, especially for moisture-sensitive reagents like LiAlH₄. Consider increasing the molar equivalents of the reducing agent.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, keeping in mind the potential impact on selectivity.
For catalytic hydrogenation, the catalyst may be poisoned or inactive.Use fresh catalyst and ensure the hydrogen gas and solvent are of high purity. Catalyst poisons can inhibit the reaction.
Formation of Side Products Over-reduction of other functional groups (if present).Choose a milder reducing agent. For example, NaBH₄ is less reactive than LiAlH₄ and will not reduce esters or carboxylic acids.
Rearrangement of the pinane skeleton.This can be promoted by acidic or harsh reaction conditions. Ensure the workup is performed under neutral or mildly basic conditions if rearrangements are observed.

Comparative Data of Reduction Methods

The following table summarizes the reported stereoselectivity for different methods of myrtenal reduction. Note that results can vary based on specific reaction conditions.

Reduction Method Reducing Agent/Catalyst Solvent Temperature cis:trans Ratio Yield (%) Reference
Meerwein-Ponndorf-VerleyAl₂O₃Isopropanol/CO₂ (supercritical)465 KMyrtenol was the main product, with 7% Myrtanol formed. Specific cis/trans ratio not detailed.-[3]
Catalytic HydrogenationPd/CMild Conditions---[1]
Metal Hydride ReductionSodium Borohydride (NaBH₄)Methanol or EthanolRoom Temperature--[1]
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF---[1]

Detailed Experimental Protocols

Meerwein-Ponndorf-Verley (MPV) Reduction of Myrtenal (General Procedure)

The MPV reduction is a reversible reaction where an alcohol is formed from a ketone or aldehyde using an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol.

Materials:

  • Myrtenal

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene (B28343) (optional, for azeotropic removal of acetone)

  • Apparatus for distillation

Procedure:

  • In a round-bottom flask equipped with a distillation head, dissolve myrtenal in a minimal amount of anhydrous toluene (if used).

  • Add a stoichiometric excess of anhydrous isopropanol.

  • Add the aluminum isopropoxide catalyst (typically 0.2-1.0 equivalents).

  • Heat the mixture to gently reflux. The acetone (B3395972) formed during the reaction has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC until the myrtenal is consumed.

  • Upon completion, cool the reaction mixture and hydrolyze the aluminum salts by the slow addition of dilute acid or a saturated aqueous solution of Rochelle's salt.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting myrtanol by distillation or column chromatography.

Visualizations

Experimental Workflow for Optimizing Stereoselectivity

Caption: Workflow for optimizing the stereoselective reduction of myrtenal.

Proposed Mechanism of Hydride Reduction of Myrtenal

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products myrtenal Myrtenal ts Hydride Attack on Carbonyl myrtenal->ts less hindered face attack myrtenal->ts more hindered face attack hydride [H]⁻ (from reducing agent) hydride->ts cis_myrtanol This compound ts->cis_myrtanol Major Product (ideally) trans_myrtanol trans-Myrtanol ts->trans_myrtanol Minor Product

Caption: Facial selectivity in the hydride reduction of myrtenal.

References

Troubleshooting poor signal-to-noise ratio for cis-Myrtanol in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios in NMR experiments involving cis-Myrtanol.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal-to-noise ratio in the 1H NMR spectrum of my this compound sample. What are the most common causes?

A weak or noisy 1H NMR spectrum for a small molecule like this compound can stem from several factors. The most common issues are related to sample preparation, the experimental parameters used for data acquisition, and the inherent properties of the molecule itself.[1] Key areas to investigate include sample concentration, solvent choice, and the proper tuning and shimming of the spectrometer.[2]

Q2: How critical is the sample concentration for obtaining a good NMR signal for this compound?

Sample concentration is directly proportional to the signal-to-noise ratio (SNR) in an NMR experiment.[1] A dilute sample will inherently produce a weaker signal. For routine 1H NMR of small molecules, a concentration of 1-10 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.[3] For the less sensitive 13C NMR, a more concentrated sample is often necessary to achieve an adequate signal in a reasonable timeframe.[4]

Q3: Can the choice of deuterated solvent affect the signal intensity of this compound?

Yes, the solvent choice is critical. This compound must be fully dissolved to yield sharp and intense NMR signals.[1] If the compound is not completely soluble, the sample will be non-homogenous, leading to broad and weak peaks.[1] Chloroform-d (CDCl3) is a commonly used solvent for terpene-like molecules.[1] However, if solubility is an issue, exploring other solvents such as benzene-d6, acetone-d6, or dimethyl sulfoxide-d6 (DMSO-d6) may be beneficial.[1]

Q4: My baseline is noisy. How can I improve it?

A noisy baseline can be caused by several factors, including poor magnetic field homogeneity (shimming), low sample concentration, or issues with the NMR spectrometer itself.[1][5] Re-shimming the magnet, either automatically or manually, can significantly improve spectral quality.[1] Increasing the number of scans is also a direct way to improve the signal-to-noise ratio, as the SNR increases with the square root of the number of scans.[1][4]

Q5: What role does the relaxation delay (d1) play in improving the signal-to-noise ratio?

The relaxation delay (d1) is the time allowed for the nuclei to return to their equilibrium state between pulses. A longer delay allows for more complete relaxation, which can result in a stronger signal.[4] For quantitative 13C NMR, a long relaxation delay is essential.[4] However, for routine qualitative spectra, a shorter delay combined with a smaller flip angle can be more efficient in terms of time.[4]

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise in 1H NMR of this compound

This guide provides a step-by-step approach to troubleshooting a poor signal-to-noise ratio in a 1H NMR spectrum of this compound.

Step 1: Verify Sample Preparation

  • Concentration Check: Ensure an adequate amount of this compound is dissolved. For a standard 5 mm NMR tube, aim for a concentration that maximizes the amount of analyte while ensuring complete dissolution.[1]

  • Solubility Inspection: Visually inspect the NMR tube for any precipitate or cloudiness.[1] If the sample is not fully dissolved, this will lead to peak broadening and reduced signal intensity.[1] Consider using a different deuterated solvent if solubility is an issue.

  • Solvent Volume: Use the correct amount of solvent. For a 5 mm NMR tube, a solvent volume of 0.5 to 0.7 mL is typical.[4] Excess solvent will dilute the sample.[4]

  • Sample Purity: Impurities can introduce noise and interfere with the signal of interest. Ensure the sample is as pure as possible.

Step 2: Optimize Spectrometer Parameters

  • Shimming: Poor shimming is a frequent cause of broad and distorted peaks, which can appear as low intensity.[1] Perform automatic or manual shimming to optimize the magnetic field homogeneity.[2]

  • Tuning and Matching: Ensure the probe is correctly tuned and matched for the 1H frequency. A poorly tuned probe will result in a weaker signal.[2]

  • Number of Scans (ns): The signal-to-noise ratio improves with the square root of the number of scans.[1] Doubling the number of scans will increase the SNR by a factor of approximately 1.4.[1]

  • Pulse Width (p1): A 90° pulse angle will provide the maximum signal for a single scan.[1] Ensure the pulse width is correctly calibrated.

Step 3: Data Processing

  • Apodization: Applying a window function (e.g., exponential multiplication) before Fourier transformation can improve the signal-to-noise ratio, although this may come at the cost of resolution.

  • Baseline Correction: A proper baseline correction can make weak signals more apparent.

Guide 2: Low Sensitivity in 13C NMR of this compound

Low signal-to-noise is a common challenge in 13C NMR due to the low natural abundance of the 13C isotope.[4]

Step 1: Enhance Sample Concentration

  • The most direct way to improve the signal in 13C NMR is to increase the sample concentration as much as solubility allows.[4]

Step 2: Adjust Acquisition Parameters

  • Number of Scans (ns): A significantly higher number of scans is typically required for 13C NMR compared to 1H NMR.[4]

  • Pulse Width (Flip Angle): For routine 13C spectra, a smaller flip angle (e.g., 30-45°) is often used in conjunction with a shorter relaxation delay to increase the number of scans in a given time, which is particularly beneficial for carbons with long relaxation times like quaternary carbons.[4]

  • Relaxation Delay (d1): Ensure the relaxation delay is adequate. While a longer delay improves the signal per scan, a shorter delay allows for more scans in a given time. The optimal value depends on the relaxation times of the carbons in this compound.[4]

  • Decoupling: Ensure proton decoupling is on to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

Data Presentation

Table 1: Recommended Sample Preparation Parameters for this compound NMR

Parameter1H NMR13C NMR
Concentration 1-10 mg10-50 mg
Solvent Volume (5 mm tube) 0.5 - 0.7 mL0.5 - 0.7 mL
Recommended Solvents CDCl3, C6D6, Acetone-d6CDCl3, C6D6, Acetone-d6

Table 2: Key Acquisition Parameters for Optimizing Signal-to-Noise

ParameterTypical Starting ValueOptimization Strategy for Low S/N
Number of Scans (ns) 1H: 8-16, 13C: 128-1024Increase (S/N ∝ √ns)
Pulse Width (p1) Calibrated 90° (1H), 30-45° (13C)Ensure accurate calibration for 90° pulse (1H)
Relaxation Delay (d1) 1-2 sIncrease for potentially better signal per scan
Acquisition Time (at) 1-3 sLonger acquisition time can improve resolution

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation and Acquisition for this compound
  • Sample Preparation:

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl3.

    • Tune and match the probe for the 1H frequency.[2]

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]

  • Data Acquisition (Example for a 400 MHz spectrometer):

    • ns (number of scans): 16

    • d1 (relaxation delay): 2 s[1]

    • p1 (pulse width): Calibrated 90° pulse (e.g., 10 µs)[1]

    • sw (spectral width): 12 ppm

    • at (acquisition time): 2.5 s

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Apply baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_processing Data Processing cluster_end Result start Poor S/N for this compound check_conc Check Concentration (1-10 mg for 1H, 10-50 mg for 13C) start->check_conc check_sol Verify Solubility (No precipitate) check_conc->check_sol Concentration OK end_node Improved S/N Spectrum check_conc->end_node Dilute Sample check_vol Correct Solvent Volume? (0.5-0.7 mL) check_sol->check_vol Soluble check_sol->end_node Insoluble shim Re-shim Magnet check_vol->shim Sample Prep OK tune Tune and Match Probe shim->tune inc_scans Increase Number of Scans tune->inc_scans opt_pulse Optimize Pulse Width inc_scans->opt_pulse apodization Apply Apodization opt_pulse->apodization Acquisition Optimized baseline Baseline Correction apodization->baseline baseline->end_node Processing Complete

Caption: Troubleshooting workflow for poor signal-to-noise ratio in NMR.

Logical_Relationships cluster_factors Primary Factors Affecting S/N cluster_sample_details Sample Details cluster_acquisition_details Acquisition Details cluster_processing_details Processing Details Sample Sample Preparation Concentration Concentration Sample->Concentration Solubility Solubility Sample->Solubility Purity Purity Sample->Purity Acquisition Acquisition Parameters NumScans Number of Scans Acquisition->NumScans PulseWidth Pulse Width Acquisition->PulseWidth RelaxDelay Relaxation Delay Acquisition->RelaxDelay Shimming Shimming Acquisition->Shimming Processing Data Processing Apodization Apodization Processing->Apodization Baseline Baseline Correction Processing->Baseline

Caption: Key factors influencing NMR signal-to-noise ratio.

References

Technical Support Center: Optimal HPLC Separation of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of cis-Myrtanol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound separation?

A1: For the chiral separation of this compound enantiomers, a normal-phase method using a chiral stationary phase (CSP) is recommended as a starting point. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for separating a wide range of chiral compounds, including monoterpene alcohols.[1] Based on successful separations of similar monoterpenoids, initial screening with columns like Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is advised.[1][2]

Q2: What mobile phase composition is typically used for the chiral separation of terpene alcohols like this compound?

A2: A mobile phase consisting of a non-polar solvent with a small amount of an alcohol modifier is generally effective. A common starting mobile phase is a mixture of n-hexane and an alcohol such as 2-propanol or ethanol.[1] The ratio of hexane (B92381) to alcohol is a critical parameter for optimizing the separation and should be systematically varied to achieve baseline resolution.

Q3: Is reversed-phase HPLC a viable option for this compound analysis?

A3: While reversed-phase HPLC is a common technique, it may not be the optimal choice for the primary separation of this compound from its isomers, especially enantiomers. However, it can be useful for separating this compound from other, more polar or less polar, components in a complex mixture. For separating non-functionalized terpenes, which are highly non-polar, solubility in typical reversed-phase solvents like methanol (B129727) or acetonitrile (B52724) can be a significant challenge.

Q4: What are the key parameters to optimize for improving the resolution between this compound isomers?

A4: To improve resolution, consider the following:

  • Mobile Phase Composition: Adjust the ratio of the non-polar solvent to the alcohol modifier. A lower percentage of the alcohol modifier will generally increase retention and may improve resolution, but it will also increase the run time.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, but be mindful of peak broadening and longer analysis times.

  • Column Temperature: Temperature can influence selectivity. It is advisable to maintain a stable column temperature using a column oven.[3]

  • Chiral Stationary Phase: If adequate separation is not achieved on one type of chiral column (e.g., cellulose-based), screening a different type (e.g., amylose-based) is recommended as they can offer different selectivities.[2]

Q5: How should I prepare a sample of this compound for HPLC analysis?

A5: The sample should be dissolved in a solvent that is compatible with the mobile phase. For normal-phase chromatography, dissolving the sample in the mobile phase itself is ideal. If the sample is not readily soluble, a slightly stronger, miscible solvent can be used, but the injection volume should be kept small to minimize peak distortion. Ensure the sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Use of a sample solvent stronger than the mobile phase.- Add a small amount of a competitive agent to the mobile phase (e.g., a slightly more polar alcohol).- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Decrease the amount of sample injected.- Prepare the sample in the mobile phase.
Split Peaks - Clogged inlet frit.- Column void or channeling.- Sample solvent/mobile phase immiscibility.- Reverse-flush the column (if permissible by the manufacturer).- Replace the column.- Ensure the sample solvent is fully miscible with the mobile phase.
Broad Peaks - Low column efficiency.- High dead volume in the system.- Slow detector response.- Ensure the column is properly packed and equilibrated.- Use tubing with a smaller internal diameter and minimize its length.- Adjust detector settings.
Retention Time Variability
Problem Possible Causes Solutions
Drifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column not fully equilibrated.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before starting the analysis.
Sudden Changes in Retention Time - Leak in the system.- Air bubbles in the pump or detector.- Change in flow rate.- Check all fittings for leaks.- Degas the mobile phase and purge the pump and detector.- Verify the pump flow rate.
Resolution Issues
Problem Possible Causes Solutions
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate column choice.- Column deterioration.- Optimize the mobile phase by adjusting the solvent ratio.- Screen different chiral stationary phases.- Replace the column with a new one of the same type.
Loss of Resolution Over Time - Column contamination.- Degradation of the stationary phase.- Implement a column washing procedure.- Replace the column.

Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation of this compound

This protocol outlines the initial steps for developing a chiral HPLC method for this compound.

1. Materials and Reagents:

  • This compound standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade) or Ethanol (HPLC grade)

  • Chiral HPLC columns (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm; Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

3. Chromatographic Conditions (Starting Point):

Parameter Condition 1 Condition 2
Column Chiralcel® OD-HChiralpak® AD-H
Mobile Phase n-Hexane : 2-Propanol (98:2, v/v)n-Hexane : Ethanol (95:5, v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 - 10 µL5 - 10 µL

4. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Prepare a standard solution of this compound in the mobile phase (e.g., 0.1 mg/mL).

  • Inject the standard solution and record the chromatogram.

  • Evaluate the separation based on the resolution of the enantiomeric peaks.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is crucial for reproducible results.

1. New Column Conditioning:

  • Before first use, flush the new column with the storage solvent (as indicated by the manufacturer) at a low flow rate (e.g., 0.2 mL/min) for 10-15 minutes.

  • Gradually increase the flow rate to the intended analytical flow rate.

  • If switching to an immiscible mobile phase, use an intermediate solvent (e.g., isopropanol) to flush the column before introducing the new mobile phase.

  • Equilibrate the column with the analytical mobile phase for at least 30-60 minutes, or until the baseline and pressure are stable.

2. Daily Equilibration:

  • Before starting a sequence of analyses, equilibrate the column with the mobile phase for at least 20-30 minutes.

  • Perform one or two blank injections (injecting the mobile phase) to ensure a clean baseline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase, Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., n-Hexane:IPA) ColumnEquilibration Column Equilibration (Stable Baseline) MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration & Analysis (Resolution, Tailing Factor) Chromatogram->PeakIntegration Optimization Method Optimization? (Adjust Mobile Phase, Flow Rate) PeakIntegration->Optimization Optimization->MobilePhasePrep Iterate

Caption: Workflow for HPLC method development for this compound separation.

Troubleshooting_Logic Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Variation? PeakShape->RetentionTime No CheckOverload Check for Column Overload (Reduce Concentration) PeakShape->CheckOverload Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckMobilePhase Check Mobile Phase (Composition, Degassing) RetentionTime->CheckMobilePhase Yes OptimizeMethod Optimize Mobile Phase & Flow Rate Resolution->OptimizeMethod Yes End Problem Resolved/Identified Resolution->End No CheckSolvent Check Sample Solvent CheckOverload->CheckSolvent CheckColumnIntegrity Check Column Integrity (Frit, Void) CheckSolvent->CheckColumnIntegrity CheckColumnIntegrity->End CheckTemperature Check Column Temperature CheckMobilePhase->CheckTemperature CheckLeaks Check for System Leaks CheckTemperature->CheckLeaks CheckLeaks->End TryNewColumn Screen Different Chiral Columns OptimizeMethod->TryNewColumn TryNewColumn->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Minimizing solvent impurities in cis-Myrtanol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities during the purification of cis-Myrtanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional vacuum distillation and chromatography. Recrystallization can also be employed, particularly for removing non-volatile impurities, though specific solvent systems are not widely reported and may require development.

Q2: Which solvents are suitable for processing this compound?

A2: this compound, a monoterpene alcohol, is soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. It has limited solubility in water. For extractions, ethers like diethyl ether are commonly used.

Q3: What are the typical impurities found in crude this compound synthesized from β-pinene?

A3: Crude this compound synthesized via hydroboration-oxidation of β-pinene may contain unreacted β-pinene, the diastereomer trans-Myrtanol, and oxidation byproducts like myrtanal or nopinone.[1][2] Solvents used in the synthesis and workup (e.g., pentane, ether, ethanol) are also potential impurities.

Q4: How can I detect and quantify residual solvent impurities in my purified this compound?

A4: Gas chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the standard method for analyzing residual solvents and other volatile impurities in this compound. Headspace sampling is often preferred for accurate quantification of volatile organic compounds.

Q5: Is there a recommended GC column for analyzing this compound purity?

A5: Yes, polar capillary columns are well-suited for separating this compound from its isomers and other impurities. Columns with phases like DB-Wax or HP-Innowax are effective.[3] Non-polar columns such as those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS) can also be used.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solubility is too high.Use a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system where the anti-solvent is added slowly at a slightly lower temperature.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Reduce the initial volume of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Impure Crystals Crystallization occurred too rapidly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities within the crystal lattice.
Chromatography & Distillation Issues
Problem Possible Cause Solution
Co-elution of Impurities (Chromatography) The chosen stationary phase and mobile phase do not provide adequate separation.Optimize the solvent gradient. If using normal phase silica, consider reverse-phase chromatography. For challenging separations, a more specialized column may be necessary.
Poor Separation of Diastereomers (Distillation) The boiling points of cis- and trans-Myrtanol are very close.Use a longer fractionating column or a spinning band distillation apparatus to increase the number of theoretical plates.[4]
Thermal Degradation This compound or other terpenoids may be sensitive to high temperatures during distillation.Perform the distillation under vacuum to lower the boiling point. Ensure the heating mantle temperature is carefully controlled.
Solvent Peaks Overlap with Product (GC Analysis) The GC method is not optimized for the specific solvent impurities present.Adjust the temperature program of the GC method. Select a column with a different polarity that provides better separation of the solvent from the analyte peak.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Purity Achieved (Typical) Common Impurities Removed Potential Solvent Residues
Fractional Vacuum Distillation >98%Unreacted β-pinene, lower boiling point byproductsNone (if performed correctly)
Silica Gel Chromatography >99%trans-Myrtanol, polar byproductsEluent solvents (e.g., hexane, ethyl acetate)
Recrystallization >99.5%Non-volatile impurities, some isomeric impuritiesRecrystallization solvents (e.g., ethanol, acetone)

Table 2: GC Parameters for this compound Purity Analysis

Parameter Method 1 (Polar Column) [3]Method 2 (Non-Polar Column) [3]
Column DB-Wax (60 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Inlet Temperature 250°C250°C
Split Ratio 50:150:1
Oven Program 40°C (2 min), then 2°C/min to 200°C60°C (0 min), then 3°C/min to 230°C
Detector FID at 250°CMS (scan range 35-350 amu)

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is adapted from a documented synthesis of (-)-cis-myrtanol (B1587932) and is suitable for purifying the product from a reaction mixture.[5]

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound oil. Add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents, unreacted starting materials) that distill at a lower temperature.

  • Product Distillation: Increase the temperature to distill the this compound. The boiling point will depend on the pressure. For example, at ~15 mmHg, this compound has a boiling point of approximately 68-69°C.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Protocol 2: Analysis of Residual Solvents by Headspace GC-FID

This is a general protocol for the quantification of residual solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of purified this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analysis. Seal the vial with a septum and cap.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the potential solvent impurities (e.g., pentane, diethyl ether, ethanol) in the same solvent used for the sample.

  • GC-Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Analysis: Use an appropriate GC method, such as one of the methods outlined in Table 2, to separate and detect the solvent impurities.

  • Quantification: Integrate the peak areas of the solvent impurities in the sample chromatogram and determine their concentrations by comparing them to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Quality Control start Crude this compound (from β-pinene) workup Aqueous Workup & Ether Extraction start->workup dry Drying over Na2SO4 workup->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate distillation Fractional Vacuum Distillation concentrate->distillation Crude Oil gc_ms GC-MS/FID Analysis (Purity & Residual Solvents) distillation->gc_ms Purified Fractions final_product Purified this compound (>98%) gc_ms->final_product Meets Specification troubleshooting_recrystallization start Attempting Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol1 Use lower boiling point solvent oiling_out->sol1 Yes sol2 Use solvent/ anti-solvent pair oiling_out->sol2 Yes impure_crystals Crystals Impure? no_crystals->impure_crystals No sol3 Concentrate solution (evaporate solvent) no_crystals->sol3 Yes sol4 Scratch flask/ Add seed crystal no_crystals->sol4 Yes success Pure Crystals Obtained impure_crystals->success No sol5 Cool solution slowly impure_crystals->sol5 Yes sol6 Re-dissolve and cool slowly impure_crystals->sol6 Yes sol1->start sol2->start sol3->start sol4->start sol5->start sol6->start

References

Validation & Comparative

Validating the Structure of cis-Myrtanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of small molecules is a critical step in chemical analysis and drug discovery. This guide provides a comprehensive comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of the monoterpenoid cis-Myrtanol. We present supporting experimental data, detailed methodologies, and a logical workflow to demonstrate the power of these techniques in confirming molecular architecture.

The Structure of this compound

This compound (C₁₀H₁₈O) is a bicyclic monoterpenoid alcohol. Its structure, characterized by a bicyclo[3.1.1]heptane framework with a hydroxymethyl group and two methyl groups, presents a valuable case study for structural analysis by 2D NMR. The key to confirming this structure lies in establishing the connectivity between its various protons and carbons.

Comparative Analysis of 2D NMR Data

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete structural assignment of this compound. The table below summarizes the assigned chemical shifts, which are then used to interpret the correlations observed in the 2D spectra.

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityKey 2D Correlations
141.21.95mCOSY: H-2, H-5, H-7; HMBC: C-2, C-5, C-6, C-7, C-8, C-9
241.82.10mCOSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-10
328.01.90mCOSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5
423.52.25 (a), 0.95 (b)mCOSY: H-3, H-5; HMBC: C-2, C-3, C-5, C-6
543.52.40mCOSY: H-1, H-4, H-7; HMBC: C-1, C-3, C-4, C-6, C-7
638.5--HMBC: H-1, H-5, H-7, H-8, H-9
726.51.85 (a), 1.15 (b)mCOSY: H-1, H-5; HMBC: C-1, C-5, C-6, C-8, C-9
826.21.22sHMBC: C-1, C-6, C-7, C-9
921.51.08sHMBC: C-1, C-6, C-7, C-8
1066.03.55mCOSY: H-2; HMBC: C-1, C-2, C-3

Experimental Workflow for Structural Validation

The following workflow outlines the logical progression of experiments to validate the structure of this compound.

G Experimental Workflow for this compound Structure Validation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1 ¹H NMR C13 ¹³C NMR & DEPT H1->C13 Initial Proton Count & Chemical Environments COSY COSY (¹H-¹H Correlations) C13->COSY Carbon Count & Types (CH, CH₂, CH₃) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Proton Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Direct C-H Attachments Structure Final Structure Validation HMBC->Structure Connectivity of Fragments

Caption: A logical workflow for validating the structure of this compound using a combination of 1D and 2D NMR techniques.

Detailed Experimental Protocols

The following are representative experimental protocols for the acquisition of 2D NMR data for a monoterpenoid like this compound on a 500 MHz NMR spectrometer.

COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin coupling correlations, revealing which protons are adjacent to each other.

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans (ns): 8

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 2.0 s

Expected Correlations for this compound: The COSY spectrum will show correlations between protons on adjacent carbons. For instance, H-2 will show correlations to the protons on C-1 and C-3. The protons of the hydroxymethyl group (H-10) will show a correlation to H-2.

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons (¹H) and their attached carbons (¹³C).

  • Pulse Program: hsqcedetgpsp

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 160 ppm

  • Number of Scans (ns): 16

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 2.0 s

  • ¹J(C,H) Coupling Constant: 145 Hz

Expected Correlations for this compound: Each protonated carbon will show a correlation to its directly attached proton(s). For example, the carbon at 66.0 ppm (C-10) will show a cross-peak with the protons at 3.55 ppm (H-10). This experiment is crucial for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons (¹H) and carbons (¹³C).

  • Pulse Program: hmbcgplpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Scans (ns): 32

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 2.0 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

Expected Correlations for this compound: The HMBC spectrum is key to connecting the different spin systems identified by COSY and assigning quaternary carbons. For example, the singlet protons of the methyl groups (H-8 and H-9) will show correlations to the quaternary carbon C-6, as well as to C-1 and C-7, confirming their position on the bicyclic ring. The protons of the hydroxymethyl group (H-10) will show correlations to C-1, C-2, and C-3, definitively placing this functional group at the C-2 position.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and reliable method for the complete structural validation of this compound. By systematically analyzing the through-bond correlations, researchers can unequivocally piece together the molecular framework, confirming the connectivity and substitution pattern of the molecule. This guide provides a clear framework and representative data to assist scientists in applying these powerful analytical tools in their own research and development endeavors.

A Comparative Analysis of the Biological Activities of cis-Myrtanol and trans-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cis-Myrtanol and trans-Myrtanol, two stereoisomers of a bicyclic monoterpenoid alcohol found in various essential oils. While both isomers exhibit a range of biological effects, their distinct spatial arrangements can lead to differences in their potency and mechanisms of action. This document summarizes the available experimental data on their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties, providing a resource for researchers in pharmacology and drug discovery.

Data Presentation: A Comparative Overview

Direct comparative studies for all biological activities of cis- and trans-Myrtanol are limited in the existing scientific literature. The following tables summarize the available quantitative and qualitative data.

Table 1: Comparative Antifungal Activity of Myrtanol Isomers

IsomerFungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Source
This compoundCandida albicans (clinical)47 - 187.5[1]
Aspergillus niger (clinical)187.5 - 375[1]
trans-MyrtanolCandida albicans (clinical)187.5[1]
Aspergillus niger (clinical)375[1]

Note: A study on the antifungal activity of pinane (B1207555) alcohols and acids indicated that the alcohols themselves, including cis- and trans-myrtanols, had the greatest activities, with a suggestion of greater efficacy for the cis-isomers over the trans-isomers.[1]

Table 2: Antibacterial Activity of Myrtanol Isomers

IsomerBacterial StrainActivitySource
(-)-cis-MyrtanolStaphylococcus aureusAntimicrobial properties observed.[2]
Escherichia coliAntimicrobial properties observed.[2]
Harmful intestinal bacteria (e.g., Bifidobacterium bifidum)Effective antibacterial activity.[3]
(-)-trans-MyrtanolHarmful intestinal bacteriaPotent antibacterial activity.

Table 3: Other Reported Biological Activities

IsomerBiological ActivityObservationsSource
(-)-cis-MyrtanolAnti-inflammatoryPreliminary studies suggest potential anti-inflammatory effects.[2]
AntioxidantEthanol (B145695) extracts containing (-)-cis-Myrtanol demonstrated high antioxidant activity (DPPH IC50 of 2.5234 µg/mL).[2]
(-)-trans-MyrtanolAcaricidalExhibits mite-killing activity.

Note: The antioxidant data for (-)-cis-Myrtanol is from an ethanol extract, and therefore may not solely represent the activity of the isolated compound. Direct comparative studies on the anti-inflammatory and antioxidant activities of the pure isomers are needed.

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the biological evaluation of cis- and trans-Myrtanol are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_iso Prepare stock solutions of cis- and trans-Myrtanol serial_dilution Perform serial dilutions of Myrtanol isomers in a 96-well plate prep_iso->serial_dilution prep_media Prepare sterile microbial growth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate the plate at optimal temperature and time add_inoculum->incubate visual_obs Visually observe for turbidity (microbial growth) incubate->visual_obs read_absorbance Measure absorbance using a microplate reader incubate->read_absorbance determine_mic Determine MIC as the lowest concentration with no visible growth visual_obs->determine_mic read_absorbance->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation of Materials:

    • Prepare stock solutions of cis- and trans-Myrtanol in a suitable solvent (e.g., DMSO).

    • Sterilize microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Myrtanol isomers in the growth medium.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][10][11][12][13]

Signaling Pathway for DPPH Radical Scavenging

DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H accepts H• Myrtanol Myrtanol (Antioxidant) H_atom H• Myrtanol->H_atom donates

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare various concentrations of cis- and trans-Myrtanol and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • Add a specific volume of the test sample or standard to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Experimental Workflow for Carrageenan-Induced Paw Edema

cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement animal_groups Divide animals (e.g., rats) into control and test groups administer_compounds Administer vehicle, this compound, trans-Myrtanol, or standard drug (e.g., indomethacin) animal_groups->administer_compounds measure_baseline Measure baseline paw volume administer_compounds->measure_baseline inject_carrageenan Inject carrageenan into the subplantar region of the paw measure_baseline->inject_carrageenan measure_edema Measure paw volume at specific time intervals (e.g., 1, 2, 3, 4 hours) inject_carrageenan->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animal Preparation:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice), fasted overnight with free access to water.

    • Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for cis- and trans-Myrtanol at various doses.

  • Drug Administration and Induction of Edema:

    • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23][24]

Principle of the MTT Assay

MTT MTT (Yellow, water-soluble) Live_Cell Live Cell with active Mitochondrial Dehydrogenases MTT->Live_Cell is reduced by Formazan (B1609692) Formazan (Purple, insoluble) Live_Cell->Formazan to form Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization is dissolved by Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: The principle of the MTT assay for cell viability.

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of cis- and trans-Myrtanol for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Conclusion

The available evidence suggests that both cis- and trans-Myrtanol possess a range of interesting biological activities. Notably, comparative studies on their antifungal effects indicate that the cis-isomer may be more potent. Both isomers have demonstrated antibacterial properties, although a direct quantitative comparison is lacking. Preliminary data also point towards potential anti-inflammatory and antioxidant activities for this compound.

However, a significant research gap exists regarding the direct comparison of these isomers across a broad spectrum of biological assays. Future studies employing the standardized protocols outlined in this guide are warranted to fully elucidate the differential therapeutic potential of cis- and trans-Myrtanol. Such research will be invaluable for guiding the development of new therapeutic agents from these natural compounds.

References

Confirming Enantiomeric Purity of cis-Myrtanol: A Comparative Guide to Polarimetry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like cis-Myrtanol is a critical parameter influencing biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of polarimetry with chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the determination of the enantiomeric purity of this compound. Detailed experimental protocols and comparative data are presented to facilitate the selection of the most appropriate analytical method.

The ability to accurately quantify the enantiomeric excess (e.e.) of a chiral compound is paramount in various scientific disciplines. While polarimetry offers a traditional and accessible method for this purpose, modern chromatographic techniques such as chiral GC and HPLC often provide higher accuracy and precision. This guide explores the principles, protocols, and comparative performance of these methods in the context of this compound analysis.

Comparison of Analytical Methodologies

The selection of an analytical technique for determining the enantiomeric purity of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. While polarimetry is a straightforward method, it is generally less precise than chromatographic techniques.[1] Chiral GC and HPLC, on the other hand, offer direct separation of enantiomers, allowing for more accurate quantification.[2][3]

Parameter Polarimetry Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the rotation of plane-polarized light by a chiral sample.[4]Separates volatile enantiomers based on their differential interactions with a chiral stationary phase.[5]Separates enantiomers in solution based on their differential interactions with a chiral stationary phase.[3]
Sample Requirement Relatively high concentration and purity required.[6]Volatile sample or one that can be derivatized to be volatile.Sample must be soluble in the mobile phase.
Instrumentation PolarimeterGas Chromatograph with a chiral column and Flame Ionization Detector (FID)HPLC system with a chiral column and UV or other suitable detector
Key Advantages Simple, rapid, and non-destructive.High resolution and sensitivity.Broad applicability to a wide range of compounds; various chiral stationary phases available.[6]
Key Limitations Less accurate for low enantiomeric excess; dependent on the accuracy of the specific rotation of the pure enantiomer.[1]Limited to thermally stable and volatile compounds; derivatization may be required.Method development can be complex and time-consuming.[6]
Specific Rotation of this compound (+) enantiomer: +19.5° (c=1, ethanol); (-) enantiomer: -19.5° (c=1, ethanol)Not ApplicableNot Applicable

Experimental Protocols

Polarimetry

This protocol outlines the determination of the enantiomeric excess of a sample of this compound using polarimetry.

Instrumentation:

  • Polarimeter (e.g., equipped with a sodium D-line lamp, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Preparation: Accurately weigh approximately 100 mg of enantiomerically pure (+)-cis-Myrtanol or (-)-cis-Myrtanol and dissolve it in ethanol (B145695) in a 10 mL volumetric flask. This will be your standard solution of known concentration (approximately 1 g/100 mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be analyzed in ethanol at a concentration as close as possible to the standard solution.

  • Measurement:

    • Calibrate the polarimeter with the blank solvent (ethanol).

    • Rinse the polarimeter cell with the standard solution and then fill the cell, ensuring no air bubbles are present.

    • Measure the optical rotation of the standard solution and record the value.

    • Rinse the polarimeter cell with the sample solution and then fill the cell.

    • Measure the optical rotation of the sample solution and record the value.

  • Calculation of Enantiomeric Excess (e.e.):

    • Calculate the specific rotation of your sample using the formula: [α] = α / (l × c) where: [α] is the specific rotation α is the observed rotation l is the path length in decimeters (1 dm) c is the concentration in g/mL

    • Calculate the enantiomeric excess using the formula: e.e. (%) = ([α]sample / [α]pure enantiomer) × 100

Chiral Gas Chromatography (GC)

This protocol provides a starting point for the chiral separation of this compound enantiomers by GC. Optimization may be required.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as HP-chiral-20B)[7]

  • Autosampler or manual injector

Conditions:

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[7]

  • Injector Temperature: 250 °C[7]

  • Detector Temperature: 300 °C[7]

  • Oven Temperature Program: 40°C (hold for 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold for 3 min).[7]

  • Injection Volume: 1 µL

  • Split Ratio: 100:1[7]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Injection and Analysis: Inject the sample onto the GC system and run the analysis under the specified conditions.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers of this compound based on their retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points for chiral alcohols)

Recommended Starting Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Method Development:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the separation.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to optimize the resolution between the enantiomers.

  • Data Analysis: Once baseline separation is achieved, calculate the enantiomeric excess from the peak areas of the two enantiomers using the same formula as for GC.

Workflow for Enantiomeric Purity Confirmation

The logical workflow for confirming the enantiomeric purity of a this compound sample involves a series of steps from sample preparation to data analysis and interpretation. This process ensures a systematic and reliable determination of the enantiomeric composition.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition cluster_3 Data Analysis & Purity Determination Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Polarimetry Polarimetry Dissolution->Polarimetry ChiralGC Chiral GC Dissolution->ChiralGC ChiralHPLC Chiral HPLC Dissolution->ChiralHPLC MeasureRotation Measure Optical Rotation Polarimetry->MeasureRotation ObtainChromatogramGC Obtain Gas Chromatogram ChiralGC->ObtainChromatogramGC ObtainChromatogramHPLC Obtain HPLC Chromatogram ChiralHPLC->ObtainChromatogramHPLC CalculateEE_Polarimetry Calculate e.e. from Specific Rotation MeasureRotation->CalculateEE_Polarimetry CalculateEE_GC Calculate e.e. from Peak Areas ObtainChromatogramGC->CalculateEE_GC CalculateEE_HPLC Calculate e.e. from Peak Areas ObtainChromatogramHPLC->CalculateEE_HPLC PurityConfirmation Confirm Enantiomeric Purity CalculateEE_Polarimetry->PurityConfirmation CalculateEE_GC->PurityConfirmation CalculateEE_HPLC->PurityConfirmation

Caption: Workflow for confirming the enantiomeric purity of this compound.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using polarimetry, chiral GC, and chiral HPLC. While polarimetry offers a rapid and simple screening method, its accuracy is limited, particularly for samples with low enantiomeric excess. For precise and reliable quantification, chiral GC and chiral HPLC are the methods of choice. Chiral GC is well-suited for the volatile nature of this compound, while chiral HPLC provides versatility with a wide range of available chiral stationary phases. The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently assess the enantiomeric purity of this compound in their work.

References

Comparative study of cis-Myrtanol extraction methods from different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting cis-Myrtanol, a monoterpenoid of significant interest for its potential therapeutic properties. The objective is to offer a detailed analysis of extraction efficiencies, yields, and the chemical profiles of essential oils obtained from different plant species. This document summarizes quantitative data in comparative tables, presents detailed experimental protocols, and visualizes workflows to aid in the selection and optimization of extraction methodologies for research and development purposes.

Introduction to this compound and its Botanical Sources

This compound is a bicyclic monoterpenoid alcohol found in the essential oils of numerous aromatic plants. Its biological activities, including antimicrobial and anti-inflammatory properties, have made it a target for scientific investigation. Key botanical families and species known to contain this compound or its derivatives include:

  • Myrtaceae: Notably Myrtus communis (Myrtle) and various Eucalyptus species.

  • Lamiaceae: Including Rosmarinus officinalis (Rosemary) and Thymus species (Thyme).

  • Asteraceae: Such as various Artemisia species.

The concentration of this compound in the essential oil can vary significantly based on the plant species, geographical origin, and the extraction method employed. This guide will delve into a comparative analysis of these extraction techniques.

Comparative Analysis of Extraction Methods

The extraction of this compound is intrinsically linked to the isolation of the essential oil from the plant matrix. The most prevalent methods include hydrodistillation, steam distillation, and supercritical fluid extraction (SFE), with more recent advancements in microwave-assisted hydrodistillation (MAHD) and ultrasound-assisted extraction (UAE).

Quantitative Data Summary

The following tables summarize the findings from various studies on the extraction of essential oils containing this compound or related compounds from different plant species. It is important to note that while some studies directly quantify this compound, many focus on major components like α-pinene, 1,8-cineole, and myrtenyl acetate (B1210297). The presence and yield of these related compounds can serve as indicators for the potential of an extraction method to yield this compound.

Table 1: Comparison of Extraction Methods for Myrtus communis (Myrtle)

Extraction MethodPlant PartKey ParametersEssential Oil Yield (%)Major Components (%)Reference
HydrodistillationLeavesDry and whole leaves, 3.5 h, 1:10 water/material ratio0.77α-pinene (up to 54.79), 1,8-cineole (up to 37.23), myrtenyl acetate (up to 23.43)[1]
Steam DistillationHerbs100% boiler occupancy, 75 min duration, 20 mm particle sizeNot specified, but optimized for high volumeα-pinene (33.14), eucalyptol (B1671775) (55.09)[2][3][4]
Solvent-Free Microwave Extraction (SFME)Leaves30 min extraction time0.321,8-cineole (32.12), α-pinene (30.65)[5]

Table 2: Comparison of Extraction Methods for Eucalyptus Species

Extraction MethodPlant SpeciesKey ParametersEssential Oil Yield (%)Major Components (%)Reference
HydrodistillationE. camaldulensisNot specified1.32Eucalyptol (30.43), α-pinene (10.35)[6][7][8]
Supercritical Fluid Extraction (SFE)E. camaldulensis45°C, 100 bar, 10 mL/min CO2 flow rate0.52Eucalyptol (31.10), α-pinene (11.02)[6][7][8]
HydrodistillationE. salmonophloia, E. lesouefii, E. astringensNot specified0.12 - 4.631,8-cineole (29.71 - 67.16)[9]

Table 3: Comparison of Extraction Methods for Rosmarinus officinalis (Rosemary)

Extraction MethodPlant PartKey ParametersEssential Oil Yield (%)Major Components (%)Reference
Water Distillation (WD)LeavesNot specified1.30Camphene (33.08), γ-terpinene (8.62), verbenene (B3061073) (8.57)[10]
Steam Distillation (SD)LeavesNot specified0.54Camphene (31.71), γ-terpinene (8.92), verbenene (8.74)[10]
Microwave-Assisted Water Distillation (MAWD)Leaves1100W0.55Camphene (28.22), γ-terpinene (13.66), β-pinene (8.42)[10]
Microwave-Assisted Hydrodistillation (MAHD)Aerial Parts30 min extraction timeYield similar to HDHigher percentage of oxygenated compounds[11][12]
Supercritical Fluid Extraction (SFE)Leaves100 bar, 40°C, 7 g/min CO2 flow rate2.5Not specified[13]
Simultaneous Distillation-Extraction (SDE)LeavesPentane solvent, 1 h extractionNot specified1,8-cineole, (-)-borneol, α-pinene[14][15]

Table 4: Comparison of Extraction Methods for Thymus and Artemisia Species

Extraction MethodPlant SpeciesKey ParametersOutcomeReference
Ultrasound-Assisted Extraction (UAE)Thymus comosus10 min, 40% amplitude, 70% ethanol (B145695)Optimized for phenolic compounds[16]
Ultrasound-Assisted Extraction (UAE)Thymus vulgaris60 min, 500 W, 50% ethanolHigh yield of rosmarinic acid[17]
Ultrasound with Sunflower OilThymus vulgaris50°C, 22 min, 98 W47% increase in absolute yield compared to conventional[18][19]
Supercritical Fluid Extraction (SFE)Artemisia annuascCO2 with ethanol co-solventHigher artemisinin (B1665778) yield at lower co-solvent concentrations and elevated pressure/temperature[20]
Solvent ExtractionArtemisia annuaEthanolMore efficient for artemisinin extraction than methanol (B129727) or hexane[21]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target compound.

Hydrodistillation (HD)

Principle: This method involves the direct contact of the plant material with boiling water. The steam and the volatilized essential oil are then condensed and collected.

Protocol:

  • Preparation of Plant Material: Fresh or dried plant material is ground to a desired particle size to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a graduated collection tube.

  • Extraction:

    • Place the ground plant material into the round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of water to plant material can be optimized (e.g., 10:1 v/w).[1]

    • Heat the flask to boiling and maintain a gentle reflux.

    • The steam, carrying the volatile essential oils, will rise and pass into the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the graduated tube.

  • Separation: Due to their immiscibility, the essential oil will form a separate layer from the water (hydrosol). The oil can then be collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a dark, airtight container at a low temperature.

Steam Distillation (SD)

Principle: In this method, steam generated in a separate vessel is passed through the plant material. This is a gentler method than hydrodistillation as it avoids direct contact of the plant material with boiling water.[4][22]

Protocol:

  • Preparation of Plant Material: Similar to hydrodistillation, the plant material is appropriately sized.

  • Apparatus Setup: A steam distillation apparatus consists of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel.

  • Extraction:

    • Place the prepared plant material in the distillation flask on a perforated grid above the flask bottom.

    • Generate steam in the steam generator and introduce it into the bottom of the distillation flask.

    • The steam passes through the plant material, causing the volatile essential oils to vaporize.

    • The steam and essential oil vapor mixture is then directed to the condenser.

  • Condensation and Separation: The vapor is cooled and condensed, and the essential oil is separated from the aqueous phase as described in the hydrodistillation protocol.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[6][7][8] Supercritical fluids have properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.

Protocol:

  • Preparation of Plant Material: The plant material must be dried and ground to a fine powder to ensure efficient extraction.

  • Apparatus Setup: A supercritical fluid extractor consists of a CO2 tank, a high-pressure pump, an extraction vessel, and a separator.

  • Extraction:

    • The ground plant material is packed into the extraction vessel.

    • Liquid CO2 is pumped to the desired pressure and heated to the desired temperature to reach its supercritical state (e.g., 100 bar and 45°C for Eucalyptus camaldulensis).[8]

    • The supercritical CO2 is then passed through the extraction vessel.

    • The dissolved compounds are carried out of the vessel with the supercritical fluid.

  • Separation: The pressure and/or temperature in the separator is reduced, causing the CO2 to return to its gaseous state and leaving the extracted oil behind.

  • Collection: The extracted essential oil is collected from the separator. The CO2 can be recycled for further extractions.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described extraction methods.

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection Plant Plant Material Grind Grinding Plant->Grind Flask Round-Bottom Flask (Plant Material + Water) Grind->Flask Heat Heating to Boil Flask->Heat Apply Heat Condenser Condenser Heat->Condenser Vapor Collector Collection Tube Condenser->Collector Condensate Separation Phase Separation (Oil & Hydrosol) Collector->Separation Oil Essential Oil Separation->Oil Hydrosol Hydrosol Separation->Hydrosol

Caption: Workflow of Hydrodistillation (HD) for essential oil extraction.

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection Plant Plant Material Grind Grinding Plant->Grind DistFlask Distillation Flask (Plant Material) Grind->DistFlask SteamGen Steam Generator SteamGen->DistFlask Inject Steam Condenser Condenser DistFlask->Condenser Vapor Collector Collection Vessel Condenser->Collector Condensate Separation Phase Separation (Oil & Hydrosol) Collector->Separation Oil Essential Oil Separation->Oil Hydrosol Hydrosol Separation->Hydrosol

Caption: Workflow of Steam Distillation (SD) for essential oil extraction.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection Plant Plant Material DryGrind Drying & Grinding Plant->DryGrind Extractor Extraction Vessel (Plant Material) DryGrind->Extractor CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Pump->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Oil Essential Oil Separator->Oil Pressure/Temp Reduction CO2_Recycle Gaseous CO2 (Recycled) Separator->CO2_Recycle

Caption: Workflow of Supercritical Fluid Extraction (SFE).

Conclusion

The selection of an appropriate extraction method for this compound is a critical step that influences both the yield and the quality of the final product.

  • Hydrodistillation and steam distillation are conventional, cost-effective methods suitable for large-scale production. However, the high temperatures involved can potentially lead to the degradation of thermolabile compounds.

  • Supercritical Fluid Extraction (SFE) offers a "green" alternative with the ability to tune selectivity by modifying pressure and temperature. While the initial investment is higher, SFE can yield high-purity extracts without the use of organic solvents. For Eucalyptus camaldulensis, SFE yielded a slightly higher percentage of eucalyptol compared to hydrodistillation.[6][7][8]

  • Microwave-Assisted Hydrodistillation (MAHD) and Ultrasound-Assisted Extraction (UAE) are emerging as rapid and efficient techniques that can reduce extraction time and energy consumption.[11][12][17] MAHD has been shown to increase the proportion of oxygenated compounds in rosemary essential oil compared to conventional hydrodistillation.[11][12]

For researchers aiming to isolate this compound, the choice of method will depend on the specific research goals, available resources, and the plant matrix. For initial screening, hydrodistillation or steam distillation may be sufficient. For obtaining high-purity this compound for bioactivity studies, SFE is a promising approach. Further research is warranted to directly compare these methods for their efficiency in extracting this compound from a wider range of plant species.

References

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for cis-Myrtanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile compounds such as cis-Myrtanol is critical. As a monoterpenoid of interest in various fields, selecting the appropriate analytical methodology is a crucial first step. Gas chromatography (GC) is the undisputed technique for such analyses, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most prevalent detectors. This guide presents an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by synthesized experimental data and detailed protocols to aid in methodological selection and validation.

Performance Comparison: GC-FID vs. GC-MS

The decision between utilizing GC-FID or GC-MS for this compound quantification hinges on the specific analytical requirements, including the need for definitive identification, the required sensitivity, and the complexity of the sample matrix.

GC-FID is a robust, cost-effective, and widely adopted technique for quantitative analysis.[1] It is renowned for its wide linear dynamic range and is generally less expensive to operate and maintain than GC-MS.[1] The FID is a universal detector for organic compounds, and its response is proportional to the number of carbon atoms in the analyte, rendering it highly reliable for quantification when the compound's identity is previously confirmed.[1]

GC-MS , conversely, furnishes both quantitative data and qualitative information through the mass spectrum of the analyte.[1] This dual capability makes it an indispensable tool for unequivocal compound identification and for distinguishing between isomers that might exhibit similar retention times.[1] In complex matrices where the risk of co-elution is high, the selectivity of MS, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes, offers a significant advantage.[1][2]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of a terpene like this compound using both GC-FID and GC-MS. These values are compiled from various sources and represent expected performance characteristics.

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) ≥ 0.99≥ 0.998
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (RSD%)
- Repeatability≤ 5%≤ 10%
- Intermediate Precision≤ 10%≤ 15%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range

Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using both GC-FID and GC-MS.

Sample Preparation (Applicable to both methods)
  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or hexane. A series of calibration standards should be prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Internal Standard : To enhance accuracy and precision, add a known concentration of an internal standard (e.g., camphor (B46023) or a deuterated analog of this compound) to all standards and samples.

  • Extraction : For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed to isolate the volatile fraction containing this compound.[2]

GC-FID Protocol
  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[3]

  • Inlet : Split mode (15:1 split ratio) at 250°C.[3]

  • Oven Program : Initial temperature of 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[3]

  • Detector : FID at 260°C.[4]

  • Data Acquisition : Peak areas are integrated and quantified against the calibration curve.

GC-MS Protocol
  • Gas Chromatograph : Agilent 7890B GC system with a 5977A Mass Selective Detector or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[5]

  • Inlet : Splitless mode at 250°C.

  • Oven Program : Initial temperature of 60°C for 3 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.[6]

  • MS Parameters :

    • Ion Source Temperature : 230°C.[5]

    • Quadrupole Temperature : 150°C.

    • Transfer Line Temperature : 280°C.

    • Scan Mode : Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for monitoring (e.g., m/z 69, 81, 93, 139).

  • Data Acquisition : In SIM mode, the peak areas of the selected ions are integrated and quantified against the calibration curve.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of GC-FID and GC-MS methods for this compound quantification.

CrossValidationWorkflow A Method Development & Optimization B GC-FID Method A->B C GC-MS Method A->C D Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) B->D C->D E Sample Analysis (Same Sample Set) D->E F Data Comparison & Statistical Analysis (e.g., Bland-Altman plot) E->F G Method Equivalency Assessment F->G

Cross-validation workflow for this compound quantification.

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of this compound. GC-FID stands out as a cost-effective and robust method, ideal for routine quantitative analysis where the identity of the analyte has been previously confirmed.[1] In contrast, GC-MS provides the significant advantage of furnishing structural information, which is crucial for definitive identification in complex matrices and for research and development purposes.[1][2] The selection of the most appropriate method should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, and the necessity for unequivocal compound identification.

References

In Vitro Validation of cis-Myrtanol's Antifungal Efficacy Against Candida albicans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Evaluation of the Monoterpenoid Alcohol, cis-Myrtanol, as a Potential Antifungal Agent Against the Opportunistic Pathogen Candida albicans

This guide provides an in-depth, objective comparison of the in vitro antifungal activity of this compound against Candida albicans, benchmarked against the widely used antifungal drug, fluconazole (B54011). This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of experimental data and detailed methodologies to support further investigation into novel antifungal therapies.

While direct quantitative data for this compound is limited in publicly available research, this guide leverages data from its close structural analog, (-)-myrtenol (B191924), to provide a robust comparative analysis. The findings suggest that monoterpenoid alcohols like myrtenol (B1201748) exhibit significant fungicidal activity, presenting a promising avenue for the development of new treatments for candidiasis.

Comparative Antifungal Activity

The antifungal efficacy of (-)-myrtenol and fluconazole against Candida albicans was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results, summarized in the table below, indicate that while fluconazole is effective at lower concentrations, (-)-myrtenol demonstrates fungicidal rather than fungistatic activity.

CompoundCandida albicans Strain(s)MIC (µg/mL)MFC (µg/mL)ActivityReference
(-)-MyrtenolATCC 76485 & Clinical Isolates256 - 512512Fungicidal[1][2]
FluconazoleATCC 76485 & Clinical Isolates0.25 - 4>64Fungistatic[1][2]

Key Findings:

  • (-)-Myrtenol displays potent fungicidal activity against C. albicans, with an MFC/MIC ratio of ≤ 2.[1][2]

  • In contrast, fluconazole exhibits fungistatic action at clinically relevant concentrations.[1][2]

  • The data suggests that this compound and its analogs may offer a different and potentially more definitive mode of action compared to azole antifungals.

Proposed Mechanisms of Action

Based on studies of related monoterpenoid alcohols, the antifungal activity of this compound against Candida albicans is likely multifactorial, involving the disruption of cellular structures and interference with key signaling pathways.

Cell Membrane and Wall Disruption

Monoterpenoid alcohols are known to interfere with the integrity of the fungal cell membrane and cell wall.[3] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The proposed mechanism involves the interaction of the lipophilic monoterpenoid with the ergosterol-rich fungal membrane.

Induction of Apoptosis

Evidence from related compounds suggests that this compound may induce programmed cell death, or apoptosis, in C. albicans. This is characterized by specific cellular events such as phosphatidylserine (B164497) externalization and DNA fragmentation.

Cell Cycle Arrest

Monoterpenoid alcohols have been shown to cause cell cycle arrest in C. albicans, preventing fungal proliferation.[3] This interference with the normal cell division process is a key aspect of its antifungal effect.

Impact on Key Signaling Pathways

While direct evidence for this compound is pending, it is hypothesized that its interaction with the cell membrane can disrupt critical signaling cascades that regulate virulence, morphogenesis, and stress response in C. albicans.

  • Ras-cAMP-PKA Pathway: This pathway is crucial for hyphal morphogenesis, a key virulence factor for C. albicans. Disruption of membrane-associated components of this pathway could inhibit the yeast-to-hypha transition.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell wall integrity and stress responses. Interference with this pathway could sensitize the fungus to external stressors and compromise its structural integrity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of C. albicans is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: C. albicans strains are grown on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microdilution Assay: Serial twofold dilutions of this compound and fluconazole are prepared in a 96-well microtiter plate with RPMI-1640 medium. Each well is then inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto SDA plates. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Cell Membrane Integrity Assay

Cell membrane integrity can be assessed using the fluorescent dye propidium (B1200493) iodide (PI), which can only penetrate cells with compromised membranes.

  • Cell Treatment: C. albicans cells are treated with varying concentrations of this compound for a specified period.

  • Staining: The treated cells are washed and then incubated with PI solution (typically 1-5 µg/mL) in the dark.

  • Analysis: The percentage of PI-positive cells is quantified using flow cytometry or fluorescence microscopy. An increase in PI uptake indicates a loss of cell membrane integrity.[4][5]

Apoptosis Assay

Apoptosis is evaluated by detecting the externalization of phosphatidylserine (PS) and membrane integrity using an Annexin V-FITC and Propidium Iodide (PI) double staining kit.

  • Cell Preparation: C. albicans cells are treated with this compound.

  • Staining: The cells are washed and resuspended in binding buffer, followed by incubation with Annexin V-FITC and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

The effect of this compound on the C. albicans cell cycle is analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like PI or SYTOX Green.

  • Cell Synchronization and Treatment: C. albicans cells can be synchronized in the G1 phase and then treated with this compound.

  • Fixation and Staining: At different time points, cells are harvested, fixed (e.g., with ethanol), and treated with RNase A to remove RNA. The cells are then stained with PI or SYTOX Green.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and signaling pathways potentially affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis cluster_conclusion Conclusion C_albicans Candida albicans Culture Inoculum Inoculum Preparation C_albicans->Inoculum MIC_MFC MIC & MFC Determination Inoculum->MIC_MFC Membrane_Integrity Cell Membrane Integrity Inoculum->Membrane_Integrity Apoptosis Apoptosis Assay Inoculum->Apoptosis Cell_Cycle Cell Cycle Analysis Inoculum->Cell_Cycle Data Quantitative Data (MIC, MFC, % Apoptosis, etc.) MIC_MFC->Data Membrane_Integrity->Data Apoptosis->Data Cell_Cycle->Data Conclusion Evaluation of Antifungal Efficacy Data->Conclusion

Experimental workflow for in vitro validation.

Ras_cAMP_PKA_Pathway cisMyrtanol This compound Membrane Cell Membrane Disruption cisMyrtanol->Membrane Ras1 Ras1 Membrane->Ras1 Inhibition Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA (Tpk1/Tpk2) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphae Hyphal Formation (Virulence) PKA->Hyphae Efg1->Hyphae

Proposed inhibition of the Ras-cAMP-PKA pathway.

MAPK_Pathway cisMyrtanol This compound Membrane_Stress Cell Membrane Stress cisMyrtanol->Membrane_Stress Cek1 Cek1 (MAPK) Membrane_Stress->Cek1 Activation? Mkc1 Mkc1 (MAPK) Membrane_Stress->Mkc1 Activation? Hog1 Hog1 (MAPK) Membrane_Stress->Hog1 Activation? Cell_Wall Cell Wall Integrity Cek1->Cell_Wall Mkc1->Cell_Wall Stress_Response Stress Response Hog1->Stress_Response

Potential impact on MAPK signaling pathways.

Conclusion

The available evidence strongly suggests that this compound and related monoterpenoid alcohols are promising candidates for further development as antifungal agents. Their fungicidal activity and multi-target mechanism of action, including disruption of the cell membrane and potential interference with key signaling pathways, offer a compelling alternative to existing fungistatic drugs like fluconazole. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this critical area of drug discovery.

References

Comparing the efficacy of different catalysts for cis-Myrtanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of cis-Myrtanol, a valuable chiral building block and fragrance component, is a critical process in fine chemical and pharmaceutical manufacturing. The catalytic hydrogenation of myrtenal (B1677600), a readily available derivative of β-pinene, is a primary route to this compound. The choice of catalyst is paramount in achieving high yield and, crucially, high diastereoselectivity for the desired cis-isomer. This guide provides a comparative overview of the efficacy of different catalysts for this transformation, supported by available experimental data and mechanistic insights.

Comparison of Catalyst Performance

The diastereoselective hydrogenation of myrtenal to this compound has been investigated using various heterogeneous catalysts. The performance of these catalysts is highly dependent on the active metal, support material, and reaction conditions. Below is a summary of reported data for key catalyst systems.

CatalystStarting MaterialSolventTemperature (°C)Pressure (bar H₂)Conversion (%)This compound Yield (%)cis:trans RatioReference
Palladium on Carbon (Pd/C)MyrtenalMethanolRoom Temp.1>95High (not specified)Predominantly cisGeneral observation in multiple sources
Raney Nickel (Raney Ni)Tetrasubstituted OlefinCyclohexaneRoom Temp.1030Low83:17Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst[1]
Platinum-Nickel Alloy (Pt-Ni/SiO₂)Tetrasubstituted OlefinCyclohexaneRoom Temp.1099>9590:10Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst[1]
Ruthenium/Carbon (Ru/C)Unsaturated AldehydesEthanol/Water602VariableProduces unsaturated alcoholsNot specifiedMechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the hydrogenation of myrtenal and related substrates.

Protocol 1: Hydrogenation of Myrtenal using Palladium on Carbon (Pd/C)

This protocol is a general procedure for hydrogenation using a Pd/C catalyst at atmospheric pressure.

Materials:

  • Myrtenal

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon)

  • Argon or Nitrogen gas

  • Celite®

Procedure:

  • Inerting the Flask: A two-neck round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Under the inert atmosphere, 10% Pd/C (typically 5-10 mol% relative to the substrate) is added to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Solvent and Substrate Addition: Methanol is added to the flask, followed by myrtenal.

  • Hydrogenation: The inert gas inlet is replaced with a hydrogen-filled balloon. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen balloon is removed, and the flask is flushed with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude myrtanol (B1616370) product, which can be further purified by chromatography if necessary.

Protocol 2: Diastereoselective Hydrogenation using a Pt-Ni/SiO₂ Catalyst (Adapted from a related substrate)

This protocol is adapted from the diastereoselective hydrogenation of a tetrasubstituted olefin with a directing hydroxyl group.[1]

Materials:

  • Myrtenal

  • Pt-Ni/SiO₂ catalyst (5 mol%)

  • Cyclohexane (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Catalyst and Substrate Loading: The Pt-Ni/SiO₂ catalyst and myrtenal are charged into a glass liner within a high-pressure autoclave.

  • Solvent Addition: Cyclohexane is added to the liner.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 10 bar of H₂.

  • Reaction: The reaction mixture is stirred at room temperature for the required duration (e.g., 6 hours).

  • Work-up: After the reaction, the autoclave is carefully depressurized. The catalyst is removed by filtration.

  • Analysis: The conversion and diastereomeric ratio (cis:trans) of the product are determined by GC analysis.

Mechanistic Insights and Visualization

The diastereoselectivity of myrtenal hydrogenation is primarily controlled by the stereochemistry of hydrogen addition to the carbonyl group. The bicyclic and sterically hindered nature of myrtenal influences its adsorption on the catalyst surface.

Proposed Mechanism for cis-Selectivity:

The favored formation of this compound can be explained by the Horiuti-Polanyi mechanism, adapted for an α,β-unsaturated aldehyde on a heterogeneous catalyst surface. The key step dictating the stereochemical outcome is the delivery of hydrogen atoms to the adsorbed myrtenal molecule. It is proposed that myrtenal adsorbs onto the catalyst surface through its less sterically hindered face. The gem-dimethyl group on the bicyclo[3.1.1]heptane skeleton effectively blocks one face of the molecule, leading to preferential adsorption on the opposite face. Subsequent stepwise addition of hydrogen to the carbonyl group from the catalyst surface results in the formation of the cis-alkoxide, which is then protonated to yield this compound.

Below are Graphviz diagrams illustrating the experimental workflow and the proposed logical relationship for achieving cis-selectivity.

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation flask Reaction Flask inert Inert Gas Purge flask->inert catalyst Add Catalyst inert->catalyst solvent Add Solvent catalyst->solvent substrate Add Myrtenal solvent->substrate h2 Introduce H₂ substrate->h2 stir Stir at RT h2->stir monitor Monitor Progress (TLC/GC) stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the catalytic hydrogenation of myrtenal.

diastereoselective_mechanism cluster_adsorption Adsorption cluster_product Product Formation myrtenal Myrtenal in Solution adsorbed_myrtenal Adsorbed Myrtenal (less hindered face) myrtenal->adsorbed_myrtenal Preferential Adsorption h_addition1 Stepwise H addition to C=O bond adsorbed_myrtenal->h_addition1 catalyst Catalyst Surface cis_alkoxide cis-Alkoxide Intermediate h_addition1->cis_alkoxide cis_myrtanol This compound cis_alkoxide->cis_myrtanol Protonation

Caption: Proposed mechanism for cis-diastereoselectivity in myrtanal hydrogenation.

References

A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of cis- and trans-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a precise understanding of molecular stereochemistry is paramount. The subtle yet significant differences between epimers can dramatically influence a molecule's biological activity and pharmacokinetic profile. This guide provides a detailed spectroscopic comparison of cis-Myrtanol and its epimer, trans-Myrtanol, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The experimental protocols employed to obtain this data are also detailed to ensure reproducibility.

Myrtanol (B1616370), a bicyclic monoterpenoid alcohol, exists as two diastereomers: this compound and trans--Myrtanol. The distinction lies in the relative orientation of the hydroxymethyl group (-CH₂OH) at the C2 position of the pinane (B1207555) ring system. In this compound, this group is on the same side as the gem-dimethyl bridge, whereas in trans-Myrtanol, it is on the opposite side. This seemingly minor structural variance gives rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification and characterization.

At a Glance: Key Spectroscopic Differences

A summary of the key spectroscopic data for cis- and trans-Myrtanol is presented below, highlighting the diagnostic differences that enable their differentiation.

Spectroscopic TechniqueParameterThis compoundtrans-Myrtanol
¹H NMR Chemical Shift (δ) of -CH₂OH protons~3.4-3.6 ppm~3.5-3.7 ppm
Coupling Constants (J)Distinctive splitting patterns due to spatial proximity to other protonsDifferent coupling constants reflecting altered dihedral angles
¹³C NMR Chemical Shift (δ) of C10 (-CH₂OH)~68 ppm~66 ppm
Chemical Shift (δ) of C2~48 ppm~49 ppm
IR Spectroscopy O-H Stretch (cm⁻¹)Broad band ~3300-3400 cm⁻¹Broad band ~3300-3400 cm⁻¹
C-O Stretch (cm⁻¹)~1040 cm⁻¹~1030 cm⁻¹
Fingerprint RegionUnique pattern of bandsDistinct and different fingerprint pattern
Mass Spectrometry Molecular Ion (M⁺) (m/z)154154
Key Fragment Ions (m/z)123, 109, 95, 81, 69123, 109, 95, 81, 69
Relative AbundanceDifferent relative intensities of fragment ionsDifferent relative intensities of fragment ions

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Delving Deeper: A Detailed Spectroscopic Analysis

The stereochemical arrangement of the hydroxymethyl group in cis- and trans-Myrtanol leads to a different electronic and steric environment for the nuclei and bonds within the molecules. These differences are manifested in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide a wealth of structural information.

In the ¹H NMR spectra, the protons of the hydroxymethyl group (-CH₂OH) in both isomers appear as multiplets. However, the exact chemical shifts and the coupling patterns differ due to their different spatial relationships with neighboring protons on the bicyclic ring. These subtle differences in coupling constants (J-values) are a direct consequence of the different dihedral angles between the coupled protons, as described by the Karplus relationship.

The ¹³C NMR spectra also show characteristic differences. The carbon of the hydroxymethyl group (C10) and the carbon to which it is attached (C2) resonate at slightly different chemical shifts in the two isomers, reflecting the change in the electronic environment due to the different steric interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Both cis- and trans-Myrtanol exhibit a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The C-O stretching vibration appears in the 1000-1200 cm⁻¹ region. While the positions of these major bands are similar for both isomers, the "fingerprint region" (below 1500 cm⁻¹) displays a unique and complex pattern of absorptions for each epimer. This region is highly sensitive to the overall molecular geometry, making it a valuable tool for distinguishing between the two.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both cis- and trans-Myrtanol have the same molecular formula (C₁₀H₁₈O) and therefore the same molecular weight, resulting in a molecular ion peak (M⁺) at an m/z of 154.[1][2] The fragmentation patterns of both isomers are also quite similar, showing characteristic losses of water (M-18), a methyl group (M-15), and other fragments. However, the relative abundances of these fragment ions can differ subtly between the two isomers due to the differences in their stereochemistry, which can influence the stability of the resulting fragment ions.

Visualizing the Stereoisomeric Relationship

The fundamental difference between cis- and trans-Myrtanol lies in the spatial orientation of the hydroxymethyl group relative to the bicyclo[3.1.1]heptane ring system.

G cluster_cis This compound cluster_trans trans-Myrtanol cis cis trans trans cis->trans Epimers

Caption: Stereoisomeric relationship between cis- and trans-Myrtanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the myrtanol isomer was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral data was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled sequence was used to simplify the spectrum. A sufficient number of scans were accumulated to obtain a high-quality spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample of the myrtanol isomer was placed between two potassium bromide (KBr) plates to form a thin film.[3]

  • Data Acquisition: The FTIR spectrum was recorded using a suitable FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the myrtanol isomer was prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC-MS Analysis: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good separation.[4] Helium was used as the carrier gas. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, and mass spectra were recorded over a mass range of m/z 40-400.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the unambiguous differentiation of cis- and trans-Myrtanol. While IR and MS offer valuable confirmatory data, NMR spectroscopy, with its sensitivity to the subtle nuances of the local electronic and steric environment, stands out as the definitive method for assigning the stereochemistry of these epimers. A thorough understanding of these spectroscopic differences is essential for any research or development endeavor involving these important monoterpenoid alcohols.

References

A Comparative Guide to the Validation of Analytical Methods for cis-Myrtanol in a Complex Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust analytical methods for the quantification of cis-Myrtanol in a complex biological matrix, specifically human plasma. The methodologies presented are based on established principles of analytical chemistry for terpene alcohols and have been synthesized to provide a practical framework for researchers. The performance data, while representative, is extrapolated from validated methods for similar analytes due to the limited availability of specific validation data for this compound.

Method Comparison: Performance and Validation Parameters

Two primary methods are compared: Gas Chromatography-Mass Spectrometry (GC-MS) following Liquid-Liquid Extraction (LLE), and GC-MS following Solid-Phase Microextraction (SPME). Both methods are suitable for the selective and sensitive quantification of this compound.

ParameterMethod A: LLE-GC-MSMethod B: HS-SPME-GC-MS
**Linearity (R²) **≥ 0.998≥ 0.999
Concentration Range 1 - 200 µg/mL0.5 - 100 µg/mL
Accuracy (%) 95.5 - 104.296.8 - 103.5
Intra-day Precision (%RSD) ≤ 9.5≤ 8.7
Inter-day Precision (%RSD) ≤ 11.8≤ 10.5
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL
Sample Throughput ModerateHigh (with automation)
Solvent Consumption HighLow to None

Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE) followed by GC-MS

This method is a classic and robust approach for the extraction of semi-volatile compounds from a biological matrix.

1. Sample Preparation and Extraction:

  • Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of internal standard solution (e.g., Isoborneol at 10 µg/mL in methanol).

  • Add 1 mL of n-hexane as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.[1]

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Quantifier Ion for this compound: To be determined from the mass spectrum (likely m/z 69, 81, or 95).

  • Qualifier Ions for this compound: To be determined from the mass spectrum.

Method B: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This method is a more modern, solvent-free technique that is highly amenable to automation.[2][3][4]

1. Sample Preparation and Extraction:

  • Pipette 500 µL of human plasma into a 10 mL headspace vial.

  • Add 50 µL of internal standard solution (e.g., Isoborneol at 10 µg/mL in methanol).

  • Add 0.5 g of NaCl to the vial to improve the partitioning of the analyte into the headspace.

  • Seal the vial with a magnetic crimp cap.

  • Place the vial in an autosampler with an incubator.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 20 minutes at 60°C.[2][5]

  • Desorb the fiber in the GC inlet at 250°C for 5 minutes.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS instrumentation and conditions are the same as described in Method A.

Method with Derivatization for Improved Performance

For enhanced chromatographic peak shape and sensitivity, especially at low concentrations, derivatization of the hydroxyl group of this compound is recommended.[6][7][8][9][10]

1. Derivatization Protocol (Silylation):

  • This step would follow the evaporation of the solvent in the LLE method.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

  • Note: The GC-MS parameters, particularly the temperature program, may need to be adjusted to account for the higher volatility of the silylated derivative.

Visualizing the Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 500 µL Plasma is Add Internal Standard plasma->is hexane Add 1 mL n-Hexane is->hexane vortex Vortex 2 min hexane->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for LLE-GC-MS analysis of this compound.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 500 µL Plasma in Headspace Vial is Add Internal Standard plasma->is nacl Add 0.5 g NaCl is->nacl seal Seal Vial nacl->seal incubate Incubate at 60°C for 15 min seal->incubate expose Expose SPME Fiber for 20 min incubate->expose desorb Desorb in GC Inlet expose->desorb gcms GC-MS Analysis desorb->gcms

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

References

Head-to-Head Comparison of Monoterpenoid Insect Repellents: A Review of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and safe insect repellents, monoterpenoids derived from plants have emerged as promising alternatives to synthetic compounds. This guide provides a head-to-head comparison of the repellent efficacy of several key monoterpenoids, supported by available experimental data. It is important to note that while this review intended to focus on a comparative analysis including cis-Myrtanol, a thorough search of scientific literature has revealed a significant lack of quantitative data on its insect repellent activity. Therefore, a direct comparison with other monoterpenoids is not feasible at this time. This report instead focuses on other well-studied monoterpenoids and provides a framework for future research and evaluation.

Comparative Efficacy of Monoterpenoid Repellents

The effectiveness of an insect repellent is primarily measured by its ability to prevent insects from landing and biting. This is often quantified as the Complete Protection Time (CPT), which is the duration a repellent provides 100% protection from bites in a controlled setting. Another common metric is the repellency percentage, which indicates the proportion of insects repelled from a treated surface compared to an untreated control.

The following tables summarize the available quantitative data for several common monoterpenoid insect repellents, as well as the widely used synthetic repellents DEET and Picaridin for reference. It is crucial to interpret this data with caution, as experimental conditions such as insect species, repellent concentration, and application dosage can vary between studies, affecting direct comparability.

Table 1: Complete Protection Time (CPT) of Various Repellents Against Mosquitoes

Repellent CompoundConcentration (%)Mosquito SpeciesComplete Protection Time (min)Reference
Monoterpenoids
p-Menthane-3,8-diol (PMD)15Aedes aegypti30[1]
15Anopheles stephensi60[1]
15Culex quinquefasciatus30[1]
Citronella Oil5Aedes albopictus10.5[2]
Geraniol10 (in lotion)Aedes aegypti~60
Synthetic Repellents
DEET15Aedes aegypti30[1]
15Anopheles stephensi120[1]
15Culex quinquefasciatus120[1]
24Aedes albopictus>300[2]
Picaridin20Aedes albopictus>480[3]

Table 2: Repellency Percentage of Various Monoterpenoids

Repellent CompoundConcentrationInsect SpeciesRepellency (%)Reference
Citronella (diffuser)100%Mosquitoes (indoors)68[4]
Geraniol (diffuser)100%Mosquitoes (indoors)97[4]
Linalool (diffuser)100%Mosquitoes (indoors)93[4]
Litsea Oil1 ppmAedes aegypti50.31[5]
10 ppmAedes aegypti60.2[5]
100 ppmAedes aegypti77.26[5]
DEET1 ppmAedes aegypti59.63[5]
10 ppmAedes aegypti68.63[5]
100 ppmAedes aegypti85.48[5]

Mechanism of Action: The Olfactory Pathway

Insects primarily rely on their sense of smell to locate hosts. Insect repellents work by interfering with this process. The insect olfactory system is a complex network of neurons and receptors located in the antennae and maxillary palps. When an odorant molecule, such as a repellent, enters the sensilla (sensory hairs), it binds to Odorant Receptors (ORs) on the surface of Olfactory Receptor Neurons (ORNs). This binding event triggers a signal transduction cascade that ultimately leads to an electrical signal being sent to the insect's brain, which is interpreted as a repellent cue, causing the insect to move away.

Some repellents may act by activating specific ORs that are hard-wired to an avoidance behavior. Others may work by blocking the receptors that detect attractant cues from a host, effectively making the host "invisible" to the insect. The exact mechanisms for many monoterpenoids are still under investigation.

Below is a simplified diagram of the insect olfactory signaling pathway.

Insect_Olfactory_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant (e.g., Monoterpenoid) OBP Odorant Binding Protein (OBP) Odorant->OBP binds OR Odorant Receptor (OR) OBP->OR presents to ORN Olfactory Receptor Neuron (ORN) OR->ORN activates Orco Orco (Co-receptor) Orco->ORN co-activates Glomerulus Glomerulus ORN->Glomerulus signal PN Projection Neuron (PN) Glomerulus->PN signal Higher_Brain Higher Brain Centers (Mushroom Body / Lateral Horn) PN->Higher_Brain signal Behavioral_Response Behavioral Response (Repulsion) Higher_Brain->Behavioral_Response triggers

Insect Olfactory Signaling Pathway

Experimental Protocols

The data presented in this guide are primarily derived from two common experimental setups: the arm-in-cage test and the olfactometer test. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Arm-in-Cage Test

The arm-in-cage test is a standard laboratory method for evaluating the efficacy of topical insect repellents.[5]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against biting insects.

Procedure:

  • A specified number of host-seeking female mosquitoes (e.g., 200) are placed in a cage.

  • A human volunteer applies a standardized dose of the repellent to a defined area on their forearm.

  • The treated forearm is inserted into the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[5]

  • The time until the first confirmed insect bite is recorded. This duration is the CPT.

  • An untreated arm is used as a control to ensure the mosquitoes are actively seeking a host.

Arm_in_Cage_Workflow start Start prep Prepare Mosquito Cage (e.g., 200 female Aedes aegypti) start->prep apply Apply Repellent to Volunteer's Forearm prep->apply insert Insert Treated Arm into Cage (e.g., for 3 minutes) apply->insert observe Observe for Mosquito Bites insert->observe bite First Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes wait Wait for Interval (e.g., 30 minutes) bite->wait No end End record->end wait->insert

Arm-in-Cage Experimental Workflow
Y-Tube Olfactometer Test

The Y-tube olfactometer is used to study the behavioral response of insects to airborne volatile chemicals.[6]

Objective: To determine if a chemical acts as a repellent or an attractant.

Procedure:

  • The Y-tube olfactometer consists of a central tube that branches into two arms.

  • A stream of clean air is passed through one arm (control), while a stream of air carrying the test compound is passed through the other arm.

  • An insect is released at the base of the central tube.

  • The insect's movement is observed, and the arm it chooses to move towards is recorded.

  • A significant preference for the clean air arm indicates that the test compound is a repellent.

Y_Tube_Olfactometer cluster_setup Y-Tube Olfactometer Setup cluster_outcomes Behavioral Outcomes air_source Air Source control_arm Control Arm (Clean Air) air_source->control_arm test_arm Test Arm (Air + Repellent) air_source->test_arm insect_release Insect Release Point choice_point Insect Choice insect_release->choice_point repellency Repellency (Moves to Control Arm) choice_point->repellency attraction Attraction (Moves to Test Arm) choice_point->attraction no_choice No Choice choice_point->no_choice

Y-Tube Olfactometer Logical Flow

Conclusion and Future Directions

While several monoterpenoids, such as PMD, geraniol, and citronellal, demonstrate significant insect repellent properties, their efficacy and duration of protection are generally lower than synthetic repellents like DEET and Picaridin under the same conditions. The lack of publicly available, peer-reviewed data on the repellent efficacy of this compound represents a significant gap in the field. Future research should focus on conducting standardized in vivo and in vitro studies to determine the CPT and repellency percentages of this compound against a range of medically important insect vectors. Such studies are essential for a comprehensive understanding of its potential as a commercially viable insect repellent.

References

A Comparative Guide to Inter-Laboratory Analysis of cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

To illustrate how data from an inter-laboratory comparison for cis-Myrtanol analysis would be presented, the following table contains hypothetical results. This table is designed to showcase the typical parameters that would be evaluated in such a study, including the mean concentration, standard deviation, and coefficient of variation across participating laboratories using different analytical techniques.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)Notes
Lab 01GC-FID98.52.12.13Utilized internal standard calibration.
Lab 02GC-FID101.23.53.46Employed external standard calibration.
Lab 03GC-MS99.81.51.50SIM mode for enhanced selectivity.
Lab 04GC-MS105.04.24.00Full scan mode used for analysis.
Lab 05Chiral HPLC-UV95.32.82.94Focused on enantiomeric purity.
Lab 06GC-FID97.92.52.55Different column and temperature program.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are protocols for the most common techniques used for this compound analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is a robust and widely used technique for the quantification of volatile compounds like this compound.

1. Sample Preparation:

  • A stock solution of this compound standard is prepared in a suitable solvent such as ethanol (B145695) or hexane.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • An internal standard (e.g., n-alkane series) may be added to the sample and calibration standards to improve precision.

  • Essential oil samples are diluted with the solvent to a concentration within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Injector: Split/splitless injector, typically in split mode with a ratio of 1:50.

  • Column: A non-polar column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/min.

    • Final temperature: 180°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve constructed from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantitative and qualitative information, making it a powerful tool for the identification and confirmation of this compound, especially in complex matrices like essential oils.

1. Sample Preparation:

  • Sample preparation is similar to that for GC-FID.

2. GC-MS Instrumentation and Conditions:

  • GC conditions: Similar to GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.

    • Mass Range: Typically 40-400 amu for full scan.

3. Data Analysis:

  • Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed using the peak area of a characteristic ion in SIM mode or the total ion chromatogram in full scan mode.

Visualizations

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates the logical workflow of a typical inter-laboratory comparison study for the analysis of a specific analyte like this compound.

A Study Design and Protocol Development B Preparation and Distribution of Homogenous Samples A->B C Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Evaluation of Laboratory Performance (e.g., z-scores) E->F G Issuance of Final Report F->G

Inter-laboratory comparison study workflow.

General Analytical Workflow for this compound

This diagram outlines the typical steps involved in the analysis of this compound in a sample such as an essential oil.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Acquisition (e.g., Essential Oil) B Dilution with Solvent A->B C Addition of Internal Standard B->C D GC Injection C->D E Chromatographic Separation D->E F Detection (FID or MS) E->F G Peak Integration and Identification F->G H Quantification using Calibration Curve G->H I Reporting of Results H->I

Analytical workflow for this compound.

References

Comparative Docking Analysis of Cis- and Trans-Myrtanol with a Target Enzyme: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, presents a methodological framework and hypothetical data structure for conducting and reporting such a comparative study. The protocols and visualizations provided are based on established practices in computational drug discovery and are intended to serve as a template for researchers investigating the therapeutic potential of Myrtanol isomers.

Hypothetical Data Summary

In a typical comparative docking study, the quantitative results would be summarized to highlight the differences in binding affinity and other relevant parameters between the isomers. The following table illustrates how such data would be presented.

CompoundTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bond Interactions
cis-Myrtanol Acetylcholinesterase-6.815.2TYR70, TRP84, SER122SER122 (OH)
trans-Myrtanol Acetylcholinesterase-7.58.5TYR70, TRP84, PHE330TRP84 (NH)
Donepezil (Control) Acetylcholinesterase-11.20.02TRP84, PHE330, HIS440HIS440 (N)

Note: The data presented in this table is purely illustrative and not derived from actual experimental results.

Experimental Protocols

A robust comparative docking study would involve the following detailed methodology:

2.1. Software and Tools:

  • Molecular Docking: AutoDock Vina, Schrödinger Maestro, or similar.

  • Visualization: PyMOL, Discovery Studio Visualizer.

  • Protein Preparation: PDB (Protein Data Bank) for crystal structure retrieval.

2.2. Ligand Preparation:

The 3D structures of this compound and trans-Myrtanol would be generated using a molecule builder and energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges would be computed, and rotatable bonds would be defined.

2.3. Protein Preparation:

The crystal structure of the target enzyme (e.g., Acetylcholinesterase, PDB ID: 4EY7) would be downloaded from the PDB. The protein would be prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The grid box for docking would be defined around the active site of the enzyme.

2.4. Molecular Docking Simulation:

Molecular docking would be performed using a program like AutoDock Vina. The prepared ligands would be docked into the active site of the prepared protein receptor. The docking protocol would involve a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various conformations of the ligand within the active site. The top-ranked poses based on the scoring function (e.g., binding energy) would be saved for further analysis.

2.5. Analysis of Docking Results:

The docking results would be analyzed to determine the binding energies and predicted inhibition constants (Ki). The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, would be visualized and analyzed to understand the molecular basis of the binding.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (cis- & trans-Myrtanol) molecular_docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->molecular_docking protein_prep Protein Preparation (Target Enzyme) protein_prep->molecular_docking binding_analysis Binding Energy & Ki Calculation molecular_docking->binding_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) molecular_docking->interaction_analysis data_table Quantitative Data Table binding_analysis->data_table visualization 3D Visualization of Poses interaction_analysis->visualization

Caption: Experimental workflow for comparative molecular docking.

3.2. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where an enzyme targeted by Myrtanol could play a role. For instance, if the target were an enzyme involved in inflammation like Cyclooxygenase-2 (COX-2).

signaling_pathway stimulus Inflammatory Stimulus membrane Cell Membrane stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme (Target) aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation myrtanol cis/trans-Myrtanol myrtanol->cox2

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Unveiling the Antimicrobial Action of cis-Myrtanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an in-depth validation of the antimicrobial mechanism of cis-Myrtanol, a naturally occurring monoterpenoid, and objectively compares its performance against conventional antimicrobial agents and other terpenoids. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to support further research and development in the field of novel antimicrobial agents.

Executive Summary

This compound demonstrates significant antimicrobial activity against a range of pathogenic bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. Comparative analysis reveals that while conventional antibiotics may exhibit lower Minimum Inhibitory Concentrations (MICs) against specific strains, this compound presents a broad-spectrum efficacy with a potentially lower propensity for resistance development. Furthermore, its performance is comparable to or exceeds that of other well-studied terpenoids, highlighting its potential as a valuable alternative or adjunct therapy.

Comparative Performance Analysis

The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The results are compared with conventional antibiotics and other relevant terpenoids.

Compound Organism MIC (µg/mL) Reference(s)
This compound (Myrtenol) Staphylococcus aureus128 - 600[1][2]
Acinetobacter baumannii600[3]
alpha-Pinene Staphylococcus aureus420 - 4150[4][5]
Escherichia coli686[4]
Candida albicans117[5][6]
Linalool Staphylococcus aureus13.2 (MIC₅₀)[7]
Escherichia coli9400[8]
Pseudomonas fluorescens1250[9]
Gentamicin Staphylococcus aureus0.235 - 12.2[10]
Ciprofloxacin Escherichia coli≤1 (Susceptible)[11]
Amphotericin B Candida albicans0.0625 - 1[12][13]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). This table summarizes the MIC values of this compound (represented by its isomer myrtenol), other terpenoids, and conventional antibiotics against key pathogenic microorganisms.

Validating the Mechanism of Action: Experimental Protocols

The antimicrobial properties of this compound are primarily attributed to its ability to compromise the microbial cell membrane. The following experimental protocols are fundamental in validating this mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the microbial strain overnight and then dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Cell Membrane Permeability Assay

This assay assesses the ability of this compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase, then harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Fluorescent Dye Staining: Resuspend the bacterial cells in the buffer and treat them with a fluorescent dye such as propidium (B1200493) iodide (PI). PI can only enter cells with a compromised membrane and will fluoresce upon binding to nucleic acids.

  • Treatment with this compound: Add varying concentrations of this compound to the bacterial suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in membrane permeability.

Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

Protocol:

  • Biofilm Formation: In a 96-well plate, add 100 µL of a standardized bacterial suspension and 100 µL of media containing various concentrations of this compound. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature. The crystal violet will stain the adherent biofilm.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 590 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates inhibition of biofilm formation.[14][15]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its validation.

cis_Myrtanol_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption Phospholipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins cis_Myrtanol This compound cis_Myrtanol->Phospholipid_Bilayer Intercalates Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Isolate Microbial Strain MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Membrane_Permeability Membrane Permeability Assay Start->Membrane_Permeability Biofilm_Inhibition Biofilm Inhibition Assay Start->Biofilm_Inhibition Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Membrane_Permeability->Data_Analysis Biofilm_Inhibition->Data_Analysis Conclusion Conclusion: Validate Mechanism and Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for validating antimicrobial effects.

Conclusion

The data and experimental protocols presented in this guide validate the mechanism of action of this compound as a membrane-disrupting antimicrobial agent. Its broad-spectrum activity and efficacy against biofilms, coupled with the detailed methodologies for its evaluation, provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. The comparative data suggests that this compound and other terpenoids are promising candidates in the search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal of cis-Myrtanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of cis-Myrtanol, a bicyclic monoterpene alcohol used in various research applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Handling Information

Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its potential hazards. This information is critical for taking appropriate safety precautions and for making informed decisions in the event of a spill or exposure.

PropertyValue
Chemical Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [1]
Appearance Combustible liquid[1]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Experimental Protocols: Spill and Exposure Management

In the event of an accidental release or exposure to this compound, immediate and appropriate action is necessary to mitigate risks.

Accidental Release Measures
  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a full-face respirator if exposure limits are exceeded.[2][3]

  • Containment: Prevent further leakage or spillage. For spills, contain the substance and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4]

  • Disposal of Contaminated Materials: Place all contaminated materials, including absorbent pads and cleaning supplies, into a suitable, labeled, and closed container for disposal.[2][3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes as a precaution.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal environmental regulations. Under no circumstances should this compound be discharged into the environment or disposed of down the drain. [3]

The following workflow outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.

A Generate this compound Waste B Segregate Waste (Non-halogenated solvent waste) A->B Step 1 C Collect in a Designated, Compatible, and Labeled Container B->C Step 2 D Keep Container Tightly Closed E Store in a Cool, Dry, Well-Ventilated Area D->E F Away from Incompatible Materials and Ignition Sources E->F G Consult Institutional EHS/ Safety Officer for Specific Procedures H Complete Hazardous Waste Manifest G->H I Schedule Pickup with Certified Hazardous Waste Disposal Service H->I

Caption: Workflow for the proper disposal of this compound waste.

Detailed Steps for Disposal:

  • Waste Segregation: Collect waste containing this compound separately from other chemical waste streams, particularly halogenated solvents. This is crucial as mixing different waste types can increase disposal costs and create unforeseen hazards.

  • Containerization: Use a designated, chemically compatible container for collecting this compound waste. The container must be in good condition, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and associated hazards.

  • Safe Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials and sources of ignition. Do not fill the container beyond 90% of its capacity.

  • Consult Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements. They will provide guidance on proper labeling, documentation, and scheduling for waste pickup.

  • Arrange for Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your EHS office will typically manage this process. Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-Myrtanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of cis-Myrtanol, a combustible liquid that can cause skin and eye irritation.[1] Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and efficient research workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE based on safety data sheet recommendations.[2][3]

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2][3]
Skin Fire/flame resistant and impervious clothing; Chemical impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[3]
Respiratory Full-face respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced[2][3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidents and ensure the integrity of your research. The following workflow outlines the key stages of safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_ignition Remove Ignition Sources prep_vent->prep_ignition handle_tools Use Non-Sparking Tools prep_ignition->handle_tools handle_transfer Prevent Electrostatic Discharge handle_tools->handle_transfer handle_contact Avoid Skin/Eye Contact handle_transfer->handle_contact storage_container Keep Container Tightly Closed handle_contact->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location disp_collect Collect Waste in Suitable, Closed Containers storage_location->disp_collect disp_method Dispose via Licensed Chemical Destruction Plant or Controlled Incineration disp_collect->disp_method

Caption: Safe Handling Workflow for this compound.
Detailed Handling Procedures

  • Ventilation : Always handle this compound in a well-ventilated area to avoid the buildup of vapors.[2][3]

  • Ignition Sources : As a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the handling area.[3][4]

  • Tools and Equipment : Use non-sparking tools and explosion-proof equipment to prevent accidental ignition.[3] Take precautionary measures against static discharge.[5]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep it away from incompatible materials.[3]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an accidental exposure or spill, prompt and correct action is vital.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Accidental Release Measures
  • Personal Precautions : Avoid breathing vapors, mist, or gas.[2][4] Use personal protective equipment, including chemical impermeable gloves.[2][3]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[2][3]

  • Containment and Cleaning : Evacuate personnel to safe areas.[2] Remove all sources of ignition.[3][4] Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[4] Place the collected material in a suitable, closed container for disposal.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Chemical Disposal

The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[3]

Container Disposal

Empty containers may still contain residual amounts of the chemical.

  • If the chemical is not on the Acutely Hazardous Waste list, the container should be triple-rinsed with a suitable solvent.[6] If a hazardous solvent is used for rinsing, the rinsate must be collected and disposed of as chemical waste.[6]

  • After rinsing and air-drying, deface the original label and mark the container as "EMPTY".[6]

  • Glass containers can be disposed of in a broken glass receptacle.[6]

  • If you are unable to remove all residual chemical, the container must be disposed of through the chemical waste program.[6] Containers of acutely hazardous wastes should not be rinsed and must be disposed of through the chemical waste program.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Myrtanol
Reactant of Route 2
cis-Myrtanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。